molecular formula C5H3ClN4 B3024739 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-77-6

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3024739
CAS No.: 68774-77-6
M. Wt: 154.56 g/mol
InChI Key: VKZJRJVVFDDJKP-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZJRJVVFDDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN2C=NN=C2C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503331
Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine
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Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68774-77-6
Record name 8-Chloro-1,2,4-triazolo[4,3-a]pyrazine
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Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine
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Record name 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-triazolo[4,3-a]pyrazine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core

Thetriazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity. This versatile core is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, and anticonvulsant properties.

At the heart of the synthesis of many of these complex derivatives lies a key intermediate: 8-Chloro-triazolo[4,3-a]pyrazine. The presence of the reactive chlorine atom at the 8-position provides a crucial handle for synthetic chemists to introduce a diverse array of functional groups, thereby enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This guide provides an in-depth technical overview of the chemical properties, synthesis, reactivity, and applications of 8-Chloro-triazolo[4,3-a]pyrazine, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental physicochemical and spectroscopic properties of 8-Chloro-triazolo[4,3-a]pyrazine is essential for its effective utilization in research and development.

Core Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
CAS Number 68774-77-6
Melting Point 215-220 °C
Appearance Solid
Solubility Soluble in various organic solvents such as DMSO and methanol.Inferred from synthetic protocols
pKa Not readily available
logP 1.1 (Predicted)
Spectroscopic Profile

While specific spectra are proprietary, the following provides an expected spectroscopic profile based on the structure and data from related compounds. Spectroscopic data for 8-Chloro-triazolo[4,3-a]pyrazine and its derivatives are available through various chemical suppliers and databases.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the heterocyclic core. Based on the structure, one would anticipate three signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns revealing their connectivity.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will be significantly influenced, and its chemical shift will be a key identifier.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns of the 1,2,4-triazole ring often involve the loss of HCN or N₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching vibrations within the heterocyclic rings, and a C-Cl stretching vibration.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 8-Chloro-triazolo[4,3-a]pyrazine is a critical first step for its use in drug discovery programs. The reactivity of the chloro-substituent is then exploited to generate diverse libraries of compounds.

Synthesis of the Core Scaffold

The synthesis of 8-Chloro-triazolo[4,3-a]pyrazine typically proceeds through a two-step sequence starting from a readily available dichloropyrazine. The key intermediate is 2-chloro-3-hydrazinopyrazine.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

The formation of the hydrazinyl precursor is achieved through the nucleophilic substitution of a chlorine atom on 2,3-dichloropyrazine with hydrazine.

G 2,3-Dichloropyrazine 2,3-Dichloropyrazine 2-Chloro-3-hydrazinopyrazine 2-Chloro-3-hydrazinopyrazine 2,3-Dichloropyrazine->2-Chloro-3-hydrazinopyrazine Hydrazine Hydrate, Polar Solvent (e.g., Ethanol), Reflux 8-Chloro-triazolo[4,3-a]pyrazine 8-Chloro-triazolo[4,3-a]pyrazine 2-Chloro-3-hydrazinopyrazine->8-Chloro-triazolo[4,3-a]pyrazine Triethyl Orthoformate, p-Toluenesulfonic Acid, Toluene, Reflux

Figure 1: General synthetic pathway for 8-Chloro-triazolo[4,3-a]pyrazine.

Experimental Protocol: Synthesis of 2-Chloro-3-hydrazinopyrazine

This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines and pyrazines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyrazine (1 equivalent).

  • Solvent and Reagent Addition: Add a polar solvent such as ethanol. To this solution, add hydrazine hydrate (4-6 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by suction filtration.

  • Purification: Wash the collected solid with water and dry under vacuum to afford 2-chloro-3-hydrazinopyrazine as a solid. This product is often of sufficient purity to be used in the next step without further purification.

Step 2: Cyclization to form 8-Chloro-triazolo[4,3-a]pyrazine

The final step involves the cyclization of the hydrazinopyrazine intermediate to form the fused triazole ring.

Experimental Protocol: Synthesis of 8-Chloro-triazolo[4,3-a]pyrazine

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-hydrazinopyrazine (1 equivalent) in toluene.

  • Reagent Addition: Add triethyl orthoformate (2 equivalents) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 5 hours.

  • Work-up and Isolation: Remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 8-Chloro-triazolo[4,3-a]pyrazine.

Reactivity Profile: The Versatile Chloro Substituent

The chloro atom at the 8-position of the triazolo[4,3-a]pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of substituents.

A particularly interesting aspect of the reactivity of this scaffold is the phenomenon of tele-substitution. In some cases, nucleophilic attack may occur at the 5-position, followed by a rearrangement, leading to the product being substituted at a position remote from the leaving group. However, for many common nucleophiles, direct substitution at the 8-position is the major pathway.

G cluster_0 Nucleophilic Aromatic Substitution 8-Chloro-triazolo[4,3-a]pyrazine 8-Chloro-triazolo[4,3-a]pyrazine 8-Substituted-triazolo[4,3-a]pyrazine 8-Substituted-triazolo[4,3-a]pyrazine 8-Chloro-triazolo[4,3-a]pyrazine->8-Substituted-triazolo[4,3-a]pyrazine Nucleophile (e.g., R-NH2, R-OH, R-SH)

Figure 2: General scheme for nucleophilic substitution on 8-Chloro-triazolo[4,3-a]pyrazine.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: Dissolve 8-Chloro-triazolo[4,3-a]pyrazine (1 equivalent) in a suitable solvent (e.g., phenethylamine if it's the reactant and solvent).

  • Reagent Addition: Add an excess of the desired amine (e.g., 10 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-16 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can be pre-adsorbed onto silica gel.

  • Purification: Purify the product by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired 8-amino-triazolo[4,3-a]pyrazine derivative.

Applications in Drug Discovery and Development

The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in a number of clinically important drugs and investigational agents. The ability to readily diversify the 8-position of 8-Chloro-triazolo[4,3-a]pyrazine has made it a valuable starting material in the synthesis of targeted therapies.

Marketed Drugs and Clinical Candidates

While a comprehensive list is beyond the scope of this guide, a notable example of a marketed drug containing a related triazolopyrazine core is Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Although not directly synthesized from the 8-chloro derivative, its structure highlights the therapeutic importance of this heterocyclic system.

Case Study: Inhibition of c-Met and VEGFR-2 Kinases

A significant area of research for triazolo[4,3-a]pyrazine derivatives is in the development of kinase inhibitors for cancer therapy. Specifically, derivatives of this scaffold have shown potent inhibitory activity against c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2), two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression of numerous cancers.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Simplified c-Met signaling pathway.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels. Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival through pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways. Inhibiting VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 4: Simplified VEGFR-2 signaling pathway.

Derivatives of 8-Chloro-triazolo[4,3-a]pyrazine have been designed to bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling. The versatility of the 8-position allows for the optimization of potency, selectivity, and pharmacokinetic properties of these inhibitors.

Safety and Handling

8-Chloro-triazolo[4,3-a]pyrazine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Building Block with a Bright Future

8-Chloro-triazolo[4,3-a]pyrazine is more than just a chemical intermediate; it is a gateway to a vast and largely unexplored landscape of potentially life-saving therapeutics. Its straightforward synthesis and the predictable reactivity of its chloro-substituent provide a robust platform for the generation of diverse molecular libraries. As our understanding of the molecular drivers of disease continues to grow, the importance of privileged scaffolds like the triazolo[4,3-a]pyrazine core will only increase. For medicinal chemists and drug discovery scientists, 8-Chloro-triazolo[4,3-a]pyrazine represents a powerful tool in the ongoing effort to design and develop the next generation of targeted therapies.

An In-depth Technical Guide to the Molecular Structure of 8-Chloro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine heterocyclic system is a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide a unique three-dimensional framework for interacting with a variety of biological targets. This has led to its incorporation into a wide range of biologically active molecules, including agents with antidiabetic, anti-platelet, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties.[4] The 8-chloro substituted variant, 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, is a particularly valuable synthetic intermediate. The chloro group at the 8-position serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This guide provides a detailed examination of the molecular structure of 8-Chloro-triazolo[4,3-a]pyrazine, including its synthesis, spectroscopic characterization, and key structural features, offering a foundational understanding for its application in the design of novel therapeutics.

Core Molecular Structure and Properties

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a fused heterocyclic compound with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol .[5] The core structure consists of a pyrazine ring fused with a 1,2,4-triazole ring.

PropertyValueSource
Molecular FormulaC₅H₃ClN₄PubChem CID 12582612[5]
Molecular Weight154.56 g/mol PubChem CID 12582612[5]
AppearanceTan to brown solidChem-Impex[6]
Melting Point215-220 °CSigma-Aldrich[7]
InChI KeyVKZJRJVVFDDJKP-UHFFFAOYSA-NPubChem CID 12582612[5]
SMILESC1=CN2C=NN=C2C(=N1)ClPubChem CID 12582612[5]

Synthesis of the 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Core

The synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a multi-step process that is frequently employed in the generation of derivatives for medicinal chemistry campaigns. A common and effective route starts from commercially available 2,3-dichloropyrazine. The following protocol is a synthesis of established methods reported in the literature.[8][9]

Synthesis_of_8-Chloro-triazolo[4,3-a]pyrazine cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization 2,3-Dichloropyrazine 2,3-Dichloropyrazine 2-Chloro-3-hydrazinylpyrazine 2-Chloro-3-hydrazinylpyrazine 2,3-Dichloropyrazine->2-Chloro-3-hydrazinylpyrazine Hydrazine Hydrate, Ethanol, Reflux Intermediate_A 2-Chloro-3-hydrazinylpyrazine 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine This compound Intermediate_A->this compound Triethyl Orthoformate, Reflux

A generalized synthetic workflow for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

  • To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to yield 2-chloro-3-hydrazinylpyrazine.

Rationale: The nucleophilic aromatic substitution of one of the chlorine atoms on the pyrazine ring by hydrazine is the key transformation in this step. Ethanol is a common solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier.

Step 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

  • A mixture of 2-chloro-3-hydrazinylpyrazine and triethyl orthoformate is heated to reflux.

  • The reaction is continued until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine can be purified by recrystallization from an appropriate solvent to afford the final product.

Rationale: Triethyl orthoformate serves as a one-carbon source for the construction of the triazole ring. The reaction proceeds via condensation of the hydrazine with triethyl orthoformate, followed by intramolecular cyclization to form the fused triazole ring system.

Spectroscopic and Structural Characterization

While a dedicated, publicly available crystal structure of the parent 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is not readily found, extensive structural analysis of its derivatives provides significant insight into the geometry of the core scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of triazolo[4,3-a]pyrazine derivatives are well-characterized. For the parent 8-chloro scaffold, the pyrazine protons typically appear as distinct signals in the aromatic region of the ¹H NMR spectrum. For example, in derivatives of 3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine, the protons on the pyrazine ring (H-5 and H-6) appear as doublets.[2][10] The specific chemical shifts will be influenced by the substituents on the triazole ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine and its derivatives. The protonated molecule [M+H]⁺ is typically observed. For 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, the expected m/z would be approximately 155.01, showing a characteristic isotopic pattern for a chlorine-containing compound.[5]

X-ray Crystallography of Derivatives

X-ray crystallographic studies of various derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold consistently show a planar fused ring system.[11] This planarity is a key feature of the molecule's structure and is important for its ability to participate in π-stacking interactions with biological macromolecules. The bond lengths and angles within the heterocyclic core are largely preserved across different derivatives, providing a reliable model for the parent 8-chloro compound.

A representation of the core atomic connectivity.

Computational Analysis and Electronic Structure

Computational studies on triazolo[4,3-a]pyrazine analogs highlight the electron-deficient nature of this heterocyclic system.[4][12] This is due to the presence of multiple electronegative nitrogen atoms. This electronic characteristic is crucial for its role in forming hydrogen bonds and other non-covalent interactions with protein targets. Molecular docking and dynamics simulations of triazolo[4,3-a]pyrazine-based inhibitors have shown that the nitrogen atoms of the core structure are often involved in key hydrogen bonding interactions within the active sites of enzymes like c-Met kinase.[8]

Applications in Drug Discovery

The 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in the development of targeted therapies. The chlorine atom at the 8-position provides a reactive site for the introduction of various substituents, enabling the fine-tuning of the molecule's pharmacological properties.

As a Precursor for c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in various cancers. Numerous potent c-Met inhibitors are based on the[1][2][3]triazolo[4,3-a]pyrazine core, where the 8-position is often functionalized to enhance binding affinity and selectivity.[8]

In the Development of Antimalarial Agents

The Open Source Malaria (OSM) consortium has extensively investigated the[1][2][3]triazolo[4,3-a]pyrazine scaffold (designated as Series 4) for the development of novel antimalarial drugs.[11] These compounds have shown promise in inhibiting the growth of the malaria parasite, Plasmodium falciparum.

Conclusion

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a molecule of significant strategic importance in contemporary drug discovery. Its well-defined, planar molecular structure, combined with the synthetic versatility afforded by the 8-chloro substituent, makes it an ideal starting point for the design of potent and selective inhibitors of various biological targets. A thorough understanding of its synthesis, characterization, and structural features is essential for researchers and scientists working to develop the next generation of therapeutics based on this privileged scaffold.

References

8-Chloro-triazolo[4,3-a]pyrazine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 68774-77-6)

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-[2][3]triazolo[4,3-a]pyrazine, a pivotal heterocyclic building block in modern medicinal chemistry. Identified by its CAS number 68774-77-6, this compound is a highly versatile intermediate used in the synthesis of a wide array of biologically active molecules.[4] Its unique fused-ring structure, combining a triazole and a pyrazine, coupled with a reactive chlorine atom, makes it a valuable scaffold for developing novel therapeutic agents.[5] This document delves into its core chemical properties, provides detailed synthetic protocols with mechanistic insights, explores its significant applications in drug discovery, and presents relevant analytical data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Chemical Properties and Identification

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets, leading to a wide spectrum of activities.[5] These derivatives have been investigated for antidiabetic, antibacterial, antimalarial, and anticancer properties, among others.[5][6][7][8][9] The 8-chloro derivative is particularly important as the chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of various functional groups to build molecular diversity.[4][7]

Quantitative data and key identifiers for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine are summarized in the table below.

PropertyValueSource(s)
CAS Number 68774-77-6[1][4][10][11][12]
Molecular Formula C₅H₃ClN₄[1][10][13]
Molecular Weight 154.56 g/mol [1][10][13]
Synonyms 8-Chlorotriazolo[4,3-a]pyrazine[10][11]
Appearance White to off-white or light yellow powder[11][12]
Purity Typically ≥95% - 99%[4][12][14]
Storage Sealed in dry, Room Temperature[10]

Synthesis and Mechanistic Rationale

The synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a well-established process in organic chemistry, typically starting from commercially available dichloropyrazines. The chosen pathway is efficient and relies on fundamental reactions of heterocyclic chemistry.

Causality Behind Experimental Choices

The overall strategy involves two key transformations: first, a nucleophilic aromatic substitution to introduce a hydrazine moiety, and second, a cyclization reaction to form the fused triazole ring.

  • Hydrazinolysis: The synthesis commences with 2,3-dichloropyrazine. One chlorine atom is selectively substituted by hydrazine hydrate. This reaction is driven by the strong nucleophilicity of hydrazine. Ethanol is often used as a solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions. Refluxing provides the necessary activation energy for the substitution to proceed at a reasonable rate.

  • Annulation/Cyclization: The resulting 2-chloro-3-hydrazinopyrazine is then cyclized to form the triazole ring. This is achieved by reacting it with an orthoester, such as triethoxymethane. The orthoester serves as a one-carbon electrophile. The reaction proceeds under reflux, where the hydrazine nitrogen atoms attack the orthoester carbon, leading to the elimination of ethanol molecules and the formation of the stable, aromatic triazole ring. This annulation is a classic method for constructing fused triazole systems.

Visualized Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products R1 2,3-Dichloropyrazine S1 Step 1: Nucleophilic Substitution R1->S1 R2 Hydrazine Hydrate (N₂H₄·H₂O) R2->S1 R3 Triethoxymethane S2 Step 2: Cyclization (Annulation) R3->S2 I1 Intermediate: 2-Chloro-3-hydrazinopyrazine S1->I1 EtOH, Reflux P1 Final Product: 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine S2->P1 Reflux I1->S2

Caption: Synthetic pathway for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from procedures described in the literature for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.[9]

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine (Intermediate 10)

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-chloro-3-hydrazinopyrazine.

Step 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (Target Compound 11)

  • Suspend the 2-chloro-3-hydrazinopyrazine (1.0 eq) obtained from Step 1 in triethoxymethane (5-10 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir for 8-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Applications in Medicinal Chemistry and Drug Discovery

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for creating them.[14] Its utility stems from the C8-chloro group, which is readily displaced by nucleophiles like amines and phenols. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR).

A prominent application is in the development of kinase inhibitors for oncology.[9][14] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The triazolopyrazine scaffold can act as a "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP to anchor the molecule in the enzyme's active site.

Case Study: Intermediate for Dual c-Met/VEGFR-2 Inhibitors

Receptor tyrosine kinases like c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibitors that target both can offer a powerful therapeutic advantage. Research has shown that the[1][2][3]triazolo[4,3-a]pyrazine core is an effective scaffold for designing such inhibitors.[9]

In this context, 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is reacted with a substituted aminophenol. The phenolic oxygen displaces the chlorine atom at the C8 position in a nucleophilic aromatic substitution reaction (SNAr) to link the two key fragments of the final inhibitor. The resulting molecule is then further elaborated to create potent drug candidates.[9]

Visualized Role in Kinase Inhibitor Synthesis

KinaseInhibitor cluster_synthesis Drug Candidate Synthesis cluster_moa Mechanism of Action Core 8-Chloro-triazolo[4,3-a]pyrazine (Core Scaffold) Reaction SₙAr Reaction (e.g., KTB, KI, THF) Core->Reaction Sidechain Substituted Aminophenol (Side Chain) Sidechain->Reaction Drug Final Drug Candidate (c-Met/VEGFR-2 Inhibitor) Reaction->Drug Kinase Kinase Active Site (e.g., c-Met) Drug->Kinase Binds to hinge region Drug->Kinase Block Competitive Inhibition Drug->Block Signal Downstream Signaling (Proliferation, Angiogenesis) Kinase->Signal Phosphorylation Inhibited ATP ATP ATP->Kinase Binding Blocked Block->Signal Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis Leads to

Caption: Role of the scaffold in synthesizing and inhibiting a target kinase.

Analytical Data and Characterization

The structural integrity of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is confirmed using standard analytical techniques. While specific spectra depend on the instrument and conditions, general expectations are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the three protons on the heterocyclic core in the aromatic region (typically δ 7.5-9.5 ppm).

  • ¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the fused ring system.

  • Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M+) corresponding to its molecular weight (154.56). A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.[13]

Authoritative spectral data can be found in chemical databases and supplier websites.[15]

Conclusion and Future Outlook

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 68774-77-6) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity provide chemists with a reliable platform for creating novel molecules with significant therapeutic potential. As research into targeted therapies continues to expand, the demand for such "privileged" scaffolds will undoubtedly grow. Future work will likely focus on developing more efficient and greener synthetic routes and expanding the application of its derivatives to new biological targets and disease areas.

References

The Triazolopyrazine Core: A Journey from Chemical Curiosity to Therapeutic Staple

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. The triazolopyrazine core, a fused bicyclic system comprising a triazole and a pyrazine ring, stands as a testament to this concept.[1][2] Its nitrogen-rich architecture imparts unique electronic properties, enabling a variety of interactions with biomolecules, including hydrogen bonding, π-π stacking, and metal ion coordination.[3] This versatility has propelled the triazolopyrazine scaffold from a subject of academic curiosity to a cornerstone in modern medicinal chemistry, forming the structural basis of drugs targeting a spectrum of diseases, from insomnia to rheumatoid arthritis.[4][5] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of triazolopyrazine compounds, offering insights for professionals engaged in the art and science of drug discovery.

A Historical Perspective: The Dawn of Triazolopyrazine Chemistry

While the triazolopyrazine scaffold is now a familiar sight in medicinal chemistry literature, its origins trace back to fundamental studies in heterocyclic chemistry. Early investigations in the mid-20th century laid the groundwork for the synthesis of fused nitrogen-containing ring systems. Work on the preparation of 3-amino-s-triazolo[4,3-a]pyrazines was a notable early exploration into this chemical space.[6] These initial forays were often driven by an interest in the fundamental reactivity and properties of these novel heterocyclic systems rather than a specific therapeutic application. The development of synthetic routes to access the core structure was a critical first step, paving the way for future derivatization and biological evaluation. The inherent stability and synthetic accessibility of the triazolopyrazine nucleus made it an attractive scaffold for further investigation as the field of medicinal chemistry began to blossom.

The Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The methods to construct the triazolopyrazine core have evolved significantly over the decades, reflecting broader trends in organic synthesis.

Classical Approaches: Building the Core

Early syntheses of the triazolopyrazine ring system often relied on multi-step sequences involving the construction of the individual pyrazine and triazole rings followed by their fusion. A common strategy involves the reaction of a 2-hydrazinopyrazine derivative with a one-carbon synthon, such as cyanogen bromide or formic acid, to construct the fused triazole ring. For instance, the reaction of 2-hydrazinopyrazine with cyanogen chloride in an aqueous acetate buffer was an early method to introduce the 3-amino group.[6]

A representative classical synthesis of a[1][2][7]triazolo[4,3-a]pyrazine core is outlined below:

Experimental Protocol: Classical Synthesis of a[1][2][7]triazolo[4,3-a]pyrazine derivative [8]

  • Step 1: Synthesis of 2-hydrazinopyrazine. To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate. Heat the reaction mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyrazine can be purified by recrystallization.

  • Step 2: Cyclization to form the triazolopyrazine core. Dissolve the 2-hydrazinopyrazine in a suitable solvent, such as ethanol. Add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. The triethyl orthoformate serves as the one-carbon source for the triazole ring. The reaction proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the triazolopyrazine core.

  • Step 3: Purification. After cooling, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography on silica gel.

Caption: Classical synthesis of the triazolopyrazine core.

Modern Synthetic Innovations: Efficiency and Diversity

In recent years, the demand for rapid and efficient synthesis of diverse compound libraries has driven the development of more sophisticated synthetic methods. These modern approaches often feature higher yields, greater functional group tolerance, and fewer reaction steps.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the synthesis of complex aromatic systems. For triazolopyrazines, these methods allow for the direct introduction of various substituents onto the core structure, facilitating the exploration of structure-activity relationships (SAR).[9]

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions.[10][11] This strategy has been successfully applied to the late-stage functionalization of the triazolopyrazine scaffold, allowing for the introduction of novel chemical motifs onto a pre-formed core.[10][11]

Late-Stage Functionalization (LSF): LSF is a strategy that introduces functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. Radical-mediated LSF, often employing photoredox catalysis, has been used to modify the triazolopyrazine core, for example, in the synthesis of new antimalarial compounds.[10]

Caption: Evolution from classical core synthesis to modern derivatization techniques.

Case Studies: Triazolopyrazine-Containing Drugs

The therapeutic success of the triazolopyrazine scaffold is best illustrated by the drugs that incorporate this privileged core.

Zaleplon: A Nonbenzodiazepine Hypnotic

Discovery and Development: Zaleplon (marketed as Sonata) was developed as a short-acting nonbenzodiazepine hypnotic for the treatment of insomnia.[4][12] The goal was to create a compound that could induce sleep rapidly but have a short half-life to minimize next-day residual effects. The pyrazolopyrimidine class of compounds, to which zaleplon belongs, was explored for its selective interaction with GABA-A receptors.[13]

Synthesis: The synthesis of zaleplon involves the condensation of a substituted phenylacetamide derivative with 3-amino-4-cyanopyrazole.[1][14]

Experimental Protocol: Synthesis of Zaleplon (Final Step) [1][15]

  • Reactant Preparation: In a reaction vessel, dissolve N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide in a suitable solvent such as acetic acid.

  • Condensation Reaction: Add 3-amino-4-cyanopyrazole to the solution.

  • Cyclization: Heat the reaction mixture to facilitate the cyclization, which forms the pyrazolopyrimidine ring system of zaleplon.

  • Isolation and Purification: Upon completion of the reaction, cool the mixture and isolate the crude zaleplon. Purify the product by recrystallization from an appropriate solvent to obtain the final compound.

Mechanism of Action: Zaleplon exerts its sedative effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[16] Zaleplon binds to the benzodiazepine binding site on the GABA-A receptor, acting as a positive allosteric modulator.[16] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuronal membrane, which results in neuronal inhibition and sedation.[16]

GABA_A_Signaling_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Zaleplon Zaleplon Zaleplon->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Sedation) Hyperpolarization->Inhibition

Caption: Zaleplon's mechanism of action via GABA-A receptor modulation.

Filgotinib: A Selective JAK1 Inhibitor

Discovery and Development: Filgotinib (marketed as Jyseleca) is an oral, selective Janus kinase 1 (JAK1) inhibitor developed by Galapagos NV.[7][17] It is approved for the treatment of moderate to severe rheumatoid arthritis.[5] The rationale behind its development was to create a more selective JAK inhibitor to potentially improve the safety profile compared to less selective JAK inhibitors by minimizing effects on other JAK isoforms.[5]

Synthesis: The synthesis of filgotinib involves a multi-step sequence, with a key step being a Suzuki coupling to connect the triazolopyridine core to a substituted phenyl ring.[17]

Mechanism of Action: Filgotinib's therapeutic effect stems from its selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway.[5] This pathway is crucial for the signaling of many pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[5] By inhibiting JAK1, filgotinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes, thereby reducing inflammation.[18]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds Filgotinib Filgotinib JAK1 JAK1 Filgotinib->JAK1 Inhibits Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Filgotinib's inhibition of the JAK1-STAT signaling pathway.

Quantitative Data Summary

CompoundTargetIndicationIC50/EC50Key Synthetic Feature
Zaleplon GABA-A Receptor (α1 subunit selective)InsomniaNot applicable (potentiator)Pyrazolopyrimidine core formation
Filgotinib JAK1Rheumatoid Arthritis~10 nM (for JAK1)Suzuki coupling

Conclusion and Future Directions

The journey of triazolopyrazine compounds from their initial synthesis to their current status as key components of marketed drugs highlights the power of heterocyclic chemistry in addressing unmet medical needs. The evolution of synthetic methodologies has been instrumental in unlocking the full potential of this privileged scaffold, enabling the creation of diverse and potent therapeutic agents. As our understanding of disease biology deepens and new biological targets are identified, the triazolopyrazine core is poised to remain a valuable starting point for the design and development of the next generation of innovative medicines. Future research will likely focus on leveraging modern synthetic techniques, such as flow chemistry and machine learning-guided synthesis, to further expand the chemical space around the triazolopyrazine scaffold and to identify novel compounds with improved efficacy and safety profiles.

References

Spectroscopic data of 8-Chloro-triazolo[4,3-a]pyrazine (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-triazolo[4,3-a]pyrazine

Introduction

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused ring system of 1,2,4-triazole and pyrazine. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, serving as a crucial building block for synthesizing novel compounds with potential therapeutic activities, including antimalarial and antibacterial applications.[1][4] The precise substitution on the bicyclic core, particularly the presence and position of the chloro group, is critical to its reactivity and biological function. Therefore, unambiguous structural confirmation is paramount.

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize 8-Chloro-triazolo[4,3-a]pyrazine. As a senior application scientist, the following sections are structured to not only present the data but also to explain the rationale behind the experimental approach and interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Isomerism

The structural integrity of the target molecule must be confirmed against potential isomers, such as 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. The numbering convention for the[1][2][3]triazolo[4,3-a]pyrazine core is essential for the correct assignment of spectroscopic signals.

mol [C₅H₃ClN₄]⁺· m/z = 154 frag1 [C₅H₃N₄]⁺ m/z = 119 mol->frag1 - Cl· frag3 [C₅H₂ClN₂]⁺· m/z = 125 mol->frag3 - N₂ frag2 [C₄H₃N₂]⁺ m/z = 79 frag1->frag2 - N₂C cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Compound purify Purify via Chromatography synthesis->purify ms Acquire HRMS Data purify->ms nmr Acquire ¹H & ¹³C NMR Data purify->nmr ms_interp Confirm Molecular Formula (m/z ± 5 ppm) ms->ms_interp nmr_interp Assign ¹H & ¹³C Signals nmr->nmr_interp structure Confirm Structure of 8-Chloro-triazolo[4,3-a]pyrazine ms_interp->structure nmr_interp->structure

References

An In-depth Technical Guide to the Physical Characteristics of 8-Chloro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Core Scaffold

In the landscape of medicinal chemistry and materials science, the true value of a molecule often lies not in its isolated properties, but in its potential as a foundational scaffold. 8-Chloro-triazolo[4,3-a]pyrazine is a quintessential example of such a building block.[1] Its fused heterocyclic structure is a privileged motif, appearing in therapeutic agents targeting a range of conditions from cancer to infectious diseases.[1][2] The strategic placement of a chlorine atom imparts a chemical reactivity that makes it an invaluable intermediate for the synthesis of diverse molecular libraries.[1][3]

Molecular and General Physical Properties

The fundamental physical properties of a compound govern its handling, storage, and application in synthetic protocols. 8-Chloro-triazolo[4,3-a]pyrazine is a heterocyclic compound typically supplied as a solid.

Core Molecular Data

A summary of the foundational molecular data is presented below. This information is critical for stoichiometric calculations in reaction design and for interpretation of mass spectrometry data.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₄[1]
Molecular Weight 154.56 g/mol [1]
Appearance Tan to brown solid[1]
Purity (Typical) ≥95% - 97%[1][4]
Storage Conditions Store at 0-8 °C, inert atmosphere[1][5]
Solubility and Thermal Properties

Empirical data on the solubility and melting point of the unsubstituted 8-Chloro-triazolo[4,3-a]pyrazine is not extensively reported in peer-reviewed literature, a common occurrence for reactive intermediates. However, solubility can be inferred from the synthetic procedures used to create its derivatives, which commonly employ polar aprotic solvents.

  • Inferred Solubility : The compound is expected to be soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM), and likely possesses some solubility in alcohols like methanol, particularly upon heating.[3][6]

  • Melting Point : While a specific melting point is not documented for the parent compound, its derivatives exhibit a wide range of melting points, for instance, from 58°C to 232°C, depending on the nature of the substitution.[6] This indicates that the crystal lattice energy is highly sensitive to appended functional groups. A boiling point is not applicable as the compound would likely decompose at elevated temperatures.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics of 8-Chloro-triazolo[4,3-a]pyrazine and provide the logic for interpreting this data.

Mass Spectrometry

Mass spectrometry is fundamental for confirming the molecular weight and elemental composition. For 8-Chloro-triazolo[4,3-a]pyrazine, with a monoisotopic mass of approximately 154.00 Da, high-resolution mass spectrometry (HRMS) is crucial to differentiate it from other potential elemental compositions. The presence of a chlorine atom is a key diagnostic feature, manifesting as a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Table 2.1: Predicted Mass Spectrometry Data (Data sourced from computational predictions)

AdductFormulaPredicted m/z
[M+H]⁺ [C₅H₄ClN₄]⁺155.01190
[M+Na]⁺ [C₅H₃ClN₄Na]⁺176.99384
[M-H]⁻ [C₅H₂ClN₄]⁻152.99734

(Data from PubChemLite)[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule. Based on the structure, three distinct proton signals and five distinct carbon signals are expected in the ¹H and ¹³C NMR spectra, respectively.

  • ¹H NMR : The spectrum is anticipated to show three signals in the aromatic region, corresponding to the protons on the pyrazine and triazole rings. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR : The spectrum should display five resonances. The carbon atom bonded to the chlorine (C8) is expected to be significantly influenced by the electronegative halogen. The remaining carbons will appear at chemical shifts typical for aromatic heterocyclic systems.

While specific, experimentally-verified spectral data for the parent 8-Chloro-triazolo[4,3-a]pyrazine is scarce, data from its derivatives are widely reported and can be used for structural confirmation by analogy.[2][3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The spectrum of 8-Chloro-triazolo[4,3-a]pyrazine would be characterized by:

  • C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=N and C=C Stretching : Vibrations from the fused ring system will produce a series of sharp bands in the 1600-1400 cm⁻¹ fingerprint region.

  • C-Cl Stretching : The C-Cl stretch is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocols for Physical Characterization

Scientific integrity demands empirical verification of a compound's properties. The following section provides detailed, self-validating protocols for determining the key physical characteristics of 8-Chloro-triazolo[4,3-a]pyrazine.

Workflow for Comprehensive Characterization

The logical flow for characterizing a new batch of the compound is outlined below. This ensures a systematic approach from basic identity confirmation to detailed structural elucidation.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Application-Specific Analysis A Obtain Sample of 8-Chloro-triazolo[4,3-a]pyrazine B High-Resolution Mass Spectrometry (HRMS) A->B C Melting Point Determination A->C D ¹H and ¹³C NMR Spectroscopy B->D Confirms Mass F Solubility Profiling C->F Informs Purity & Handling E FTIR Spectroscopy D->E Confirms Structure G Single Crystal X-Ray Diffraction (if crystalline material is obtained) F->G Informs Crystallization Solvent Choice

Caption: Logical workflow for the physical characterization of the compound.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range often indicates the presence of impurities. This protocol utilizes a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: Place a small amount (2-3 mg) of the dry, powdered 8-Chloro-triazolo[4,3-a]pyrazine into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., Büchi B-540).[6]

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan with a heating rate of 10-20 °C/min to find a rough estimate.

  • Accurate Determination: For an accurate measurement, set the apparatus to ramp at a slow rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

  • Validation: Repeat the measurement with a second sample to ensure reproducibility.

Protocol: NMR Spectroscopic Analysis

Causality: NMR provides the most definitive structural information in solution. This protocol ensures high-quality data for unambiguous assignment of the proton and carbon environments.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Chloro-triazolo[4,3-a]pyrazine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz Bruker Avance).[3][6] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]

  • Data Analysis: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign the structure. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete, unambiguous assignment.

Protocol: Solubility Profiling

Causality: Understanding a compound's solubility is critical for its use in biological assays, formulation, and reaction chemistry. This protocol establishes a semi-quantitative solubility profile.

Methodology:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, ethanol, DMSO, DCM, ethyl acetate).

  • Sample Preparation: Add a pre-weighed amount (e.g., 1 mg) of 8-Chloro-triazolo[4,3-a]pyrazine to a series of small, clear vials.

  • Titration: To each vial, add the selected solvent in precise, incremental volumes (e.g., 100 µL aliquots).

  • Equilibration: After each addition, vortex the vial for 30-60 seconds and allow it to sit for 1-2 minutes. Visually inspect for any undissolved solid against a dark background.

  • Endpoint Determination: The point at which the entire solid dissolves is the endpoint. Calculate the approximate solubility in mg/mL.

  • Data Classification: Classify the solubility based on standard criteria (e.g., >100 mg/mL: very soluble; 10-30 mg/mL: soluble; 1-5 mg/mL: sparingly soluble; <0.1 mg/mL: practically insoluble).

  • Validation: Perform the procedure at both room temperature and an elevated temperature (e.g., 50 °C) to understand the temperature dependence of solubility.

Structural Considerations and Reactivity

The physical properties of 8-Chloro-triazolo[4,3-a]pyrazine are intrinsically linked to its molecular structure. The planar, aromatic, fused-ring system contributes to its solid-state nature. The nitrogen atoms in the rings act as hydrogen bond acceptors, influencing its interaction with polar solvents.

The most significant structural feature from a chemical reactivity standpoint is the C8-Cl bond. The pyrazine ring is electron-deficient, which makes this position susceptible to nucleophilic aromatic substitution. Studies have shown that reactions with primary amines proceed readily, often at room temperature, leading to exclusive substitution at the C8 position (tele-substitution), rather than the C5 position (ipso-substitution).[3] This predictable reactivity is a cornerstone of its utility in medicinal chemistry.

Caption: Regioselective nucleophilic substitution at the C8 position.

Conclusion

8-Chloro-triazolo[4,3-a]pyrazine is a molecule of significant synthetic value, defined by the interplay of its stable heterocyclic core and its reactive chloro-substituent. This guide has provided a comprehensive overview of its key physical characteristics, from fundamental molecular properties to the spectroscopic signatures that confirm its identity. By grounding this data in robust, repeatable experimental protocols, we empower researchers to verify the quality of their materials and to make informed decisions in their experimental design. A thorough understanding of these foundational physical properties is the first and most critical step toward unlocking the full potential of this versatile chemical scaffold in the pursuit of new medicines and materials.

References

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of biologically active agents.[1] The specific analogue, 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, serves as a crucial intermediate in the synthesis of novel therapeutics.[4] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its handling, reactivity, formulation, and ultimately, its utility in drug discovery and development. Low aqueous solubility, a common challenge with heterocyclic compounds, can impede biological screening and lead to poor bioavailability.[5]

This guide provides a comprehensive overview of the solubility characteristics of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. We will delve into its physicochemical properties, offer an estimated solubility profile in a range of common laboratory solvents, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. The methodologies are presented not just as a sequence of steps, but with an emphasis on the underlying scientific principles, empowering researchers to not only measure but also to rationally approach the solubilization of this important heterocyclic compound.

Physicochemical Profile of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

A foundational understanding of a compound's intrinsic properties is essential to predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₃ClN₄[6]
Molecular Weight 154.56 g/mol [6]
Appearance Solid[6]
Melting Point 215-220 °C[6][7]
Predicted XlogP 1.1[6]
pKa (Predicted) The triazolopyrazine core is basic due to the presence of nitrogen atoms in both the pyrazine and triazole rings. The pyrazine nitrogens are expected to have pKa values in the range of 1-2, while the triazole ring can also be protonated. The exact pKa is not readily available in the literature, but its basic nature implies that aqueous solubility will increase significantly at pH values below its pKa(s).N/A

The predicted XlogP of 1.1 suggests that 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine has a relatively balanced lipophilic and hydrophilic character. The high melting point indicates strong crystal lattice energy, which can be a significant barrier to dissolution and may contribute to lower solubility.[5]

Estimated Solubility Profile

While precise, experimentally determined solubility values for 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine across a wide range of solvents are not extensively reported in peer-reviewed literature, we can construct an estimated profile based on its physicochemical properties, the behavior of analogous structures (e.g., other triazolopyrazines and triazines), and common solvent characteristics. This table serves as a practical starting point for experimental design.

SolventSolvent TypePredicted Solubility CategoryRationale & Practical Notes
Water (pH 7) AqueousPoorly SolubleThe high melting point and non-ionised state at neutral pH suggest low aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) Aqueous BufferPoorly SolubleSimilar to water, but solubility may be slightly influenced by buffer salts.
0.1 M HCl (pH 1) Acidic AqueousModerately to Freely SolubleAs a basic compound, protonation of the nitrogen atoms at low pH will form a more soluble salt.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleDMSO is a powerful solvent for many heterocyclic compounds and is commonly used for creating high-concentration stock solutions for biological screening.[5]
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is an effective solvent for this class of compounds.
Methanol (MeOH) Polar ProticSparingly to SolubleThe ability to hydrogen bond with methanol should facilitate dissolution.
Ethanol (EtOH) Polar ProticSparingly SolubleGenerally, solubility will be slightly lower than in methanol due to the increased alkyl character of the solvent.
Acetonitrile (ACN) Polar AproticSparingly SolubleA common solvent in reversed-phase HPLC, suggesting some degree of solubility.
Dichloromethane (DCM) NonpolarSparingly SolubleThe molecule has some polarity, which may limit solubility in highly nonpolar solvents.
Ethyl Acetate (EtOAc) Intermediate PolaritySparingly to SolubleOften used as a chromatography solvent for related compounds, indicating moderate solubility.

This table is an estimation. Experimental verification is required for accurate quantitative data.

Experimental Determination of Solubility: Protocols and Causality

Accurate solubility data is best obtained through well-designed experiments. We present two standard, yet robust, protocols: a high-throughput kinetic assay for early-stage discovery and a lower-throughput thermodynamic (or equilibrium) assay for lead optimization and pre-formulation.[5][8]

Kinetic Solubility Assay

This method is designed for rapid assessment, often used in high-throughput screening (HTS) to flag potential solubility liabilities.[5] It measures the concentration of a compound in solution after a short incubation period, following the addition of a DMSO stock solution to an aqueous buffer.[5] The resulting value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may exist in a more soluble amorphous state or supersaturated solution.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution of 8-Chloro-triazolo[4,3-a]pyrazine in 100% DMSO prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense 2 µL of DMSO stock into wells of a 96-well plate prep2->assay1 assay2 Add 98 µL of aqueous buffer to each well (final DMSO conc. 2%) assay1->assay2 assay3 Seal plate and shake at room temperature for 2 hours assay2->assay3 assay4 Separate undissolved solid via filtration or centrifugation assay3->assay4 analysis2 Analyze supernatant/filtrate and standards by UV-Vis or LC-MS/MS assay4->analysis2 analysis1 Prepare calibration standards by diluting DMSO stock in ACN/H2O analysis1->analysis2 analysis3 Quantify concentration against the calibration curve analysis2->analysis3

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Accurately weigh 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine and dissolve in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.

  • Assay Plate Preparation: In duplicate, add 2 µL of the 10 mM stock solution to the wells of a 96-well filter plate (e.g., Millipore MultiScreen). This step is critical as it sets the starting concentration for the assay.

  • Incubation: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be low (≤2%) to minimize its co-solvent effect.[9] Seal the plate and shake vigorously at a controlled temperature (e.g., 25°C) for 1.5 to 2 hours.[2][9]

  • Separation: Separate the soluble fraction from any precipitate by either centrifuging the plate and taking the supernatant or by applying a vacuum to the filter plate to collect the filtrate. This step is crucial for ensuring only the dissolved compound is measured.

  • Quantification:

    • Analytical Standard Preparation: Prepare a set of calibration standards by diluting the 10 mM DMSO stock solution in a 50:50 acetonitrile/water mixture.

    • Analysis: Quantify the concentration of the compound in the filtrate/supernatant using a suitable analytical method. UV-Vis spectrophotometry is often sufficient. Based on the structure and data from related compounds, a λmax between 240-310 nm would be a reasonable starting point for detection.[1] LC-MS/MS can be used for higher sensitivity and selectivity.[2]

    • Calculation: Determine the solubility in µM or µg/mL by comparing the analytical response of the samples to the calibration curve.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[8] It involves a longer incubation time (typically 24 hours or more) and is considered more representative of the true solubility, which is crucial for pre-formulation and biopharmaceutical assessment.[2][8]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis prep1 Add excess solid 8-Chloro-triazolo[4,3-a]pyrazine to a vial (e.g., 1-2 mg) prep2 Add a known volume of solvent (e.g., 1 mL of buffer) prep1->prep2 assay1 Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->assay1 assay2 Allow solid to settle analysis1 Withdraw an aliquot of the supernatant and filter through a 0.45 µm syringe filter assay2->analysis1 analysis2 Dilute the filtrate with an appropriate mobile phase analysis1->analysis2 analysis3 Quantify concentration by a validated HPLC-UV method against a calibration curve analysis2->analysis3

Caption: Shake-flask thermodynamic solubility workflow.

  • Preparation: Add an excess amount of solid 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2] Visual inspection should confirm the presence of remaining solid.

  • Sampling and Separation: Allow the suspension to stand for a short period for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. This is a critical step to avoid artificially high results.

  • Quantification:

    • Sample Preparation: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the range of the calibration curve.

    • Analysis: Quantify the concentration using a validated HPLC-UV method. This is the preferred method for thermodynamic assays due to its accuracy and ability to separate the parent compound from any potential degradants.[8]

    • Calculation: Calculate the solubility based on the dilution factor and the concentration determined from the calibration curve. The result is typically expressed in mg/mL or mM.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, pH is a dominant factor in determining aqueous solubility.[10] The heterocyclic nitrogen atoms are basic and will become protonated in acidic conditions. This protonation leads to the formation of a salt, which is generally much more soluble in water than the neutral free base.

This relationship is described by the Henderson-Hasselbalch equation and is visually represented by a pH-solubility profile. For a basic compound, solubility will be relatively low and constant at pH values above the pKa, but will increase logarithmically as the pH drops below the pKa. Therefore, when assessing the aqueous solubility of this compound for potential oral administration, it is imperative to measure it at physiologically relevant pH values, such as pH 1.2 (stomach) and pH 6.8 (intestine).[11]

Conclusion and Future Directions

8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a molecule of significant interest in drug discovery. While its solubility profile is not yet fully elucidated in the public domain, this guide provides the necessary framework for any research or development professional to approach this critical parameter. By understanding its physicochemical properties and applying the robust experimental protocols detailed herein, scientists can generate the high-quality solubility data needed to make informed decisions. The provided protocols are not merely instructions but are designed to be self-validating systems, ensuring data integrity. Further work should focus on generating precise thermodynamic solubility data in a broader range of pharmaceutically relevant solvents and co-solvent systems, as well as determining an experimental pKa to build a quantitative pH-solubility profile. Such data will be invaluable for the continued development of new chemical entities based on this privileged scaffold.

References

The Triazolopyrazine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolopyrazine core, a fused heterocyclic system, has emerged as a remarkably versatile scaffold in medicinal chemistry. Its unique electronic properties and rigid structure have allowed for the development of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the key biological targets of triazolopyrazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization.

I. Modulation of Protein Kinase Activity: A Focus on Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The triazolopyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.

A. Dual Inhibition of c-Met and VEGFR-2

The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are two RTKs that play pivotal roles in tumor growth, invasion, and metastasis.[1][2] Several triazolopyrazine derivatives have been designed as dual inhibitors of these two kinases, offering a multi-pronged approach to cancer therapy.[1][3]

Mechanism of Action: Triazolopyrazine-based c-Met/VEGFR-2 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.[1] Inhibition of c-Met disrupts signaling pathways involved in cell proliferation, motility, and invasion, while VEGFR-2 inhibition blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4]

Structure-Activity Relationship (SAR): The SAR of these dual inhibitors has been extensively explored.[5][6] Key structural features often include a 4-phenoxyquinoline-like moiety, where the quinoline is replaced by the triazolopyrazine core.[1][2] The nature and substitution pattern of the linker between the triazolopyrazine core and a terminal hydrophobic group are crucial for potency and selectivity.[1][2] For instance, the introduction of a trifluoromethyl group on a pyrazole linker has been shown to enhance inhibitory activity against both c-Met and VEGFR-2.[1]

Quantitative Data on Representative c-Met/VEGFR-2 Inhibitors:

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (µM)Antiproliferative Activity (A549 cells, IC50 µM)Reference
Foretinib (Lead Compound) 19.00-0.95 ± 0.11[1]
Compound 17l 26.002.60.98 ± 0.08[1]
Compound 17a 55.00-1.52 ± 0.15[1]
Compound 17e 77.00-2.13 ± 0.21[1]

Signaling Pathway:

The inhibition of c-Met and VEGFR-2 by triazolopyrazine derivatives disrupts multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->cMet Inhibits Triazolopyrazine->VEGFR2 Inhibits

Figure 1: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.
B. Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of triazolopyrazine derivatives against c-Met kinase.

1. Materials and Reagents:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (triazolopyrazine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2 µL of a solution containing the c-Met kinase in kinase buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the poly(Glu, Tyr) substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Targeting Phosphodiesterases: Modulators of Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Triazolopyrazine derivatives have been identified as potent inhibitors of several PDE isoforms, particularly PDE2 and PDE4.[8]

A. PDE2 Inhibition

PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is allosterically activated by cGMP, creating a crosstalk between the two cyclic nucleotide signaling pathways.[9] Inhibition of PDE2 can lead to an increase in both cAMP and cGMP levels, which has therapeutic potential in cardiovascular and neurological disorders.[10]

Mechanism of Action: Triazolopyrazine-based PDE2 inhibitors act by competitively binding to the catalytic site of the enzyme, preventing the hydrolysis of cAMP and cGMP.[8]

Signaling Pathway:

By inhibiting PDE2, triazolopyrazine derivatives prevent the breakdown of cAMP and cGMP, leading to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE2_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2 PDE2 cAMP->PDE2 Hydrolysis PKA PKA cAMP->PKA cGMP->PDE2 Hydrolysis cGMP->PDE2 Allosteric Activation PKG PKG cGMP->PKG Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->PDE2 Inhibits Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Gyrase_Workflow Synthesis Synthesis of Triazolopyrazine Library MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Gyrase_Assay In Vitro DNA Gyrase Supercoiling Assay MIC->Gyrase_Assay SAR Structure-Activity Relationship (SAR) Analysis Gyrase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

References

Review oftriazolo[4,3-a]pyrazine core in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Triazolo[4,3-a]pyrazine Core in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural features, synthetic accessibility, and pharmacological versatility. The triazolo[4,3-a]pyrazine core, a fused nitrogen-rich heterocycle, has firmly established itself as one such scaffold.[1][2] Its rigid, planar structure provides a defined orientation for substituent groups, while the embedded nitrogen atoms serve as crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on the triazolo[4,3-a]pyrazine core. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its structure-activity relationships (SAR), and its proven success in diverse therapeutic areas. We will delve into key examples, from blockbuster drugs to promising clinical candidates, to illustrate the core's remarkable potential.

The Triazolo[4,3-a]pyrazine Scaffold: A Structural and Physicochemical Overview

The triazolo[4,3-a]pyrazine system is formed by the fusion of a 1,2,4-triazole ring with a pyrazine ring. This fusion creates a unique electronic and steric environment that is highly conducive to drug design.

Caption: The core chemical structure of 1,2,4-triazolo[4,3-a]pyrazine.

Key Attributes for Medicinal Chemistry:

  • Hydrogen Bonding: The multiple nitrogen atoms act as both hydrogen bond donors and acceptors, which is fundamental for molecular recognition at the active site of enzymes and receptors.

  • Metabolic Stability: The aromatic, electron-deficient nature of the fused ring system often imparts significant resistance to metabolic degradation, a desirable trait for improving a drug's pharmacokinetic profile.

  • Synthetic Tractability: As will be discussed, the core is readily synthesized and can be functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[1]

  • Bioisosteric Potential: The triazolo[4,3-a]pyrazine moiety can serve as a bioisostere for other bicyclic heterocycles, offering an alternative framework for patent-busting strategies or for improving the properties of an existing lead compound.

Foundational Synthetic Strategies

The construction of the triazolo[4,3-a]pyrazine core is a well-established process in synthetic organic chemistry. A common and reliable method begins with a substituted 2-chloropyrazine, which undergoes hydrazinolysis followed by cyclization. This approach provides a versatile entry point for creating a diverse library of derivatives.

G start 2-Chloropyrazine Derivative step1 Hydrazinolysis (Hydrazine Hydrate) start->step1 intermediate 2-Hydrazinopyrazine Intermediate step1->intermediate step2 Cyclization with Orthoester or Acid Chloride intermediate->step2 step3 Dehydration/ Ring Closure (e.g., POCl3) step2->step3 product Triazolo[4,3-a]pyrazine Core step3->product

Caption: Generalized workflow for the synthesis of the triazolo[4,3-a]pyrazine core.

Protocol: General Synthesis of a 3-(Trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyrazine Scaffold

This protocol is a representative example adapted from methodologies reported in the literature for synthesizing key intermediates of drugs like Sitagliptin.[4][5] The choice of a trifluoromethyl group at the 3-position is particularly significant, as this moiety is a key pharmacophore in several approved drugs.[4]

Objective: To synthesize the core scaffold necessary for building DPP-IV inhibitors and other therapeutic agents.

Materials:

  • 2-Chloro-3-hydrazinopyrazine

  • Trifluoroacetic anhydride or a related trifluoroacetylating agent

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Acylation of Hydrazine.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3-hydrazinopyrazine in an anhydrous solvent.

    • Cool the mixture in an ice bath (0 °C). The cooling is critical to control the exothermicity of the acylation reaction and prevent side product formation.

    • Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) dropwise while stirring. The slow addition maintains temperature control.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This ensures the reaction goes to completion.

  • Step 2: Cyclodehydration.

    • To the crude reaction mixture from Step 1, carefully add phosphorus oxychloride (POCl₃) at room temperature. POCl₃ is a powerful dehydrating and chlorinating agent that facilitates the ring closure to form the triazole ring. This step is often the key to forming the fused bicyclic system.

    • Heat the reaction mixture to reflux (e.g., 80 °C in acetonitrile) and maintain for 12-24 hours.[5] The elevated temperature provides the necessary activation energy for the cyclization. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 3: Workup and Purification.

    • Carefully quench the reaction by slowly pouring it over crushed ice. This hydrolyzes the excess POCl₃ in a controlled manner.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to yield the pure 3-(trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyrazine product.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct structure has been obtained before proceeding with further derivatization.[5][6]

Therapeutic Applications and Mechanistic Insights

The versatility of the triazolo[4,3-a]pyrazine scaffold is evident in its wide range of biological activities.[2] By strategically modifying the substituents on the core, medicinal chemists have successfully targeted diverse pathologies.

Antidiabetic Agents: The Sitagliptin Story

The most prominent success of this scaffold is Sitagliptin , a first-in-class dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type II diabetes.[1] The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride is the key intermediate in its synthesis.[7][8]

Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones like GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, Sitagliptin increases the levels of active incretins, thereby enhancing insulin release and reducing glucagon secretion, which ultimately leads to lower blood glucose levels.

cluster_pathway Normal Incretin Pathway cluster_drug Mechanism of Sitagliptin Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPPIV DPP-IV Enzyme Incretins->DPPIV Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Inactive Inactive Metabolites DPPIV->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Sitagliptin Sitagliptin (Triazolo[4,3-a]pyrazine core) Sitagliptin->DPPIV Inhibition

Caption: Mechanism of action of Sitagliptin as a DPP-IV inhibitor.

Structure-Activity Relationship (SAR): The trifluoromethyl group on the triazole ring is crucial for potent inhibition of DPP-IV. The saturated pyrazine ring (a piperazine) allows for the attachment of the β-amino acid side chain, which mimics the dipeptide substrate of the enzyme and anchors the molecule in the active site.

Anticancer Agents: Targeting Kinase Signaling

The triazolo[4,3-a]pyrazine core has emerged as a powerful scaffold for designing kinase inhibitors, particularly targeting receptor tyrosine kinases like c-Met and VEGFR-2, which are often dysregulated in cancer.[9][10]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors. The triazolopyrazine core typically functions as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain. This binding event blocks the entry of ATP, thereby preventing autophosphorylation and the activation of downstream oncogenic signaling pathways.

A recent study designed and synthesized a series of novel[4][5][6]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.[9] The results demonstrated that the introduction of this core could significantly improve the antitumor effect.[10]

Compound IDTarget(s)IC₅₀ (c-Met)IC₅₀ (VEGFR-2)Antiproliferative IC₅₀ (A549 cells)Reference
17l c-Met, VEGFR-226.0 nM2.6 µM0.98 µM[9][10]
22i c-Met48 nMNot Reported0.83 µM[11]
Foretinib c-Met, VEGFR-29.4 nM1.6 nM0.89 µM[9][10]
Table 1: Biological activity of selected triazolo[4,3-a]pyrazine-based kinase inhibitors.

SAR Insights:

  • The core scaffold acts as the primary anchor in the ATP-binding pocket.

  • Substituents at the 3-position can be varied to enhance interactions with the solvent-exposed region or other pockets of the kinase.

  • Large, hydrophobic groups attached to the pyrazine nitrogen often occupy the hydrophobic back pocket, contributing to both potency and selectivity. Compound 17l , for example, showed excellent kinase inhibitory activities and antiproliferative effects against several cancer cell lines.[9]

Antimalarial and Antibacterial Agents

The scaffold's utility extends to infectious diseases. The Open Source Malaria (OSM) project has extensively investigated 1,2,4-triazolo[4,3-a]pyrazines as potent antimalarial leads.[12][13] These compounds have demonstrated efficacy against Plasmodium falciparum in both in vitro and in vivo models.[12]

Similarly, novel derivatives have been synthesized and evaluated for their antibacterial properties.[4][6]

Compound IDOrganism(s)Activity (MIC)Reference
2e S. aureus32 µg/mL[4][6]
E. coli16 µg/mL[4][6]
Ampicillin S. aureus / E. coliComparable Activity[6]
Table 2: Antibacterial activity of a representative triazolo[4,3-a]pyrazine derivative.

SAR Insights:

  • Antimalarial: Studies have shown that the substitution pattern on the pyrazine ring is critical. Halogenation at the 5-position provides a handle for further synthetic elaboration, though nucleophilic substitution can sometimes occur at the 8-position through a tele-substitution mechanism.[12]

  • Antibacterial: For compound 2e , the specific combination of substituents on the core leads to a binding capacity with the target receptor that results in antibacterial activity comparable to ampicillin.[4] The structure-activity relationship is an active area of investigation to further optimize potency.[6]

Conclusion and Future Perspectives

The triazolo[4,3-a]pyrazine core is a testament to the power of privileged scaffolds in modern drug discovery. Its journey from a versatile synthetic building block to the centerpiece of a blockbuster antidiabetic drug and a promising framework for next-generation kinase inhibitors is remarkable.[1][9] The inherent properties of the core—its defined geometry, metabolic stability, and capacity for multi-point interactions—make it an ideal starting point for lead optimization campaigns.

Future research will undoubtedly continue to exploit this scaffold's potential. Key areas of opportunity include:

  • Novel Kinase Targets: Expanding the application of the scaffold to other kinase families implicated in cancer and inflammatory diseases.

  • Neurodegenerative Diseases: Exploring derivatives that can modulate targets within the central nervous system, an area where the scaffold has shown initial promise.[14]

  • Combating Drug Resistance: Developing new antibacterial and antiviral agents based on this core to address the growing challenge of microbial resistance.

For medicinal chemists and drug development professionals, the triazolo[4,3-a]pyrazine core is not just a historical success story; it is a living, evolving platform for innovation that will continue to yield new therapeutic solutions for years to come.

References

Methodological & Application

Synthesis of 8-Chloro-triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine from 2,3-Dichloropyrazine

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, a critical intermediate in medicinal chemistry and drug development.[4][5] The described two-step methodology begins with the commercially available 2,3-dichloropyrazine, proceeding through a nucleophilic substitution with hydrazine hydrate, followed by a cyclization to yield the final fused heterocyclic system. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, characterization data, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction and Scientific Context

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting activities such as kinase inhibition and antimalarial properties.[1][2][6][7][8] Specifically, 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine serves as a versatile building block, allowing for further functionalization at the C8 position to generate libraries of novel chemical entities.[6] The synthesis route from 2,3-dichloropyrazine is advantageous due to the accessibility of the starting material and the straightforward nature of the transformations.[5][9]

This guide elucidates the chemical logic behind the synthetic strategy, focusing on a robust and scalable procedure. The process involves two key transformations:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate. One of the chlorine atoms is displaced by the hydrazine nucleophile to form the key intermediate, 2-chloro-3-hydrazinopyrazine.

  • Intramolecular Cyclization: The hydrazinopyrazine intermediate is then treated with a one-carbon electrophile, such as triethyl orthoformate, which facilitates the formation of the fused triazole ring, yielding the target compound.

Reaction Mechanism and Pathway

The overall synthesis proceeds in two distinct, sequential steps as illustrated below.

G cluster_0 Step 1: Hydrazine Substitution (SNAr) cluster_1 Step 2: Triazole Ring Formation A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinopyrazine A->B  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol, 85°C C 2-Chloro-3-hydrazinopyrazine D 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine C->D  Triethyl Orthoformate  Reflux

Diagram 1: Overall two-step reaction pathway.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

The first step is a nucleophilic aromatic substitution. The pyrazine ring is electron-deficient, making it susceptible to attack by nucleophiles. Hydrazine (H₂NNH₂) acts as the nucleophile, displacing one of the chloro substituents.[10] The reaction is typically performed in a polar protic solvent like ethanol, which facilitates the reaction and allows for heating to reflux to increase the reaction rate.[5][6] The use of hydrazine hydrate is common and effective for this transformation.[11]

Step 2: Cyclization to form 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

The intermediate, 2-chloro-3-hydrazinopyrazine, possesses a nucleophilic terminal amino group and a nearby ring nitrogen. This arrangement is ideal for a condensation and cyclization reaction with a one-carbon electrophile. Triethyl orthoformate, HC(OEt)₃, serves as an effective source of this carbon atom. Under reflux conditions, it reacts with the hydrazine moiety to form a hydrazone-like intermediate which then undergoes an intramolecular cyclization by attacking the adjacent pyrazine nitrogen, followed by elimination of ethanol, to form the stable, aromatic triazole ring.[6]

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, work-up, and purification of the target compound.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
2,3-DichloropyrazineC₄H₂Cl₂N₂≥98%CommercialStarting material
Hydrazine HydrateN₂H₄·H₂O~64% N₂H₄CommercialHighly Toxic & Corrosive
Ethanol (EtOH)C₂H₅OHAnhydrousCommercialSolvent
Triethyl OrthoformateHC(OC₂H₅)₃≥98%CommercialCyclizing agent
Ice WaterH₂O-Lab PreparedFor precipitation
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercialFor extraction/crystallization
Dichloromethane (DCM)CH₂Cl₂ACS GradeCommercialFor extraction
Sodium Sulfate (Na₂SO₄)Na₂SO₄AnhydrousCommercialDrying agent

Experimental Workflow

G start Setup & Reagent Charging step1 Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine (Reflux in EtOH, 2h) start->step1 workup1 Cooling & Precipitation in Ice Water step1->workup1 filter1 Filtration & Washing (Collect Intermediate) workup1->filter1 step2 Step 2: Cyclization with Triethyl Orthoformate (Reflux) filter1->step2 workup2 Solvent Removal (Rotary Evaporation) step2->workup2 purify Purification (Crystallization/Chromatography) workup2->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Diagram 2: High-level experimental workflow.

Protocol 1: Synthesis of 2-Chloro-3-hydrazinopyrazine
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: To the flask, add 2,3-dichloropyrazine (1.0 eq) and ethanol (approx. 4 mL per gram of starting material).[5]

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (3.0 eq) to the mixture. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction liquid into a beaker containing ice water. A yellowish crystalline product should precipitate.[5]

  • Isolation: Stir the suspension for 15-30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
  • Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, place the 2-chloro-3-hydrazinopyrazine (1.0 eq) obtained from the previous step.

  • Reagent Addition: Add triethyl orthoformate (approx. 10 eq, serving as both reagent and solvent).[6]

  • Reaction: Heat the mixture to reflux (approximately 145-150°C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. The crude product will remain as a solid residue.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography to yield the pure 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Expected Analytical Data
CompoundTechniqueExpected ResultsReference
Intermediate: 2-Chloro-3-hydrazinopyrazineESI-MSm/z: [M+H]⁺ 145.02[5]
¹H NMR (400 MHz, DMSO-d₆)δ 8.30 (s, 1H), 8.07 (d, 1H), 7.57 (d, 1H), 4.40 (s, 2H, -NH₂)[5]
Final Product: 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazineESI-MSm/z: [M+H]⁺ 155.01[5]
¹H NMR (400 MHz, DMSO-d₆)δ 9.54 (s, 1H), 7.94 (s, 2H)[5]
Molecular FormulaC₅H₃ClN₄[12][13]

Safety and Handling Precautions

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with metals.[11]

  • 2,3-Dichloropyrazine: Irritant. Avoid inhalation and contact with skin and eyes.

  • General Precautions: All reactions should be conducted in a fume hood. Ensure appropriate waste disposal procedures are followed, especially for hydrazine-containing waste streams.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure reaction is heated to reflux for the full duration. Confirm the quality of the hydrazine hydrate.
Product lost during work-up.Ensure the reaction mixture is sufficiently cooled before precipitation and use ice-cold water for washing to minimize solubility.
Incomplete cyclization in Step 2 Insufficient heating or reaction time.Ensure the reaction reaches a full reflux and monitor by TLC until the starting material is consumed.
Water present in the reaction.Use anhydrous intermediate and reagents if possible, although the reaction is generally tolerant to small amounts of water.
Difficulty in purification Presence of side products.Optimize reaction conditions to minimize byproducts. Employ silica gel chromatography with an appropriate solvent system (e.g., Hexane/EtOAc or DCM/MeOH) for purification.

Conclusion

The synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine is a reliable and efficient two-step process. This application note provides a validated protocol, grounded in established chemical principles, to facilitate its production in a research setting. By following the detailed procedures and safety guidelines, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and the broader field of drug discovery.

References

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amination of 8-Chloro-triazolo[4,3-a]pyrazine: Mechanisms, Protocols, and Strategic Insights

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties, making them a focal point in modern drug discovery programs.[1][3][4] The functionalization of this core, particularly through the introduction of amino groups, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. The 8-chloro-triazolo[4,3-a]pyrazine is a key intermediate, poised for amination to generate diverse libraries of compounds for biological screening.[5][6]

This guide provides a comprehensive overview of the amination reactions of 8-chloro-triazolo[4,3-a]pyrazine, delving into the reaction mechanism, offering detailed experimental protocols, and presenting field-proven insights for researchers in organic synthesis and drug development.

The primary mechanism for the amination of 8-chloro-triazolo[4,3-a]pyrazine is a Nucleophilic Aromatic Substitution (SNAr). This pathway is highly favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the electron-withdrawing effect of the fused triazole ring system. The chlorine atom at the C-8 position serves as a competent leaving group.

The reaction proceeds through a two-step addition-elimination sequence:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C-8), breaking the aromaticity of the pyrazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 8-amino-triazolo[4,3-a]pyrazine product.

A related scaffold, 5-chloro-triazolo[4,3-a]pyrazine, has been shown to undergo amination to exclusively yield the 8-amino product, a phenomenon known as tele-substitution.[7][8] However, for the 8-chloro isomer, the reaction proceeds via a direct or ipso-substitution, where the nucleophile replaces the leaving group at the same position.

SNAr_Mechanism Figure 1: SNAr Mechanism for Amination of 8-Chloro-triazolo[4,3-a]pyrazine Reactants 8-Chloro-triazolo[4,3-a]pyrazine + R-NH₂ TS1 Nucleophilic Attack (Rate-Determining Step) Reactants->TS1 Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate + R-NH₂ TS2 Chloride Expulsion Intermediate->TS2 Products 8-Amino-triazolo[4,3-a]pyrazine + HCl TS2->Products - Cl⁻ Workflow Figure 2: Experimental Workflow for Amination Setup 1. Reaction Setup (Flask, Stir Bar, Starting Material) Addition 2. Reagent Addition (Excess Liquid Amine) Setup->Addition React 3. Stir at Room Temp (16 h, Monitor by TLC/LC-MS) Addition->React Workup 4. Concentration (Remove Excess Amine) React->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Analyze 6. Analysis (NMR, HRMS) Purify->Analyze

References

Application Notes & Protocols: Suzuki Coupling for the Synthesis of 8-SubstitutedTriazolo[4,3-a]pyrazines

Application Notes & Protocols: Suzuki Coupling for the Synthesis of 8-Substituted[1][2][3]Triazolo[4,3-a]pyrazines

Introduction: The Triazolopyrazine Scaffold and the Strategic Importance of C-8 Functionalization

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisosteric analog of purines, this nitrogen-rich system is a cornerstone in the design of novel therapeutics targeting a wide array of biological targets.[4] Functionalization of this core is critical for modulating its pharmacological properties, and the C-8 position, in particular, offers a key vector for structural diversification. Late-stage functionalization at this site allows for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies essential for drug discovery.[5]

Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners.[6][7] These attributes make it an exceptionally powerful and reliable tool for installing aryl, heteroaryl, and alkyl groups at the C-8 position of triazolopyrazines, starting from a readily accessible 8-halo precursor (typically 8-bromo- or 8-chlorotriazolopyrazine).

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to this specific scaffold. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, guide the rational selection of reagents, and offer robust protocols and troubleshooting advice to empower researchers in their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 8-halotriazolopyrazine. This is often the rate-determining step of the entire cycle.[2][10] The reactivity of the halide follows the order I > Br > OTf >> Cl, making 8-bromotriazolopyrazines a common and effective starting material.[7]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[1][2] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the Pd(II) complex.[8][11]

  • Reductive Elimination: In the final step, the two organic fragments (the triazolopyrazine and the R² group) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Catalytic_Cyclepd0Pd(0)L₂(Active Catalyst)oa_complexOxidative AdditionIntermediate(Ar-Pd(II)L₂-X)pd0->oa_complexAr-X(8-Halotriazolopyrazine)trans_complexTransmetalationIntermediate(Ar-Pd(II)L₂-R²)oa_complex->trans_complextrans_complex->pd0Ar-R²(Product)re_labelReductiveEliminationoa_labelOxidativeAdditiontrans_labelTransmetalationExperimental_Workflowsetup1. Reagent Setup(Substrate, Boronic Acid,Catalyst, Base)degas2. Degassing(Evacuate & Backfillwith N₂/Ar)setup->degassolvent3. Add DegassedSolventdegas->solventreact4. Heat & Stir(Conventional or MW)solvent->reactmonitor5. Monitor Progress(TLC / LC-MS)react->monitormonitor->reactIncomplete?workup6. Aqueous Workup& Extractionmonitor->workupCompletepurify7. Purification(Column Chromatography)workup->purifyproductPure 8-SubstitutedTriazolopyrazinepurify->product

Application Notes & Protocols: Late-Stage Functionalization of the Triazolopyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold and the Imperative of Late-Stage Functionalization

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry. Its unique electronic properties and versatile structure have made it a cornerstone in the development of novel therapeutics targeting a wide range of diseases, including malaria, cancer, and neurological disorders.[2][3][4] Triazolopyrazine-based compounds are known to act as kinase inhibitors, bromodomain inhibitors, and modulators of various receptors.[1][5]

In the landscape of drug discovery, the ability to rapidly generate analogues of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the direct modification of complex molecules at a late step in the synthetic sequence.[1] This approach circumvents the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR). This guide provides an in-depth overview and detailed protocols for the late-stage functionalization of the triazolopyrazine scaffold, focusing on modern synthetic methodologies.

Strategic Approaches to Triazolopyrazine Functionalization

The electron-deficient nature of the pyrazine ring within the triazolopyrazine scaffold dictates the primary strategies for its functionalization. The C-H bonds of the pyrazine ring are the main targets for modification. This guide will focus on three key modern LSF strategies:

  • Photoredox-Catalyzed Radical Functionalization: This rapidly evolving field utilizes visible light to generate radical intermediates under mild conditions, enabling the introduction of a wide array of functional groups.

  • Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct coupling of C-H bonds with various partners, offering a precise and efficient way to form new carbon-carbon and carbon-heteroatom bonds.

  • Minisci-Type Radical Alkylation: A classic yet continually refined method for the alkylation of electron-deficient heterocycles, the Minisci reaction is a robust tool for introducing alkyl moieties.

The choice of strategy is often dictated by the desired functional group and the substitution pattern of the starting triazolopyrazine scaffold. The following sections will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for each of these approaches.

Photoredox-Catalyzed Radical Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient platform for generating radical intermediates. For the triazolopyrazine scaffold, this approach has been successfully employed for methylation and fluoroalkylation, modifications that can significantly impact a molecule's metabolic stability and binding affinity.[1]

Mechanistic Rationale

The general mechanism for photoredox-catalyzed functionalization of triazolopyrazine involves the following key steps:

  • Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state, becoming a potent single-electron transfer (SET) agent.

  • Radical Generation: The excited photocatalyst interacts with a radical precursor (e.g., a peroxide or a sulfinate salt) to generate the desired radical species.

  • Radical Addition: The generated radical adds to the protonated triazolopyrazine scaffold. Protonation of a pyrazine nitrogen is crucial as it enhances the electrophilicity of the ring system, facilitating radical attack. The addition typically occurs at the C8 position.[1]

  • Rearomatization and Catalyst Regeneration: The resulting radical intermediate is oxidized to a cation, which then loses a proton to rearomatize the pyrazine ring. The photocatalyst is regenerated in the process, completing the catalytic cycle.

photoredox_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Precursor Radical Precursor (R-X) PC_star->Radical_Precursor SET Radical Radical (R•) Radical_Precursor->Radical Triazolo_H_plus Protonated TPZ (TPZ-H+) Radical->Triazolo_H_plus Addition Triazolo_H Triazolopyrazine (TPZ) Triazolo_H->Triazolo_H_plus Acid (H+) Radical_Adduct Radical Adduct Triazolo_H_plus->Radical_Adduct Product Functionalized TPZ (TPZ-R) Radical_Adduct->Product Oxidation & -H+

Caption: Generalized workflow for photoredox-catalyzed functionalization.

Protocol: Photoredox-Catalyzed Methylation

This protocol is adapted from methodologies reported for the methylation of the Open Source Malaria (OSM) triazolopyrazine scaffold.[1]

Materials:

  • Triazolopyrazine substrate (1.0 eq.)

  • Iridium photocatalyst, e.g., [Ir(dF-CF3-ppy)2(dtbpy)]PF6 (2 mol%)

  • tert-Butyl peracetate (50% solution in mineral spirits, 3.0 eq.)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon source

  • Blue LED photoreactor (e.g., Kessil® photoreactor)

  • Stir plate and stir bar

  • Reaction vial (clear glass)

Procedure:

  • To a clear glass vial equipped with a stir bar, add the triazolopyrazine substrate (0.1 mmol, 1.0 eq.) and the iridium photocatalyst (0.002 mmol, 2 mol%).

  • Add a 1:1 mixture of anhydrous ACN and TFA (1 mL).

  • Degas the solution by bubbling with nitrogen or argon for 3-5 minutes.

  • Add tert-butyl peracetate (0.3 mmol, 3.0 eq.) to the reaction mixture.

  • Seal the vial and place it in the photoreactor, ensuring consistent irradiation with blue light (e.g., 456 nm).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated in vacuo.

  • Purify the crude product by reversed-phase HPLC (e.g., using a C18 column with a water/methanol gradient containing 0.1% TFA) to afford the methylated triazolopyrazine.

Data Summary:

SubstrateProductYield (%)Reference
OSM Scaffold 18-methyl derivative~20-40%[1]
OSM Scaffold 38-methyl derivative23%[1]
OSM Scaffold 78-methyl derivative~30-50%[1]
Protocol: Fluoroalkylation using Diversinate™ Reagents

This protocol describes the introduction of fluoroalkyl groups using Baran's Diversinate™ salts, which are convenient sources of fluoroalkyl radicals.[1]

Materials:

  • Triazolopyrazine substrate (1.0 eq.)

  • Diversinate™ salt (e.g., zinc trifluoromethanesulfinate, sodium 1,1-difluoroethanesulfinate) (2.0 eq.)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 eq.)

  • Trifluoroacetic acid (TFA, 5.0 eq.)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Stir plate and stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the triazolopyrazine substrate (0.1 mmol, 1.0 eq.) and the Diversinate™ salt (0.2 mmol, 2.0 eq.) in a solvent mixture of DMSO/DCM/H2O (5:5:2, 1.2 mL).

  • Add TFA (0.5 mmol, 5.0 eq.) to the mixture and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 4 °C in an ice bath.

  • Slowly add aqueous TBHP (0.3 mmol, 3.0 eq.) over 5 minutes.

  • Continue stirring at 4 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Transition Metal-Catalyzed C-H Activation/Arylation

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct formation of C-C and C-X bonds. Palladium catalysis, in particular, has been explored for the C-H arylation of aza-heterocycles. While specific protocols for the triazolopyrazine scaffold are not abundant in the literature, methodologies developed for structurally similar systems like triazolopyridines and triazapentalenes provide a strong foundation for a generalized protocol.[6][7]

Mechanistic Considerations

The palladium-catalyzed C-H arylation of electron-deficient heterocycles can proceed through several mechanistic pathways. A common pathway involves:

  • C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the heterocycle and activates a C-H bond, typically the most acidic one, to form a palladacycle intermediate. This step is often the rate-determining step.

  • Oxidative Addition: The aryl halide partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the heterocycle couple via reductive elimination from the Pd(IV) center, forming the C-C bond and regenerating the Pd(II) catalyst.

The choice of ligands, base, and solvent is critical for achieving high reactivity and selectivity.

CH_Arylation_Mechanism Pd_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_cat->Palladacycle C-H Activation Triazolo Triazolopyrazine (TPZ-H) Triazolo->Palladacycle Pd_IV_intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_intermediate Oxidative Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_IV_intermediate Product Arylated TPZ (TPZ-Ar) Pd_IV_intermediate->Product Reductive Elimination Product->Pd_cat Catalyst Regeneration

Caption: A plausible pathway for Pd-catalyzed C-H arylation.

General Protocol: Palladium-Catalyzed C-H Arylation

This generalized protocol is based on procedures for the direct arylation of related aza-heterocycles.[6] Optimization of the ligand, base, and temperature will likely be necessary for specific triazolopyrazine substrates.

Materials:

  • Triazolopyrazine substrate (1.0 eq.)

  • Aryl bromide or iodide (1.5-3.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

  • Phosphine ligand (e.g., PCy3·HBF4, 10 mol%)

  • Base (e.g., K2CO3, 3.0 eq.)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous toluene or other high-boiling solvent

  • Nitrogen or Argon source

  • Schlenk tube or sealed reaction vial

  • Stir plate with heating

Procedure:

  • To a flame-dried Schlenk tube or screw-capped vial under an inert atmosphere, add the triazolopyrazine substrate (0.2 mmol, 1.0 eq.), palladium catalyst (0.01 mmol, 5 mol%), phosphine ligand (0.02 mmol, 10 mol%), base (0.6 mmol, 3.0 eq.), pivalic acid (0.06 mmol, 30 mol%), and the aryl halide (0.3-0.6 mmol, 1.5-3.0 eq.).

  • Add anhydrous toluene (2 mL).

  • Seal the vessel and stir the mixture at 110-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the arylated product.

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles. It involves the addition of a nucleophilic alkyl radical to a protonated heterocycle. This reaction is highly valuable for installing alkyl groups that can modulate the lipophilicity and steric profile of a drug candidate.

Mechanistic Rationale and Regioselectivity

The key steps of the Minisci reaction are:

  • Radical Generation: An alkyl radical is generated from a suitable precursor (e.g., a carboxylic acid, an alkyl iodide, or an alcohol) using an oxidant (e.g., ammonium persulfate with a silver catalyst) or via photoredox catalysis.

  • Protonation of Heterocycle: The triazolopyrazine is protonated by an acid, which significantly lowers the LUMO energy of the heterocycle and makes it susceptible to nucleophilic attack by the alkyl radical.

  • Radical Addition: The alkyl radical adds to an electron-deficient position of the protonated triazolopyrazine, forming a radical cation intermediate.

  • Oxidative Rearomatization: The radical cation is oxidized to a cation, which then deprotonates to restore aromaticity.

The regioselectivity of the Minisci reaction on the triazolopyrazine scaffold is governed by both steric and electronic factors. Generally, the radical will add to the most electron-deficient positions that are not sterically hindered. For the unsubstituted triazolopyrazine core, the C6 and C8 positions are the most likely sites of attack. The presence of substituents on the scaffold will further influence the regioselectivity.[8]

General Protocol: Silver-Catalyzed Minisci Alkylation from Carboxylic Acids

This protocol is a general procedure for Minisci-type alkylation using carboxylic acids as the alkyl source.[8]

Materials:

  • Triazolopyrazine substrate (1.0 eq.)

  • Carboxylic acid (2.0 eq.)

  • Ammonium persulfate ((NH4)2S2O8, 2.0 eq.)

  • Silver nitrate (AgNO3, 20 mol%)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Stir plate with heating

  • Reaction vial

Procedure:

  • To a reaction vial containing a stir bar, add the triazolopyrazine substrate (0.5 mmol, 1.0 eq.), the carboxylic acid (1.0 mmol, 2.0 eq.), ammonium persulfate (1.0 mmol, 2.0 eq.), and silver nitrate (0.1 mmol, 20 mol%).

  • Add a biphasic solvent system of DCE (2.5 mL) and water (2.5 mL).

  • Seal the vial and stir the mixture vigorously at 50-80 °C for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The late-stage functionalization of the triazolopyrazine scaffold provides a powerful toolkit for medicinal chemists to rapidly diversify lead compounds and explore SAR. The methodologies outlined in this guide—photoredox catalysis, transition-metal-catalyzed C-H activation, and Minisci-type reactions—represent the state-of-the-art in this field. As these techniques continue to evolve, we can expect the development of even more selective, efficient, and versatile methods for modifying this privileged scaffold, further accelerating the discovery of new and improved medicines. The ongoing research in areas like biocatalysis and electrochemistry promises to open up new avenues for the late-stage functionalization of complex molecules like triazolopyrazines.

References

Application Notes and Protocols: The 8-Chloro-triazolo[4,3-a]pyrazine Scaffold for Potent and Selective Kinase Inhibition

Application Notes and Protocols: The 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Scaffold for Potent and Selective Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Triazolopyrazine Scaffold in Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, with over 500 members in the human kinome, represent a vast and critical class of drug targets.[1] Their dysregulation is a common driver of numerous pathologies. The 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[5][6] Its rigid, planar structure and strategically positioned nitrogen atoms serve as key hydrogen bond acceptors and donors, enabling high-affinity interactions within the ATP-binding pocket of various kinases.[7] The chlorine atom at the 8-position provides a crucial handle for synthetic elaboration, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[8] This document provides a comprehensive guide to leveraging this versatile scaffold, from its synthesis and mechanism of action to detailed protocols for evaluating its derivatives as kinase inhibitors.

Mechanism of Action: Targeting the Kinase Hinge Region

The inhibitory activity of the triazolopyrazine scaffold is primarily derived from its ability to act as an ATP-competitive inhibitor. The fused ring system mimics the adenine core of ATP, allowing it to occupy the ATP-binding site at the hinge region of the kinase domain. The nitrogen atoms of the pyrazine and triazole rings are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, a key interaction for anchoring the inhibitor.[9]

Molecular docking studies and co-crystal structures of related triazolopyrazine and triazolopyridazine inhibitors with kinases such as c-Met reveal a consistent binding mode.[4][9] The triazolo[4,3-a]pyrazine core typically forms one or two hydrogen bonds with the hinge region. For instance, in the c-Met kinase domain, the N1 atom of the triazole ring can act as a hydrogen bond acceptor from the backbone NH of Met1160, while the N4 atom can act as a hydrogen bond acceptor from a water molecule or other nearby residues.[9] The 8-chloro substituent occupies a region that can be further functionalized to interact with solvent-exposed regions or other pockets within the active site, thereby enhancing both potency and selectivity.

Gcluster_kinaseKinase ATP-Binding Pocketcluster_inhibitorTriazolopyrazine InhibitorHingeHinge Region(e.g., c-Met: Met1160)GatekeeperGatekeeperResidueDFG_motifDFG MotifSolvent_FrontSolvent-ExposedRegionScaffold8-Chloro-triazolo[4,3-a]pyrazine CoreScaffold->HingeH-Bonding (Key Interaction)R_groupR-Group at C8R_group->Solvent_FrontSelectivity & Potency(Van der Waals, H-Bonds)

Caption: Binding mode of the 8-chloro-triazolo[4,3-a]pyrazine scaffold.

Synthetic Protocol: Preparation of the 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Scaffold

The synthesis of the 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine scaffold is a two-step process starting from the commercially available 2,3-dichloropyrazine.

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

This step involves the nucleophilic substitution of a chlorine atom in 2,3-dichloropyrazine with hydrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Nitrogen or Argon supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dichloropyrazine (1 equivalent) in ethanol.

  • Under an inert atmosphere (N₂ or Ar), add hydrazine hydrate (4-6 equivalents) dropwise to the stirred solution at room temperature.[1] An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-chloro-3-hydrazinopyrazine as a solid.

Step 2: Cyclization to 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

The final step is an acid-catalyzed cyclization of the hydrazinopyrazine intermediate with an orthoformate.

Materials:

  • 2-Chloro-3-hydrazinopyrazine

  • Triethyl orthoformate

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 2-chloro-3-hydrazinopyrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add triethyl orthoformate (1.5-2 equivalents) to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours, during which the suspension should become a clear solution.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine.

Application Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[2][3][4][9] A decrease in luminescence is indicative of kinase activity, and the reversal of this decrease by a compound indicates inhibition.

GStartStartCompound_PrepPrepare serial dilutionsof test compounds in DMSOStart->Compound_PrepAssay_PlateDispense compounds and controls(DMSO vehicle, no enzyme)into a 384-well plateCompound_Prep->Assay_PlateReaction_StartAdd kinase/substrate mixto assay plate to initiate reactionAssay_Plate->Reaction_StartKinase_MixPrepare kinase/substrate mixin reaction bufferKinase_Mix->Reaction_StartIncubationIncubate at room temperature(e.g., 60 minutes)Reaction_Start->IncubationKinaseGloAdd Kinase-Glo® reagent tostop the reaction and generateluminescent signalIncubation->KinaseGloReadoutMeasure luminescence on aplate readerKinaseGlo->ReadoutData_AnalysisCalculate % inhibition anddetermine IC50 valuesReadout->Data_AnalysisEndEndData_Analysis->End

Caption: Workflow for Kinase-Glo® based inhibitor screening.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay System (Promega)

  • White, opaque 384-well plates

  • Test compounds dissolved in DMSO

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine derivatives in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. Add this mix to the wells containing the compounds.

  • Initiation: Prepare a solution of ATP in the kinase reaction buffer (the concentration should be at or near the Km for the specific kinase). Add the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add a volume of the reagent equal to the reaction volume in each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Data Presentation: Kinase Selectivity Profiling

A key aspect of kinase inhibitor development is determining the selectivity of the compound across the human kinome. This is crucial for understanding potential off-target effects and for establishing a therapeutic window. The following table presents representative IC₅₀ data for a hypothetical, optimized inhibitor derived from the 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine scaffold against a panel of cancer-related kinases.

Kinase TargetIC₅₀ (nM)Kinase FamilyTherapeutic Relevance
c-Met 5 Tyrosine KinaseOncology
VEGFR-2 25 Tyrosine KinaseAngiogenesis, Oncology
ABL1>1000Tyrosine KinaseOff-target liability
EGFR850Tyrosine KinaseOff-target liability
ERK1>1000CMGCOff-target liability
CDK2>1000CMGCOff-target liability
p38α>1000CMGCOff-target liability
AKT1>1000AGCOff-target liability
PKA>1000AGCOff-target liability

Data are representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific substitutions on the scaffold and the assay conditions.

Signaling Pathway: Inhibition of the c-Met Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and migration.[10][11] Dysregulation of the HGF/c-Met signaling pathway is a key driver in many cancers.[7][10] Inhibitors based on the 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine scaffold can effectively block this pathway at its origin by inhibiting the kinase activity of c-Met, thereby preventing the phosphorylation of downstream effectors.

GcMetc-Met ReceptorP1cMet->P1P2cMet->P2GRB2GRB2/SOSP1->GRB2RecruitsPI3KPI3KP2->PI3KRecruitsSTAT3STAT3P2->STAT3ActivatesRASRASGRB2->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferation,Survival, MigrationERK->ProliferationAKTAKTPI3K->AKTAKT->ProliferationSTAT3->ProliferationInhibitorTriazolopyrazineInhibitorInhibitor->cMetInhibits Kinase Activity

Caption: Inhibition of the c-Met signaling pathway.

Conclusion and Future Directions

The 8-chloro-[2][3][4]triazolo[4,3-a]pyrazine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the synthetic tractability of the 8-chloro position, provide a robust platform for generating potent and selective drug candidates. The protocols and data presented herein offer a framework for researchers to effectively utilize this scaffold in their drug discovery programs. Future work will likely focus on exploring novel substitutions at the 8-position to target other kinase families and to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

Application Note: A Researcher's Guide to the Development of Triazolopyrazine-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The triazolopyrazine core, a nitrogen-rich heterocyclic framework, has emerged as a versatile and "privileged" scaffold in medicinal chemistry.[1] This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the discovery and development of triazolopyrazine derivatives as potent antibacterial agents. We will explore the molecular basis of their activity, outline synthetic strategies, and provide robust protocols for their biological evaluation, from initial screening to target validation.

The Rationale: Targeting Bacterial DNA Replication

The discovery of new antibacterial agents with novel mechanisms of action is a high priority in combating drug resistance.[2] Triazolopyrazine derivatives have shown significant promise, with many exhibiting potent activity against both Gram-positive and Gram-negative pathogens.[3][4] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3]

The Critical Role of Type II Topoisomerases

DNA gyrase and topoisomerase IV are type II topoisomerase enzymes crucial for managing the topological state of DNA during replication, transcription, and repair.[5][6]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating replication and relieving the torsional stress that arises from the unwinding of the DNA helix.[5]

  • Topoisomerase IV: Its main role is to decatenate (unlink) the two newly replicated daughter chromosomes, allowing them to segregate into separate cells upon cell division.[3][6]

Inhibiting these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, which results in lethal double-stranded DNA breaks and ultimately triggers bacterial cell death.[6] Because these enzymes are structurally distinct from their human counterparts, they represent a highly selective and clinically validated target for antibacterial drugs.[3]

Mechanism of Action Workflow

The diagram below illustrates the inhibitory action of triazolopyrazine derivatives on the bacterial DNA replication cycle.

moa_workflow cluster_replication Bacterial DNA Replication Cycle cluster_inhibition Enzyme Action & Inhibition Replication_Fork Replication Fork Advancement Torsional_Strain Positive Supercoiling (Torsional Strain) Replication_Fork->Torsional_Strain creates Decatenation Decatenation of Daughter Chromosomes Torsional_Strain->Decatenation leads to DNA_Gyrase DNA Gyrase Torsional_Strain->DNA_Gyrase relieved by Cell_Division Successful Cell Division Decatenation->Cell_Division enables Topo_IV Topoisomerase IV Decatenation->Topo_IV mediated by DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks inhibition leads to Topo_IV->DS_Breaks inhibition leads to Triazolo_Compound Triazolopyrazine Derivative Triazolo_Compound->DNA_Gyrase Triazolo_Compound->Topo_IV Cell_Death Apoptosis & Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action for triazolopyrazine antibacterial agents.

Synthetic Strategy and Lead Generation

The triazolo[4,3-a]pyrazine scaffold allows for extensive chemical modification, enabling the generation of large compound libraries for screening. A common synthetic approach involves the construction of a core intermediate, followed by diversification through the introduction of various side chains.

General Synthetic Workflow

The following workflow outlines a generalized, multi-step synthesis for creating a library of triazolopyrazine derivatives. This process is based on established chemical methodologies.[7] The rationale is to first build the stable heterocyclic core and then append diverse chemical groups to probe the structure-activity relationship (SAR).

synthesis_workflow Start Starting Materials (e.g., 2-chloropyrazine) Step1 Step 1: Hydrazinolysis (e.g., Hydrazine hydrate) Start->Step1 Intermediate1 Intermediate A (2-hydrazinylpyrazine) Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., with an acid chloride) Intermediate1->Step2 Intermediate2 Intermediate B (Triazolopyrazine Core) Step2->Intermediate2 Step3 Step 3: Functionalization (e.g., Halogenation) Intermediate2->Step3 Intermediate3 Intermediate C (Reactive Scaffold) Step3->Intermediate3 Step4 Step 4: Diversification (Coupling with various amines, alcohols, etc.) Intermediate3->Step4 Library Compound Library (Final Triazolopyrazine Derivatives) Step4->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify

Caption: Generalized workflow for the synthesis of triazolopyrazine derivatives.

Protocol 1: General Synthesis of Triazolo[4,3-a]pyrazine Derivatives

This protocol provides a representative procedure for the synthesis of a triazolopyrazine derivative library.

Materials:

  • Starting materials (e.g., 2-chloropyrazine, Boc-protected amino acids)

  • Reagents: Dicyclohexylcarbodiimide (DCC), Triethylamine (Et3N), Trifluoroacetic acid (TFA), Sodium cyanoborohydride (NaBH₃CN)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Round-bottom flasks, magnetic stirrers, condensers

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Amide Condensation:

    • Dissolve the core scaffold (e.g., an amino-triazolopyrazine intermediate) in DCM in a round-bottom flask.

    • Add 1.2 equivalents of a Boc-protected amino acid and 3.0 equivalents of Et₃N.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of DCC dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 24-36 hours, monitoring progress by TLC.

    • Rationale: DCC is a coupling agent that activates the carboxylic acid of the amino acid, facilitating the formation of an amide bond with the amino group of the scaffold. Et₃N acts as a base to neutralize the resulting acid.

  • Boc Deprotection:

    • Once the condensation is complete, filter the reaction mixture to remove dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 4 hours.

    • Rationale: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, exposing the primary amine for further modification.

  • Reductive Amination (Diversification):

    • Neutralize the reaction mixture from the previous step with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM.

    • To the resulting amine intermediate dissolved in MeOH, add 1.5 equivalents of a desired aldehyde or ketone.

    • Add 1.0 equivalent of acetic acid to catalyze imine formation.

    • Cool to 0°C and add 2.0 equivalents of NaBH₃CN in portions.

    • Stir overnight at room temperature.

    • Rationale: This step introduces diversity. The amine reacts with an aldehyde/ketone to form an imine, which is then selectively reduced by NaBH₃CN to a stable secondary or tertiary amine.

  • Purification and Characterization:

    • Quench the reaction with water and concentrate the mixture.

    • Purify the crude product using silica gel column chromatography.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7][8]

Biological Evaluation Cascade

A structured, multi-stage evaluation process is critical to identify promising lead compounds.

Primary Screening: Antimicrobial Susceptibility

The first step is to determine the in vitro activity of the synthesized compounds against a panel of relevant bacterial strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]

mic_workflow Start Prepare Compound Stock Solutions (in DMSO) Step1 Perform 2-fold Serial Dilutions in 96-well plate Start->Step1 Step2 Add Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) to each well Step1->Step2 Step3 Include Positive (No Drug) and Negative (No Bacteria) Controls Step2->Step3 Step4 Incubate plates at 37°C for 18-24 hours Step3->Step4 Step5 Add Resazurin or measure OD600 to assess bacterial growth Step4->Step5 Result Determine MIC: Lowest concentration with no visible growth Step5->Result

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized triazolopyrazine derivatives

  • Reference antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Prepare stock solutions of test compounds and reference antibiotics in DMSO.

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock compound to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final volume in each well before adding bacteria should be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

    • Alternatively, add a growth indicator like resazurin or measure the optical density at 600 nm (OD₆₀₀).

Data Presentation: Sample MIC Table

Results should be tabulated for clear comparison.

CompoundR¹ GroupR² GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a -CH₃-H128>256
2b -Cyclopropyl-H64128
2e -CF₃-Phenyl16 32
Ampicillin N/AN/A328
(Note: Data is representative and based on findings where specific substitutions significantly improve activity, such as in compound 2e from cited literature)[3][4][8]
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This protocol validates that the antibacterial activity is due to on-target inhibition.

Materials:

  • E. coli DNA Gyrase enzyme and relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Test compounds and reference inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

  • Visualization: Stain the gel with an intercalating dye and visualize under UV light. The supercoiled DNA migrates faster than the relaxed form. Inhibition is observed as a decrease in the supercoiled DNA band with increasing compound concentration.

  • Quantification: Densitometry can be used to quantify the bands and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the triazolopyrazine scaffold is crucial for improving potency and drug-like properties. SAR studies reveal which chemical features are essential for activity.[2][10]

Key SAR Insights from Literature:

  • Substituents on the Triazole Ring: The nature of the substituent at the 3-position of the triazolo ring can significantly impact activity. Small, electron-withdrawing groups like trifluoromethyl (-CF₃) are often associated with enhanced potency.[7]

  • Side Chain Modifications: The side chain attached to the pyrazine ring plays a critical role in binding to the enzyme's active site. The addition of groups capable of forming hydrogen bonds or hydrophobic interactions can dramatically improve MIC values.

  • Stereochemistry: The stereochemistry of chiral centers in the side chains can be crucial for optimal fitting into the enzyme's binding pocket.

Modification AreaObservationRationale
Triazole Ring Addition of small, lipophilic groups.May enhance cell permeability and fit into hydrophobic pockets of the target enzyme.
Pyrazine Side Chain Introduction of basic amine groups.Can form key hydrogen bonds and salt bridges with acidic residues (e.g., Aspartic acid) in the enzyme active site.
Aromatic Groups Presence of a substituted phenyl ring.Can engage in π-π stacking interactions within the active site, stabilizing the compound-enzyme complex.

Conclusion and Future Outlook

Triazolopyrazine derivatives represent a highly promising class of antibacterial agents that effectively target bacterial DNA gyrase and topoisomerase IV. The synthetic tractability of the scaffold allows for extensive SAR studies and optimization of lead compounds. Future research should focus on:

  • Expanding the Antibacterial Spectrum: Testing optimized leads against a broader panel of clinically relevant and drug-resistant pathogens (e.g., MRSA, VRE).[11]

  • In Vivo Efficacy: Advancing promising candidates into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to ensure the drug-likeness of the lead compounds.

By leveraging the structured development approach outlined in this guide, researchers can efficiently advance the discovery of novel triazolopyrazine-based antibiotics to address the urgent global health challenge of antimicrobial resistance.

References

Application Notes and Protocols for In Vitro Evaluation of Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolopyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. Compounds incorporating this core structure have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the biological activity of novel triazolopyrazine derivatives.

As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a validated workflow designed to elucidate the mechanism of action of these compounds. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data. The primary focus will be on assays that assess the direct impact on target kinases and the subsequent cellular consequences, including effects on cell viability, proliferation, and the induction of programmed cell death.

Core Principles of Triazolopyrazine Action

Triazolopyrazine derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[1] Their planar, heterocyclic structure allows them to fit into the ATP-binding pocket of these enzymes, interfering with the transfer of phosphate from ATP to substrate proteins. This disruption of downstream signaling can halt cell cycle progression, inhibit proliferation, and induce apoptosis in cancer cells. Key kinase targets that have been successfully modulated by triazolopyrazine-based inhibitors include receptor tyrosine kinases like c-Met and VEGFR-2, as well as enzymes involved in DNA damage repair such as PARP1.[2][3][4][5]

The following sections will detail the protocols to quantitatively assess these activities, providing the foundational data necessary for the preclinical evaluation of novel triazolopyrazine compounds.

Section 1: Biochemical Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity, broad dynamic range, and scalability for high-throughput screening.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[6]

Key Kinase Targets for Triazolopyrazine Compounds
  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[7]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4][5]

  • PARP1 (Poly (ADP-ribose) polymerase 1): An enzyme critical for DNA repair. Its inhibition can lead to synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[2][4]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate_setup Plate Setup (384-well white plate) reagent_prep->plate_setup add_inhibitor Add Triazolopyrazine Compound Dilutions plate_setup->add_inhibitor add_kinase Add Kinase (e.g., c-Met, VEGFR-2) add_inhibitor->add_kinase add_substrate_atp Initiate Reaction (Add Substrate/ATP Mix) add_kinase->add_substrate_atp incubation Incubate (e.g., 60 min at RT) add_substrate_atp->incubation add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->add_adpglo incubation_adpglo Incubate (40 min at RT) add_adpglo->incubation_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation_adpglo->add_detection incubation_detection Incubate (30-60 min at RT) add_detection->incubation_detection read_luminescence Read Luminescence (Plate Reader) incubation_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay using ADP-Glo™.

Detailed Protocol: c-Met Kinase Inhibition Assay

This protocol is adapted for determining the IC50 value of a triazolopyrazine compound against purified recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, Ultra Pure

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Triazolopyrazine compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, low-volume 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute the c-Met kinase to the desired working concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration to ensure the reaction is in the linear range.

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for c-Met to accurately determine the potency of ATP-competitive inhibitors.

    • Prepare a serial dilution of the triazolopyrazine compound in DMSO, then dilute further in 1x Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[3] Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted triazolopyrazine compound or vehicle control.

    • Add 2 µL of the diluted c-Met kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[7][8]

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7][8]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.[8][9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended ConditionRationale
Assay Format ADP-Glo™ Luminescent AssayHigh sensitivity, suitable for HTS, measures direct ADP production.[6]
Kinase Target Recombinant c-Met, VEGFR-2, or PARP1Known targets for triazolopyrazine derivatives.[2][3][4][5]
ATP Concentration At or near Km for the target kinaseCrucial for accurately determining the potency of ATP-competitive inhibitors.[7]
Compound Solvent DMSOCommon solvent for kinase inhibitors; final concentration should be ≤1%.[3]
Incubation Time 60 minutes (kinase reaction)Sufficient time for enzymatic activity within the linear range.[7][8]

Section 2: Cell-Based Assays for Anticancer Activity

Following the confirmation of direct kinase inhibition, the next critical step is to evaluate the effect of the triazolopyrazine compounds on cancer cells. This involves assessing their impact on cell viability, proliferation, and the induction of apoptosis and cell cycle arrest.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Commonly Used Cell Lines for Triazolopyrazine Evaluation:

  • A549: Human lung adenocarcinoma[4][11]

  • MCF-7: Human breast adenocarcinoma[4]

  • Hela: Human cervical adenocarcinoma[4]

  • HCT-116: Human colorectal carcinoma[12]

  • HT-29: Human colorectal adenocarcinoma

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyrazine compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for A549).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the triazolopyrazine compound in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Principle:

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells (e.g., MCF-7) treat_cells Treat with Triazolopyrazine (e.g., 24-48 hours) seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization) treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Annexin V Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & Propidium Iodide (PI) resuspend_buffer->add_stains incubate_stain Incubate (15 min at RT, dark) add_stains->incubate_stain acquire_data Acquire Data on Flow Cytometer incubate_stain->acquire_data gate_populations Gate Cell Populations (Viable, Apoptotic, Necrotic) acquire_data->gate_populations quantify_apoptosis Quantify Percentage of Apoptotic Cells gate_populations->quantify_apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI flow cytometry.

Detailed Protocol: Apoptosis Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Triazolopyrazine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the triazolopyrazine compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data and analyze the distribution of cells into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle:

Propidium Iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Triazolopyrazine compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Cell Fixation:

    • Resuspend the cell pellet (approx. 1 x 10^6 cells) in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in PI staining solution containing RNase A (to degrade RNA and prevent its staining).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2).

    • Use a low flow rate to improve resolution.

    • Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in each phase. An increase in the percentage of cells in a particular phase suggests a cell cycle arrest at that point.

Section 3: Data Interpretation and Troubleshooting

  • Solubility: Triazolopyrazine compounds can sometimes have limited aqueous solubility. It is crucial to ensure the compound is fully dissolved in DMSO before diluting in aqueous buffers or media. If precipitation is observed, consider using a lower concentration or a different formulation approach.[14][15]

  • IC50 Values: The IC50 value from a biochemical assay represents the concentration of inhibitor required to reduce enzyme activity by 50%. The cellular IC50 from an MTT assay reflects the compound's overall effect on cell viability, which is influenced by cell permeability, target engagement in a cellular context, and potential off-target effects. A significant difference between biochemical and cellular IC50 values can provide insights into the compound's drug-like properties.

  • Apoptosis vs. Necrosis: It is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/PI assay is instrumental in this differentiation. A potent anti-cancer compound should ideally induce apoptosis.

  • Cell Cycle Arrest: Correlating cell cycle arrest with the known function of the target kinase can strengthen the evidence for the compound's mechanism of action. For example, inhibition of kinases involved in G1/S or G2/M transitions would be expected to cause an accumulation of cells in the G1 or G2/M phases, respectively.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of novel triazolopyrazine-based anti-cancer compounds. By systematically evaluating their biochemical potency against specific kinase targets and their cellular effects on proliferation, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of their lead candidates. This foundational dataset is essential for making informed decisions in the drug discovery and development pipeline and for advancing promising new therapies toward clinical evaluation.

References

Application Note: A Comprehensive Guide to Cell-Based Assays for the Evaluation of 8-Chloro-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[4] Derivatives, such as those containing an 8-chloro substitution, have shown promise as potent inhibitors of key cellular enzymes, including protein kinases (e.g., c-Met, VEGFR-2) and phosphodiesterases (PDEs), making them attractive candidates for therapeutic development in oncology and other diseases.[5][6] The successful progression of these molecules from chemical synthesis to clinical candidates hinges on a robust and systematic evaluation of their biological effects.

Cell-based assays are indispensable tools in this process, providing critical insights within a physiologically relevant context that biochemical assays alone cannot offer.[7][8] They allow researchers to assess a compound's cytotoxicity, understand its mechanism of action, and confirm its engagement with the intended intracellular target. This guide provides a comprehensive framework of detailed protocols and expert insights for the systematic evaluation of 8-Chloro-triazolo[4,3-a]pyrazine derivatives, structured to follow a logical drug discovery cascade from broad phenotypic effects to specific molecular interactions.

Section 1: Foundational Assays: Assessing Global Cellular Health and Cytotoxicity

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. These foundational assays quantify the compound's overall impact on a cell population, helping to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and to establish a dose-response relationship for calculating key parameters like the half-maximal inhibitory concentration (IC50).[9][10]

Principle of Tetrazolium Reduction Assays (XTT)

Colorimetric assays using tetrazolium salts are a mainstay for assessing cell viability.[11] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of a cell population, which serves as a proxy for viability.[12] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the water-soluble yellow XTT compound to a water-soluble orange formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

The primary advantage of the XTT assay over the more traditional MTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.[11]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis A Seed cells in a 96-well plate B Treat cells with serial dilutions of test compound A->B C Incubate for desired duration (e.g., 48-72h) B->C D Add XTT reagent to each well C->D E Incubate for 2-4 hours D->E F Measure absorbance on a microplate reader E->F G Calculate percent viability vs. untreated control F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for assessing compound cytotoxicity using the XTT assay.

Protocol 1: Cell Viability Assessment using XTT

This protocol is designed for adherent cells in a 96-well format but can be adapted for suspension cells.

Materials:

  • Target cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • XTT labeling reagent and electron coupling reagent (often supplied as a kit)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Microplate reader capable of measuring absorbance at ~450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-Chloro-triazolo[4,3-a]pyrazine derivative in culture medium. It is critical to maintain a consistent final solvent (e.g., DMSO) concentration across all wells, typically ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Include "medium only" wells for background correction.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • XTT Labeling and Measurement:

    • Prior to use, thaw the XTT labeling reagent and electron coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 of XTT reagent to coupling reagent).

    • Add 50 µL of the XTT labeling solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2. The incubation time should be optimized for the specific cell line.

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1A549721.25
Derivative 2A5497215.8
Foretinib (Control)A549720.98[5]

Section 2: Mechanistic Assays: Uncovering the Mode of Action

If a derivative demonstrates significant anti-proliferative activity, the next logical step is to investigate how it achieves this effect. Key cellular processes to investigate are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis is a highly regulated process of cell suicide critical for normal tissue homeostasis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular substrates to dismantle the cell.[14]

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activity of caspases-3 and -7.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[15]

Apoptosis Signaling Cascade

G Compound Triazolo[4,3-a]pyrazine Derivative Apoptotic_Stimulus Apoptotic Stimulus Compound->Apoptotic_Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Protocol 2: Measuring Apoptosis with Caspase-Glo® 3/7

Materials:

  • Cells seeded and treated in a white-walled, clear-bottom 96-well plate suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)[16]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using a white-walled plate. The treatment duration may be shorter (e.g., 6, 12, or 24 hours) as apoptosis can be an earlier event than loss of metabolic activity.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. This "add-mix-measure" format simplifies the process by combining cell lysis and substrate detection.[14]

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of "medium only" blank wells.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Data Presentation: Apoptosis Induction
CompoundConcentration (µM)Treatment Time (h)Fold Increase in Caspase-3/7 Activity
Derivative 11.0244.5 ± 0.3
Derivative 15.0248.2 ± 0.6
Staurosporine (Control)1.0610.5 ± 0.9
Cell Cycle Analysis by Propidium Iodide Staining

Many anti-cancer agents function by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M).[17] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing the DNA content of a cell population and, by extension, its distribution across the cell cycle phases.

PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. Because it cannot cross the membrane of live cells, cells must first be fixed and permeabilized. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[17]

The Eukaryotic Cell Cycle

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Materials:

  • Cells treated in 6-well plates

  • PBS, Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to ensure the entire population is analyzed.

    • Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.[18]

    • Resuspend the cell pellet in ~0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[19] This step is critical to prevent cell clumping.

    • Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[19]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 300-500 µL of PI/RNase Staining Buffer. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

    • Incubate for 15-30 minutes at room temperature in the dark.[18]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000-20,000 cells per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.116.7
Derivative 1 (1 µM)75.810.313.9
Derivative 1 (5 µM)82.15.612.3

Section 3: Target-Specific Assays: Confirming Molecular Interaction

After establishing a cellular phenotype, it is crucial to confirm that the compound directly interacts with its intended molecular target within the complex environment of a living cell. This "target engagement" is a critical validation step.[20] Given that triazolopyrazine derivatives are often designed as kinase or PDE inhibitors, assays that measure direct binding or proximal effects on downstream signaling are paramount.[5][6]

Direct Target Engagement in Live Cells

Two powerful and complementary techniques for measuring target engagement are the NanoBRET™ Assay and the Cellular Thermal Shift Assay (CETSA).

A. NanoBRET™ Target Engagement Assay

This assay quantifies compound binding in live cells based on Bioluminescence Resonance Energy Transfer (BRET).[21] The target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the target protein acts as the energy acceptor.[22] When the tracer is bound, the close proximity allows energy transfer from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that binds to the target will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[21][22]

Principle of NanoBRET™ Target Engagement

Caption: Competitive displacement of a fluorescent tracer by an inhibitor reduces the BRET signal.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method based on the principle of ligand-induced thermal stabilization.[23] When a protein binds to its ligand (e.g., an inhibitor), it generally becomes more stable and resistant to heat-induced denaturation. The CETSA protocol involves treating intact cells with a compound, heating the cells across a range of temperatures, lysing them, and then quantifying the amount of soluble target protein remaining.[20] A compound that engages its target will result in a "thermal shift," meaning more of the target protein remains in solution at higher temperatures compared to the untreated control.[24]

Protocol 4: Downstream Signaling Analysis by Western Blot

This protocol is for assessing the phosphorylation status of a target kinase's downstream substrate.

Materials:

  • Cells treated in 6-well or 10 cm plates

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails . This is absolutely critical to preserve the phosphorylation state of proteins.[25]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST . Avoid using milk, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[25]

  • Primary antibodies (one for the phosphorylated form of the substrate, one for the total substrate protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for a short duration (e.g., 30-120 minutes) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse on ice with inhibitor-supplemented lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25]

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-AKT Ser473) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-AKT).

Data Presentation: Western Blot Quantification
Treatmentp-Substrate / Total Substrate Ratio (Normalized to Vehicle)
Vehicle Control1.00
Derivative 1 (0.1 µM)0.45
Derivative 1 (1.0 µM)0.12

Conclusion

The evaluation of 8-Chloro-triazolo[4,3-a]pyrazine derivatives requires a multi-faceted approach that integrates various cell-based assays. By progressing logically from broad phenotypic screens (cytotoxicity) to detailed mechanistic studies (apoptosis, cell cycle) and finally to definitive target engagement and downstream signaling analysis, researchers can build a comprehensive biological profile of their compounds. This systematic workflow not only validates the intended mechanism of action but also provides crucial data to guide lead optimization efforts, ultimately increasing the probability of translating a promising chemical scaffold into a successful therapeutic agent.

References

Characterizing Triazolopyrazine Products: A Guide to HPLC and LC-MS Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis and development necessitate robust, reliable, and precise analytical methods to ensure product identity, purity, and stability. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive characterization of triazolopyrazine products. We move beyond mere procedural lists to explain the underlying principles and causal logic behind critical methodological choices. This document offers detailed, field-tested protocols, method validation strategies, and troubleshooting insights to empower researchers in pharmaceutical development and quality control.

Foundational Principles & Strategic Considerations

The analytical strategy for any compound class begins with an understanding of its physicochemical properties. Triazolopyrazines, being heterocyclic aromatic compounds, typically exhibit strong UV absorbance, making HPLC with UV detection a suitable technique for quantification and purity assessment. Their basic nitrogen atoms make them amenable to positive mode electrospray ionization (ESI+), the cornerstone of their analysis by LC-MS.

However, challenges can arise. For instance, certain triazolopyrazine precursors or related impurities, such as the N-nitroso-triazolopyrazine (NTTP) derivative of sitagliptin, may exhibit unique behaviors like the presence of rotamers, leading to poor chromatographic peak shapes.[1] Furthermore, the stability of the analyte in the sample diluent is a critical consideration; some active pharmaceutical ingredients (APIs) may degrade to form triazolopyrazine-containing impurities, necessitating careful solvent selection.[1] A thorough understanding of these factors is paramount for developing a method that is not only accurate but also rugged and reliable.

HPLC Method for Quantification and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity and quantifying the content of triazolopyrazine-based APIs and intermediates.[2] The method separates compounds based on their hydrophobicity, providing excellent resolution for the main component from its process-related impurities and degradation products.

Causality in Method Development

The success of an HPLC method hinges on the logical selection of its components:

  • Column Selection: A C18 (octadecylsilane) column is the most common starting point due to its versatility and wide applicability for moderately polar to non-polar compounds. For triazolopyrazine analysis, columns like the Acquity CSH C18 have proven effective, offering excellent peak shape for basic compounds under acidic mobile phase conditions.[1]

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).

    • Aqueous Phase: The pH of the aqueous phase is critical. Using a buffer, such as ammonium formate adjusted to an acidic pH (e.g., 4.2), ensures that the basic nitrogens on the triazolopyrazine ring are consistently protonated.[1] This minimizes peak tailing and provides reproducible retention times.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency for many compounds. The ratio of aqueous to organic phase (and whether it is a constant 'isocratic' or changing 'gradient' elution) is optimized to achieve the desired separation within a reasonable runtime.[3]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only quantifies the analyte at its wavelength of maximum absorbance (λ-max) but also provides spectral data across a range, which is invaluable for assessing peak purity and aiding in the identification of co-eluting impurities.

Experimental Workflow: HPLC Analysis

The following diagram outlines the standard workflow for the HPLC analysis of triazolopyrazine products.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (e.g., Dissolution in DMF) Injection HPLC Injection SamplePrep->Injection StandardPrep Standard Preparation (Reference Standard) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer & Organic Solvent) Separation Chromatographic Separation (C18 Column) MobilePhasePrep->Separation Pump Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Reporting Reporting & Purity Assessment Quantification->Reporting

Caption: HPLC workflow for triazolopyrazine analysis.

Protocol: HPLC Purity and Assay Determination

This protocol is a representative method and should be optimized and validated for specific triazolopyrazine products.

  • Instrumentation: HPLC or UHPLC system with a DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: Acquity CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).

    • Mobile Phase A: Aqueous ammonium formate buffer (e.g., 10mM), pH adjusted to 4.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the λ-max of the specific triazolopyrazine derivative (e.g., 210-350 nm scan range).

  • Sample Preparation:

    • Rationale: To prevent potential degradation of a parent API into a triazolopyrazine impurity, a non-reactive solvent should be chosen. N,N-dimethylformamide (DMF) has been shown to be effective in preventing such degradation.[1]

    • Procedure: Accurately weigh and dissolve the sample in a suitable diluent (e.g., DMF or a mixture of water/acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard solution at a similar concentration to the sample.

  • System Suitability Test (SST): Before analysis, inject the reference standard solution five or six times. The results must meet the pre-defined SST criteria.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Integrate the peaks and calculate the purity (as area %) or assay content against the reference standard.

Method Validation: A Self-Validating System

A protocol's trustworthiness is established through validation, ensuring it is fit for its intended purpose.[4][5] Validation should be performed according to International Council for Harmonisation (ICH) guidelines.[5]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity index > 0.995; baseline resolution between analyte and known impurities.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at multiple levels.
Precision To measure the degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[3]
LOD/LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).SST parameters should remain within limits; analyte results should not significantly change.

Table 1: Summary of HPLC method validation parameters and acceptance criteria.

LC-MS for Structural Identification and Trace Analysis

While HPLC-UV is excellent for quantification, LC-MS is the definitive tool for structural confirmation and the identification of unknown impurities.[7] Its high sensitivity and specificity make it indispensable, particularly for controlling potentially genotoxic impurities which have strict regulatory limits.[8]

Rationale for LC-MS Method Development
  • Ionization Source: Electrospray Ionization (ESI) is the most common technique for triazolopyrazines. In positive mode (ESI+), the acidic mobile phase facilitates the protonation of the molecule, yielding a strong protonated molecular ion ([M+H]⁺), which confirms the molecular weight.

  • Mass Analyzer:

    • Single Quadrupole (SQ): Ideal for rapid confirmation of molecular weight. Selected Ion Monitoring (SIM) mode can be used for sensitive quantification of known compounds, such as monitoring for the triazolopyrazine precursor at m/z 193.[1]

    • Triple Quadrupole (TQ): The gold standard for trace-level quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. This is crucial for analyzing genotoxic impurities like NTTP.[1]

    • High-Resolution Mass Spectrometry (HRMS - e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity. This is a powerful tool for structural elucidation.

Experimental Workflow: LC-MS Analysis

The workflow integrates the separation power of LC with the detection and identification capabilities of MS.

LCMS_Workflow cluster_prep Phase 1: Preparation & Separation cluster_ms Phase 2: Mass Spectrometry cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation LC_Separation LC Separation (e.g., Acquity HSS T3) SamplePrep->LC_Separation Ionization Ionization (e.g., ESI+) LC_Separation->Ionization Eluent MassAnalysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Identification Structural Identification (MW & Fragmentation) MassSpectrum->Identification Quantification Trace Quantification (MRM) Identification->Quantification

Caption: LC-MS workflow for triazolopyrazine characterization.

Protocol: LC-MS Identification of Impurities
  • Instrumentation: LC system coupled to a mass spectrometer (e.g., TQ or Q-TOF).

  • LC Conditions:

    • Rationale: For LC-MS, volatile buffers are required. Formic acid (0.1%) is an excellent choice as it is compatible with MS and provides the acidic pH needed for good chromatography and ionization.[1]

    • Column: Acquity HSS T3, 2.1 x 100 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: Optimized to separate trace impurities from the main peak.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-60 °C. Elevated temperatures can sometimes improve the peak shape of compounds that exist as conformers or rotamers at room temperature.[1]

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) to search for all potential impurities.

    • Targeted Analysis (for known impurities):

      • SIM Mode: Monitor the [M+H]⁺ of the target impurity.

      • MRM Mode (TQ-MS): Optimize the parent ion -> fragment ion transition. For example, for NTTP, transitions of m/z 222.15 -> 42.05 and m/z 222.15 -> 192.15 have been used.[1]

    • Capillary Voltage, Gas Flows, etc.: Optimize for maximum signal of the analyte.

  • Data Interpretation: Analyze the mass spectrum of each impurity peak. The accurate mass from HRMS can be used to propose an elemental formula. MS/MS fragmentation patterns provide clues to the impurity's structure, often revealing losses of functional groups or characteristic cleavages of the triazolopyrazine core.

Parameter Typical LC Conditions Typical MS Conditions
Column Acquity CSH C18 or HSS T3 (1.7-1.8 µm)N/A
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolN/A
Flow Rate 0.3 - 0.5 mL/minN/A
Ionization N/AESI Positive
Scan Mode N/AFull Scan (Identification), MRM (Quantification)
Key Insight Elevated column temperature can improve peak shape for rotamers.[1]MRM provides superior sensitivity for trace impurities.[1]

Table 2: Summary of typical LC-MS parameters for triazolopyrazine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Triazolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolopyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experimental work. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Navigating Side-Product Formation

This section provides practical advice for overcoming common pitfalls in triazolopyrazine synthesis, presented in a question-and-answer format.

Problem 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from my desired triazolopyrazine.

Question: I've synthesized a[1][2][3]triazolo[4,3-a]pyrazine, but my NMR and LC-MS analyses show a persistent impurity with the same mass. What is this side-product and how can I avoid its formation?

Answer:

The most common isomeric side-product in the synthesis of[1][2][3]triazolo[4,3-a]pyrazines is the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrazine isomer.[1][2][4] This isomerization occurs via a process known as the Dimroth rearrangement.

Causality and Mechanism:

The Dimroth rearrangement is a well-documented phenomenon in the chemistry of fused N-heterocycles.[1][4][5] It is often catalyzed by acidic or basic conditions and can also be promoted by heat.[5] The mechanism involves a ring-opening of the triazole ring, followed by rotation and subsequent ring-closure to form the more stable isomer.[5]

Dimroth_Rearrangement reactant [1][2][3]triazolo[4,3-a]pyrazine intermediate1 Protonation/Deprotonation at N4 reactant->intermediate1 Acid or Base intermediate2 Ring Opening to Diazo Intermediate intermediate1->intermediate2 Ring Scission intermediate3 Rotation and Tautomerization intermediate2->intermediate3 Conformational Change product [1][2][3]triazolo[1,5-a]pyrazine intermediate3->product Ring Closure

Troubleshooting and Optimization:

To minimize the formation of the Dimroth rearrangement product, consider the following strategies:

StrategyRationale
Control pH Avoid strongly acidic or basic conditions during the reaction and workup. If a base is required, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide or potassium carbonate.[5]
Lower Reaction Temperature The rearrangement is often accelerated by heat.[5] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of the isomer.
Choice of Solvent The polarity and protic nature of the solvent can influence the rate of the rearrangement. Experiment with aprotic solvents of varying polarities to find optimal conditions that favor the kinetic product.
Rapid Workup and Purification Prolonged exposure to reaction or workup conditions can promote isomerization. Once the reaction is complete, proceed with the workup and purification as quickly as possible.

Analytical Confirmation:

Distinguishing between the[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a] isomers can be challenging due to their identical mass. Advanced NMR techniques are invaluable for unambiguous identification:

  • ¹H-¹⁵N HMBC NMR: This is a powerful technique to definitively differentiate between the two isomers by observing the long-range correlations between protons and the nitrogen atoms of the heterocyclic core. The chemical shifts of the nitrogen atoms in the two isomers are distinct.[2][6]

Problem 2: My reaction involving a chloropyrazine starting material is giving me a dechlorinated side-product.

Question: I'm performing a nucleophilic substitution on a 2-chloropyrazine with a hydrazine derivative, but I'm observing a significant amount of a byproduct where the chlorine has been replaced by a hydrogen. What is causing this and how can I prevent it?

Answer:

The formation of a dechlorinated side-product in reactions with chloropyrazines can occur through several mechanisms, including radical-mediated pathways or nucleophilic attack by a hydride source.[7]

Causality and Mechanism:

While a standard SNAr mechanism is expected, side reactions can lead to dechlorination. One plausible pathway involves a radical mechanism, especially if trace metals or radical initiators are present. Another possibility is a reductive process where a nucleophile or solvent acts as a hydride donor.

Dechlorination_Pathway reactant 2-Chloropyrazine pyrazine_radical Pyrazine Radical reactant->pyrazine_radical Single Electron Transfer radical_initiator Radical Initiator (e.g., trace metals) radical_initiator->pyrazine_radical product Pyrazine (Dechlorinated Product) pyrazine_radical->product Hydrogen Atom Abstraction h_donor Hydrogen Donor (e.g., solvent, reagent) h_donor->product

Troubleshooting and Optimization:

StrategyRationale
Degas Solvents Remove dissolved oxygen, which can participate in radical reactions, by sparging your solvent with an inert gas like nitrogen or argon before use.
Use Radical Inhibitors The addition of a small amount of a radical scavenger, such as BHT (butylated hydroxytoluene) or TEMPO, can suppress radical-mediated side reactions.
Purify Starting Materials Ensure your chloropyrazine starting material is free from trace metal impurities that could initiate radical processes.
Control Reaction Temperature Higher temperatures can promote radical formation. Running the reaction at a lower temperature may favor the desired nucleophilic substitution pathway.
Choice of Base and Solvent Avoid conditions that can generate hydride species. For instance, some bases in alcoholic solvents can form alkoxides that may act as reducing agents.
Problem 3: I am detecting a nitroso-impurity in my final triazolopyrazine product.

Question: My final product, a triazolopyrazine derivative, is showing a persistent impurity that has been identified as an N-nitroso compound. Where is this coming from and what are the mitigation strategies?

Answer:

The formation of N-nitrosamine impurities is a significant concern in pharmaceutical synthesis due to their potential carcinogenicity.[8][9] These impurities can arise when a nitrosatable amine (in this case, a nitrogen atom in your triazolopyrazine ring or a precursor) reacts with a nitrosating agent.[10][11]

Causality and Mechanism:

Nitrosating agents can be introduced from various sources, including:

  • Reagents: Use of nitrites (e.g., sodium nitrite) or other nitrogen-containing reagents in the synthetic route.

  • Solvents: Degradation of solvents like DMF can produce dimethylamine, which can be nitrosated.

  • Excipients: Some pharmaceutical excipients may contain trace levels of nitrites or nitrates.[11]

  • Cross-contamination: Contamination from other processes in the laboratory or manufacturing facility.

The reaction typically occurs under acidic conditions where nitrous acid is formed from the nitrosating agent.

Nitrosamine_Formation nitrosatable_amine Nitrosatable Amine (e.g., Triazolopyrazine) product N-Nitroso-Triazolopyrazine Impurity nitrosatable_amine->product Nitrosation nitrosating_agent Nitrosating Agent (e.g., HNO2) nitrosating_agent->product

Troubleshooting and Mitigation:

A thorough risk assessment of your entire synthetic process is crucial.

StrategyRationale
Source Control of Raw Materials Carefully select and test all starting materials, reagents, and solvents for the presence of nitrites, nitrates, and nitrosatable amines.
Process Optimization Modify the synthetic route to avoid the use of reagents that can act as nitrosating agents or their precursors.
pH Control Maintain a neutral or basic pH during the reaction and workup to minimize the formation of nitrous acid.
Use of Scavengers Introduce scavengers like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the reaction mixture to quench any nitrosating agents that may be present.
Purification Develop robust purification methods, such as HPLC or crystallization, to effectively remove any N-nitroso impurities that may have formed.[3]

Analytical Detection:

Highly sensitive analytical methods are required to detect and quantify N-nitroso impurities at the low levels mandated by regulatory agencies.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the trace-level detection and quantification of nitrosamines.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to[1][2][3]triazolo[4,3-a]pyrazines, and what are the key considerations?

The most prevalent method involves the condensation of a 2-hydrazinopyrazine with a suitable one-carbon electrophile, followed by cyclization.[13] A common variation starts with a 2-chloropyrazine, which is first reacted with hydrazine to form the 2-hydrazinopyrazine intermediate.[14]

Key Considerations:

  • Hydrazine Handling: Hydrazine is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclization Reagent: The choice of the one-carbon electrophile (e.g., triethyl orthoformate, formic acid, or an acyl chloride) will determine the substituent at the 3-position of the triazolopyrazine ring.

  • Reaction Conditions: The cyclization step often requires heating and may be promoted by acid or base, which can also lead to side-product formation as discussed in the troubleshooting guide.

Q2: How can I purify my triazolopyrazine product to remove polar side-products?

For the removal of polar impurities, several chromatographic techniques can be effective:

  • Silica Gel Flash Chromatography: This is a standard method for the purification of moderately polar organic compounds. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Reversed-Phase HPLC: For more challenging separations, especially for isomeric byproducts, reversed-phase high-performance liquid chromatography (HPLC) can provide excellent resolution. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is a common choice.[3]

Q3: Are there any specific safety precautions I should take when working with triazolopyrazine synthesis?

Yes, several safety precautions are essential:

  • Hydrazine: As mentioned, hydrazine is toxic and should be handled with care.

  • Chloropyrazines: These are halogenated heterocycles and should be considered as potential irritants and handled in a fume hood.

  • Phosphorus Oxychloride (POCl₃): If used as a dehydrating agent for cyclization, POCl₃ is highly corrosive and reacts violently with water. It must be handled with extreme caution.

  • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area, preferably a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a solution of 2-chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-hydrazinopyrazine, which can be used in the next step without further purification.

Step 2: Cyclization to form 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend 2-hydrazinopyrazine (1.0 eq) in polyphosphoric acid.

  • Add benzoic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 150-160 °C for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-phenyl-[1][2][3]triazolo[4,3-a]pyrazine.

Protocol 2: Analytical Method for Isomer Differentiation by HPLC

Objective: To resolve the[1][2][3]triazolo[4,3-a]pyrazine from its[1][2][3]triazolo[1,5-a]pyrazine isomer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B (linear gradient)

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide baseline separation of the two isomers, with the more polar isomer typically eluting first.

References

Technical Support Center: Purification Strategies for 8-Chloro-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Chloro-triazolo[4,3-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve purification issues but also to understand the underlying chemical principles to proactively design robust purification strategies.

The 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[4] Its reactivity, imparted by the chlorinated triazole structure, makes it a valuable building block but also introduces specific challenges in its purification.[4] This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 8-Chloro-triazolo[4,3-a]pyrazine derivatives?

A1: The impurity profile of your 8-Chloro-triazolo[4,3-a]pyrazine derivative will largely depend on the synthetic route employed. However, some common impurities to anticipate are:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Hydrolysis Products: The chloro-substituent on the pyrazine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the corresponding hydroxyl derivative.

  • Nucleophilic Substitution Products: If your reaction or work-up involves nucleophiles (e.g., amines, alcohols in the presence of a base), you may see substitution of the chloride. For instance, reactions with primary amines can lead to the formation of 8-amino-triazolo[4,3-a]pyrazine derivatives.[3]

  • Over-alkylation or Acylation Products: If your synthesis involves alkylation or acylation steps, there is a possibility of multiple additions to the triazolopyrazine core.

  • Solvent Adducts: In some cases, the solvent used in the reaction or purification can form adducts with your product.

Q2: My 8-Chloro-triazolo[4,3-a]pyrazine derivative seems to be degrading on silica gel chromatography. What is happening and how can I prevent it?

A2: Degradation on silica gel is a common issue with chlorinated N-heterocycles. The acidic nature of standard silica gel can catalyze the hydrolysis of the chloro-group to a hydroxyl group. Additionally, the polar surface of silica can strongly adsorb these basic compounds, leading to tailing and potential decomposition.

Here are some strategies to mitigate this:

  • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base, like triethylamine, in your mobile phase. A common practice is to include a small percentage (0.1-1%) of triethylamine in your eluent.

  • Deactivated Silica Gel: Consider using commercially available deactivated silica gel.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. Reversed-phase chromatography is also a powerful technique for these derivatives.[3]

  • Pre-adsorption: Pre-adsorbing your crude material onto a small amount of silica can sometimes help in achieving better separation by ensuring a more uniform application to the column.[3]

Troubleshooting Guide

Problem 1: Poor Separation and Tailing during Column Chromatography

You are attempting to purify your 8-Chloro-triazolo[4,3-a]pyrazine derivative using silica gel column chromatography, but you are observing broad peaks and significant tailing, making it difficult to isolate your pure compound.

This is often due to the basic nature of the triazolopyrazine nitrogen atoms interacting strongly with the acidic silanol groups on the silica surface. This strong interaction leads to a non-ideal equilibrium during elution, resulting in tailing.

  • Mobile Phase Modification:

    • Add a Basic Modifier: As mentioned in the FAQ, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks.

    • Solvent System Optimization: A systematic approach to selecting your solvent system is crucial. A good starting point for many triazolopyrazine derivatives is a mixture of a non-polar solvent like n-hexane or cyclohexane and a more polar solvent like ethyl acetate.[2] You can gradually increase the polarity to achieve optimal separation.

  • Stationary Phase Selection:

    • If mobile phase modification is not sufficient, consider switching to a different stationary phase. Neutral or basic alumina can be effective.

    • Reversed-phase chromatography (C18) is an excellent alternative, particularly for more polar derivatives.[3]

  • Pack your chromatography column with silica gel as you normally would.

  • Prepare a solution of your chosen mobile phase containing 0.5% (v/v) triethylamine.

  • Flush the column with at least 5 column volumes of this neutralized mobile phase before loading your sample.

  • Dissolve your crude product in a minimum amount of the neutralized mobile phase and load it onto the column.

  • Elute with the neutralized mobile phase, collecting fractions and analyzing them by TLC or LC-MS.

Problem 2: Product Loss or Decomposition during Reversed-Phase HPLC Purification

You are using reversed-phase HPLC (e.g., C18 column) for purification, but you are seeing low recovery of your 8-Chloro-triazolo[4,3-a]pyrazine derivative, or the appearance of new peaks that suggest decomposition.

The acidic conditions often used in reversed-phase HPLC mobile phases (e.g., trifluoroacetic acid - TFA, or formic acid) can lead to the hydrolysis of the chloro-substituent. The rate of hydrolysis will depend on the specific substitution pattern of your derivative and the exact pH of the mobile phase.

  • pH Adjustment of the Mobile Phase:

    • Use a Buffered Mobile Phase: Instead of a strong acid like TFA, consider using a buffered mobile phase at a less acidic pH (e.g., ammonium acetate or ammonium formate buffer, pH 4-6).

    • Minimize Acid Concentration: If an acid is necessary for good peak shape, use the lowest concentration possible (e.g., 0.05% TFA instead of 0.1%).

  • Temperature Control:

    • Perform the purification at a lower temperature (e.g., refrigerated autosampler and column compartment) to slow down the rate of potential degradation.

  • Method Speed:

    • Use a shorter, high-efficiency column and a faster gradient to minimize the time your compound is exposed to the acidic mobile phase.

Data & Workflow Visualization

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Triazolopyrazine Derivatives
Stationary PhaseNon-Polar SolventPolar SolventModifier (if needed)
Silica Geln-HexaneEthyl Acetate0.5% Triethylamine
Silica GelCyclohexaneEthyl Acetate0.5% Triethylamine
Alumina (Neutral)DichloromethaneMethanol (0-10%)-
C18 (Reversed-Phase)WaterAcetonitrile or Methanol0.1% Formic Acid or Ammonium Acetate buffer

Note: These are starting points. The optimal solvent system will depend on the specific polarity of your derivative and should be determined by TLC or analytical HPLC.

Diagram 1: Decision Workflow for Purification Strategy

Purification_Strategy start Crude 8-Chloro-triazolo[4,3-a]pyrazine Derivative check_crystallinity Is the crude product a solid? start->check_crystallinity check_stability Is the compound stable to acidic silica gel? (Test with a small amount on a TLC plate) silica_col Silica Gel Column Chromatography check_stability->silica_col Yes rp_hplc Reversed-Phase HPLC (C18) check_stability->rp_hplc No silica_col_details Eluent: Hexane/EtOAc + 0.5% TEA silica_col->silica_col_details rp_hplc_details Eluent: ACN/H2O with buffer (e.g., Ammonium Acetate) rp_hplc->rp_hplc_details recrystallization Recrystallization solvent_screen Screen for suitable recrystallization solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate) recrystallization->solvent_screen check_crystallinity->check_stability No or further purification needed check_crystallinity->recrystallization Yes

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of Substituted Triazolopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted triazolopyrazines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from both established literature and practical laboratory experience. This resource is structured to help you navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold, enabling you to improve your reaction yields and overall success.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a substituted triazolopyrazine, but I am observing very low yields or no product formation at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in triazolopyrazine synthesis is a common issue that can often be resolved by systematically evaluating your reaction parameters. Here are the most probable causes and the steps you can take to troubleshoot them:

  • Suboptimal Reaction Temperature: The formation of the triazolopyrazine ring system is sensitive to temperature.

    • If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier.

    • If the temperature is too high, it can lead to the degradation of starting materials or the desired product.

    • Solution: Experiment with a range of temperatures. For instance, if a reaction at room temperature is sluggish, try gently heating it to 40-60 °C. Conversely, if you observe significant decomposition at a higher temperature, consider running the reaction at a lower temperature for a longer duration.

  • Incorrect pH of the Reaction Medium: The pH can significantly influence the nucleophilicity of reactants and the stability of intermediates.

    • Solution: The optimal pH can vary depending on the specific synthetic route. For reactions involving cyclization, a mildly acidic or basic medium is often required. You can screen different acidic or basic catalysts, or adjust the pH of the reaction mixture to find the optimal conditions for your specific substrate.

  • Poor Quality or Inappropriate Reactants: The purity and nature of your starting materials are critical.

    • Solution: Ensure that your starting materials, such as substituted pyrazines and hydrazines, are of high purity. If you are using a salt form of a reactant, ensure that the free base is effectively liberated under the reaction conditions. The choice of substituents on your starting materials can also affect reactivity; highly electron-withdrawing or sterically bulky groups may require more forcing conditions.

  • Ineffective Solvent System: The solvent plays a crucial role in reactant solubility, reaction rate, and even the product distribution.

    • Solution: The choice of solvent can have a dramatic impact on yield. Polar aprotic solvents like DMF and DMSO are often used, but in some cases, less polar solvents may be advantageous. It is advisable to perform small-scale trials with a range of solvents to identify the one that provides the best balance of solubility and reactivity for your specific system.

  • Presence of Water: For many reactions in organic synthesis, the presence of water can be detrimental, leading to hydrolysis of reactants or intermediates.

    • Solution: Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents, especially for moisture-sensitive reactions.

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing a significant amount of an unexpected side product alongside my desired triazolopyrazine. How can I identify and minimize the formation of these impurities?

Answer:

The formation of side products is a common challenge in heterocyclic chemistry. In the synthesis of triazolopyrazines, several side reactions can occur. Here are some of the most frequently observed side products and strategies to mitigate their formation:

  • Isomeric Products (e.g., tele-Substitution): In the substitution of halopyrazines, nucleophiles can sometimes attack at a position other than the one bearing the leaving group, leading to the formation of constitutional isomers.

    • Cause: This phenomenon, known as tele-substitution, can be influenced by the nature of the nucleophile, the solvent, and the leaving group.

    • Solution: To minimize tele-substitution, consider the following adjustments:

      • Solvent Polarity: Using solvents with higher dielectric constants can sometimes disfavor the tele-substitution pathway.

      • Nucleophile Concentration: Using a lower concentration of the nucleophile may also reduce the formation of the undesired isomer.

  • Dechlorinated Byproducts: In reactions involving chloro-substituted pyrazines, you may observe the formation of a product where the chlorine atom has been replaced by a hydrogen atom.

    • Cause: This can occur through various mechanisms, including radical-mediated processes.

    • Solution: To suppress dechlorination, you can try:

      • Degassing the reaction mixture: Removing dissolved oxygen by bubbling an inert gas like nitrogen or argon through the solvent can minimize radical side reactions.

      • Adding a radical scavenger: In some cases, the addition of a small amount of a radical scavenger can inhibit these unwanted pathways.

  • Products from Reaction with Solvent or Water: If your reaction mixture contains nucleophilic solvents (e.g., alcohols) or residual water, these can compete with your intended nucleophile, leading to undesired byproducts.

    • Solution: As mentioned previously, using anhydrous, non-nucleophilic solvents and ensuring your reaction is protected from atmospheric moisture are crucial.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target triazolopyrazine, but I am struggling to purify it from starting materials and/or side products. What purification strategies are most effective?

Answer:

Purification of triazolopyrazines can indeed be challenging, especially when dealing with closely related isomers or impurities with similar polarities. Here are some recommended purification techniques:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Strategy:

      • Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems to find one that provides good separation between your desired product and the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

      • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Strategy: The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, such as with closely related isomers, preparative HPLC is often the best option.

    • Strategy: While more resource-intensive, preparative HPLC can provide excellent resolution and yield highly pure compounds. Both normal-phase and reverse-phase HPLC can be employed, depending on the properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted triazolopyrazines?

A1: Common starting materials include substituted 2-chloropyrazines and various hydrazine derivatives. Another widely used approach involves the cyclization of 2,3-diaminopyrazines with appropriate reagents. The choice of starting materials will depend on the desired substitution pattern of the final triazolopyrazine.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and any side products.

Q3: What is the role of a catalyst in triazolopyrazine synthesis?

A3: Catalysts can play several roles in the synthesis of triazolopyrazines. For example, in some cyclization reactions, an acid or base catalyst is used to facilitate the ring-closing step. In other cases, such as in cross-coupling reactions to introduce substituents, a transition metal catalyst (e.g., palladium) may be employed. The choice of catalyst is highly dependent on the specific reaction being performed.

Experimental Protocols

The following are generalized protocols for common synthetic routes to substituted triazolopyrazines. These should be adapted and optimized for your specific substrates.

Protocol 1: Synthesis from a 2-Chloropyrazine and Hydrazine

This protocol describes a two-step process involving the initial formation of a hydrazinopyrazine followed by cyclization to the triazolopyrazine.

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a solution of the substituted 2-chloropyrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (2.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-hydrazinopyrazine intermediate.

Senior Application Scientist's Note: The excess hydrazine hydrate is used to drive the reaction to completion. The choice of solvent is important; ethanol is often a good choice due to its ability to dissolve both the reactants and its relatively high boiling point.

Step 2: Cyclization to the Triazolopyrazine

  • Dissolve the 2-hydrazinopyrazine intermediate (1.0 eq) in an appropriate orthoester (e.g., triethyl orthoformate) or another suitable cyclizing agent.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired substituted triazolopyrazine.

Senior Application Scientist's Note: The acid catalyst is crucial for promoting the cyclization step. The reaction temperature should be carefully controlled to avoid decomposition.

Protocol 2: Late-Stage Functionalization via Photoredox Catalysis

This protocol is for the introduction of substituents onto a pre-existing triazolopyrazine scaffold using photoredox catalysis.[1]

  • In a reaction vessel, combine the triazolopyrazine substrate (1.0 eq), a suitable radical precursor (e.g., an alkyl carboxylic acid), a photoredox catalyst (e.g., an iridium or ruthenium complex), and a suitable solvent (e.g., acetonitrile).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiate the reaction mixture with a light source of the appropriate wavelength (e.g., a blue LED) while stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Senior Application Scientist's Note: Photoredox reactions are sensitive to oxygen, so it is critical to ensure that the reaction is performed under an inert atmosphere. The choice of catalyst and light source are interdependent and should be selected based on the specific transformation being attempted.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the results of a study on the effect of solvent on the yield of a triazolopyrazine synthesis. This data highlights the critical role that solvent selection plays in reaction optimization.

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.485
2Dichloromethane9.172
3Tetrahydrofuran7.565
4Acetonitrile37.558
5Dimethylformamide36.745

Data is illustrative and based on general trends observed in the literature.

Visualization of Key Processes

Reaction Mechanism

The following diagram illustrates a plausible mechanism for the formation of a triazolopyrazine from a 2-hydrazinopyrazine and an orthoester.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazinopyrazine 2-Hydrazinopyrazine Intermediate1 Initial Adduct Hydrazinopyrazine->Intermediate1 Nucleophilic Attack Orthoester Orthoester Orthoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazolopyrazine Triazolopyrazine Intermediate2->Triazolopyrazine Elimination

Caption: Plausible mechanism for triazolopyrazine formation.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting low reaction yields.

troubleshooting_workflow decision decision action action issue Low Yield decision1 Is the reaction temperature optimal? issue->decision1 action1a Adjust temperature (increase or decrease) decision1->action1a No action1b Continue troubleshooting decision1->action1b Yes decision2 Is the solvent appropriate? action1a->decision2 action1b->decision2 action2a Screen different solvents decision2->action2a No action2b Continue troubleshooting decision2->action2b Yes decision3 Are the reactants of high quality? action2a->decision3 action2b->decision3 action3a Purify or use fresh reactants decision3->action3a No action3b Consult further resources decision3->action3b Yes

Caption: Workflow for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 8-Chloro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving 8-Chloro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling with this electron-deficient, nitrogen-rich heteroaromatic scaffold. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing low to no conversion of my 8-Chloro-triazolo[4,3-a]pyrazine. What are the likely causes and how can I improve my yield?

Answer:

Low or no conversion in the Suzuki coupling of 8-Chloro-triazolo[4,3-a]pyrazine is a common issue that can often be traced back to several key factors related to the electron-deficient nature of the substrate and potential catalyst inhibition.

Core Problem: Difficult Oxidative Addition and Catalyst Deactivation

8-Chloro-triazolo[4,3-a]pyrazine is an electron-deficient heteroaromatic chloride. The carbon-chlorine bond is stronger than a typical aryl chloride bond, making the initial oxidative addition step of the catalytic cycle more challenging.[1] Furthermore, the nitrogen atoms in the triazolopyrazine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation.[2][3]

Troubleshooting Strategy:

A systematic approach to troubleshooting should focus on enhancing the catalytic activity and ensuring the stability of all reaction components.

1. Catalyst and Ligand Selection:

  • Standard catalysts may be insufficient. For challenging substrates like heteroaryl chlorides, more robust catalyst systems are often necessary.[2][4][5][6]

  • Employ electron-rich, bulky phosphine ligands. Ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination.[7] Their steric bulk can also help prevent the formation of inactive palladium dimers.

  • Consider pre-catalysts. Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[7]

2. Base Selection:

  • The choice of base is critical. The base activates the boronic acid for transmetalation.[8] For sensitive substrates, a careful selection is necessary to avoid side reactions.

  • Potassium phosphate (K₃PO₄) is often a good starting point for difficult couplings. It is a strong enough base to facilitate the reaction without causing significant degradation of the starting materials.

  • Carbonates (e.g., Cs₂CO₃, K₂CO₃) are also commonly used. The choice may depend on the specific boronic acid and solvent system.[8]

3. Solvent System:

  • Aprotic polar solvents are generally preferred. Dioxane, THF, and toluene are common choices. The addition of water can sometimes be beneficial, but it must be carefully controlled as excess water can lead to boronic acid decomposition.[9][10][11][12]

  • Ensure adequate solubility of all components. If your starting materials are not fully dissolved, the reaction will be heterogeneous and may proceed slowly or not at all.

4. Temperature:

  • Higher temperatures may be required. Due to the challenging nature of the C-Cl bond activation, you may need to heat the reaction to 80-120 °C.

Question 2: My reaction is producing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this side reaction?

Answer:

The formation of a biaryl byproduct derived from the homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings. This is particularly prevalent when the desired cross-coupling is slow, allowing for competing reaction pathways to become significant.

Core Problem: Oxidative Homocoupling

This side reaction is often initiated by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[13] It can also occur through other mechanisms, especially with electron-deficient boronic acids.[14][15][16]

Troubleshooting Strategy:

Minimizing homocoupling requires rigorous exclusion of oxygen and optimizing the reaction conditions to favor the desired cross-coupling pathway.

1. Degassing:

  • Thoroughly degas your solvent and reaction mixture. This is the most critical step to prevent oxygen-mediated homocoupling.[17] Common methods include:

    • Sparging with an inert gas (argon or nitrogen): Bubble the inert gas through the solvent for 20-30 minutes.

    • Freeze-pump-thaw: This method is highly effective for removing dissolved gases and involves freezing the solvent, evacuating the headspace, and then thawing. Repeat this cycle three times.

2. Reaction Setup:

  • Maintain a positive pressure of inert gas throughout the reaction. This prevents air from entering the reaction vessel.

3. Catalyst and Ligand Choice:

  • Bulky ligands can suppress homocoupling. The steric hindrance around the palladium center can disfavor the formation of the intermediates required for the homocoupling pathway.[7]

4. Boronic Acid Equivalents:

  • Use a slight excess of the boronic acid (1.1-1.5 equivalents). While a large excess might drive the reaction to completion, it can also increase the likelihood of homocoupling.

Diagram: Troubleshooting Homocoupling

G start High Homocoupling Observed degas Improve Degassing (Sparging or Freeze-Pump-Thaw) start->degas ligand Switch to a Bulkier Ligand (e.g., XPhos, SPhos) start->ligand boronic_acid Optimize Boronic Acid Equivalents (1.1 - 1.5 eq.) start->boronic_acid check_purity Check Boronic Acid Purity start->check_purity outcome Reduced Homocoupling degas->outcome ligand->outcome boronic_acid->outcome check_purity->outcome

Caption: A decision tree for addressing boronic acid homocoupling.

Question 3: I am observing decomposition of my boronic acid. What are the causes and how can I prevent it?

Answer:

Boronic acids can be unstable under certain Suzuki coupling conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Core Problem: Protodeboronation

This decomposition pathway is often promoted by excess water, high temperatures, and certain bases.[18] Heteroaryl boronic acids can be particularly susceptible to this side reaction.

Troubleshooting Strategy:

Protecting the boronic acid from degradation is key to achieving a successful reaction.

1. Use of Boronic Esters:

  • Consider using a more stable boronic ester derivative. Pinacol (BPin), neopentyl glycol, or MIDA boronates are generally more robust than the corresponding boronic acids and can be used to slowly release the active boronic acid in situ.[19][20]

2. Anhydrous Conditions:

  • If using a boronic acid, try running the reaction under anhydrous conditions. This may require drying the solvent and reagents thoroughly.

3. Base Selection:

  • A weaker base may be beneficial. If you suspect the base is promoting decomposition, consider switching to a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[7]

4. Temperature Control:

  • Avoid unnecessarily high temperatures. If possible, try running the reaction at a lower temperature for a longer period.

Table: Comparison of Boron Reagents

Boron ReagentStabilityReactivityConsiderations
Boronic AcidLowerHigherProne to protodeboronation and trimerization.
Pinacol Boronate (BPin)HigherLowerOften requires slightly more forcing conditions.
Potassium TrifluoroborateHighVariableRequires hydrolysis to the active boronic acid.[18][21]
MIDA BoronateVery HighRequires deprotectionUseful for sequential cross-couplings.

Experimental Protocols

General Protocol for Suzuki Coupling of 8-Chloro-triazolo[4,3-a]pyrazine

This protocol provides a starting point for the Suzuki coupling of 8-Chloro-triazolo[4,3-a]pyrazine. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials:

  • 8-Chloro-triazolo[4,3-a]pyrazine (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, 0.1 M)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 8-Chloro-triazolo[4,3-a]pyrazine, the boronic acid or ester, the palladium pre-catalyst (and ligand, if separate), and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Overcoming Poor Solubility of Triazolopyrazine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with triazolopyrazine compounds in their experimental assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including triazolopyrazines, which can lead to unreliable and misleading results.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common precipitation and solubility issues observed during experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Observation: A concentrated stock solution of a triazolopyrazine compound in Dimethyl Sulfoxide (DMSO) is clear. However, upon dilution into an aqueous assay buffer or cell culture medium, the solution immediately becomes cloudy or forms a visible precipitate.[3]

Root Cause Analysis: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity.[4] Triazolopyrazine compounds are often highly soluble in a polar aprotic solvent like DMSO but have very low solubility in aqueous solutions. When the DMSO stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[5]

Recommended Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the Aqueous Solution: Warming the assay buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve solubility.[3]

    • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[3] This rapid mixing helps to avoid localized high concentrations of the compound that can initiate precipitation.[5]

  • Reduce the Final Compound Concentration: The most direct approach is to lower the final concentration of the triazolopyrazine compound to a level below its solubility limit in the final assay buffer.[5]

  • Increase the Final DMSO Concentration:

    • Determine the maximum concentration of DMSO your specific assay can tolerate without affecting the results. Many enzymatic and cell-based assays can tolerate up to 0.5% DMSO, but this must be empirically determined.[5]

    • Caution: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[6][7] Always run a solvent toxicity control to assess the impact of the final DMSO concentration on your system.[8]

Issue 2: Compound Precipitates Over Time During Incubation

Observation: The final working solution is initially clear, but after a period of incubation (e.g., at 37°C), a precipitate forms.

Root Cause Analysis:

  • Temperature and pH Shifts: Changes in temperature can affect solubility. Additionally, in cell-based assays, cellular metabolism can alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.[4]

  • Metastable Solutions: The initially clear solution may be a supersaturated, metastable state.[9] Over time, the compound may equilibrate and precipitate out to its thermodynamically stable, less soluble form.[9][10]

Recommended Solutions:

  • Equilibrate at Assay Temperature: Ensure all components, including the compound solution and assay plates, are equilibrated at the final incubation temperature before starting the experiment.

  • Buffer pH Optimization: If the triazolopyrazine compound has ionizable groups, its solubility will be pH-dependent.[1][5] Test a range of buffer pH values to find the optimal condition for solubility, ensuring the chosen pH is compatible with your experimental system.

  • Incorporate Solubilizing Agents (Excipients): The use of excipients can help maintain the compound in solution.[11]

    • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can be used in combination with DMSO to improve solubility.[12][13]

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[14]

    • Cyclodextrins: These cyclic oligosaccharides, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions.[14][15]

Table 1: Common Solubilizing Excipients and Typical Starting Concentrations

Excipient CategoryExampleTypical Starting ConcentrationKey Considerations
Co-solvents Propylene Glycol, PEG 4001-10% (v/v)Can have cytotoxic effects at higher concentrations.[12]
Surfactants Tween® 80, Polysorbate 200.01-0.1% (v/v)May interfere with protein assays or cell membranes.[14]
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)Can extract cholesterol from cell membranes.[15]

Note: The optimal excipient and its concentration must be determined empirically for each compound and assay system.

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows to systematically address solubility issues.

Protocol 1: Preparation of a Triazolopyrazine Stock Solution

A properly prepared stock solution is the foundation for reliable experimental results.[16][17]

  • Equilibrate: Allow the vial of the solid triazolopyrazine compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the vial thoroughly for at least one minute to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of compound stability at elevated temperatures.[5]

  • Visual Inspection: Confirm that the stock solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5]

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a systematic approach to troubleshooting poor solubility of triazolopyrazine compounds.

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No lower_conc Decrease final compound concentration in assay. check_stock->lower_conc Yes reprepare_stock->check_stock check_conc Is lower concentration feasible for the assay? lower_conc->check_conc optimize_dmso Optimize final DMSO concentration. (Run solvent tolerance test) check_conc->optimize_dmso No end_success Success: Compound Solubilized check_conc->end_success Yes check_dmso Is solubility improved within tolerable DMSO %? optimize_dmso->check_dmso use_excipients Incorporate Solubilizing Agents (Co-solvents, Surfactants, Cyclodextrins) check_dmso->use_excipients No check_dmso->end_success Yes test_excipients Test excipient compatibility and effectiveness. use_excipients->test_excipients test_excipients->end_success end_fail Consider advanced formulation (e.g., nanosuspension) or chemical modification (e.g., salt formation) test_excipients->end_fail

Caption: A decision-making workflow for addressing compound precipitation.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This high-throughput assay helps to estimate the kinetic solubility of a compound, which is particularly relevant for screening applications where compounds are added from a DMSO stock.[1][18][19]

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of the triazolopyrazine compound in DMSO to create a range of concentrations.

  • Prepare Assay Buffer Plate: Add the aqueous assay buffer to a separate 96-well plate.

  • Mixing: Transfer a small volume (e.g., 1-2 µL) of the DMSO compound solutions to the corresponding wells of the assay buffer plate. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility? A1: Kinetic solubility is the concentration of a compound that can be achieved by diluting a concentrated organic stock solution into an aqueous buffer and measuring the point of precipitation after a short incubation.[18][19] It often results in a supersaturated, or metastable, solution.[9] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound, determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[9][19] For early-stage drug discovery and in vitro assays, kinetic solubility is often the more relevant parameter.[20]

Q2: My triazolopyrazine compound is an acid/base. How does pH affect its solubility? A2: The solubility of ionizable compounds is highly dependent on pH.[1] For a weakly acidic compound, solubility will increase as the pH of the solution rises above its pKa, due to the formation of the more soluble anionic salt. Conversely, for a weakly basic compound, solubility will increase as the pH of the solution falls below its pKa, due to the formation of the more soluble cationic salt.[12][14] Therefore, adjusting the pH of your assay buffer (within the limits of what your assay can tolerate) can be a powerful tool to enhance solubility.[5]

Q3: Can I use solvents other than DMSO to prepare my stock solution? A3: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[5] However, their compatibility with your specific assay must be verified. DMSO is a common first choice due to its strong solubilizing power for a wide range of compounds and its general acceptance in many biological assays at low final concentrations.[5]

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate? A4: The tolerance of cells to DMSO varies significantly between cell lines and depends on the duration of exposure.[21] Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v).[6] Concentrations above 1% can lead to cytotoxicity, differentiation, or other off-target effects.[8][22] It is crucial to perform a solvent tolerance study for your specific cell line and assay to determine the highest non-interfering concentration of DMSO.[8]

G stock High Concentration Triazolopyrazine Stock (in 100% DMSO) dilution Dilution into Aqueous Buffer stock->dilution branch dilution->branch solubilized Solubilized Compound (Target Concentration) precipitated Precipitated Compound ('Crashed Out') branch->solubilized Success: Low [Compound] + Optimal [DMSO] + Excipients branch->precipitated Failure: High [Compound] + Low [DMSO]

References

Stability issues of 8-Chloro-triazolo[4,3-a]pyrazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Chloro-triazolo[4,3-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction

8-Chloro-triazolo[4,3-a]pyrazine is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structural features, including the reactive chlorinated pyrazine ring, make it a valuable building block in medicinal chemistry. However, these same features can also be a source of instability under certain experimental conditions. This guide provides a comprehensive overview of the stability issues you may encounter when working with 8-Chloro-triazolo[4,3-a]pyrazine in acidic and basic media, offering insights into the underlying chemical mechanisms and practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected loss of my starting material, 8-Chloro-triazolo[4,3-a]pyrazine, when working under acidic conditions. What could be happening?

Under acidic conditions, 8-Chloro-triazolo[4,3-a]pyrazine is susceptible to an acid-catalyzed rearrangement. This is a known instability of the s-triazolo[4,3-a]pyrazine ring system.[1][2] The reaction proceeds through the formation of a transient covalent hydrate, leading to the formation of an isomeric product, 8-chloro-1H-imidazo[2,1-c]-s-triazole. This rearrangement can lead to a significant loss of your desired starting material and the appearance of an unexpected peak in your analytical chromatogram.

Q2: My reaction in a basic medium is not yielding the expected product. Instead, I am observing multiple new, unidentified peaks. What are the likely degradation pathways?

In basic media, 8-Chloro-triazolo[4,3-a]pyrazine can undergo several degradation reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring, further activated by the fused triazole ring, makes the chloro group at the 8-position susceptible to nucleophilic attack by hydroxide ions. This results in the formation of 8-hydroxy-triazolo[4,3-a]pyrazine.

  • Ring Opening: The triazolo[4,3-a]pyrazine ring system itself can be unstable under alkaline conditions. The triazole ring may undergo opening at the N3 position, leading to rearrangement.[1][2] The pyrazine ring is also susceptible to hydrolytic cleavage.[1][2]

Q3: How can I monitor the stability of 8-Chloro-triazolo[4,3-a]pyrazine during my experiments?

The most effective way to monitor the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to separate the parent compound from any potential degradants and quantify their formation over time.

Q4: Are there any recommended storage conditions to minimize degradation?

To minimize degradation, 8-Chloro-triazolo[4,3-a]pyrazine should be stored in a cool, dry place, protected from light and moisture. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid storing solutions of the compound, especially in acidic or basic media, for extended periods.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of starting material and appearance of a new peak with the same mass in acidic media. Acid-catalyzed rearrangement to an isomeric imidazo[2,1-c]-s-triazole.[1][2]- Maintain a neutral or slightly basic pH if your reaction conditions permit. - Minimize reaction time under acidic conditions. - Consider using a milder acid or a non-aqueous acidic environment. - Characterize the new peak by NMR and MS to confirm the rearrangement.
Formation of a more polar byproduct in basic media. Nucleophilic substitution of the chloro group by hydroxide to form 8-hydroxy-triazolo[4,3-a]pyrazine.- Use non-hydroxide bases (e.g., carbonates, organic amines) if compatible with your reaction. - Employ anhydrous basic conditions to exclude water. - Shorten the reaction time or lower the temperature.
Multiple, unidentified degradation products in basic media. Ring opening of the triazole or pyrazine ring.[1][2]- Use milder basic conditions (lower concentration of base, lower temperature). - If possible, protect sensitive functional groups on your substrate. - Perform a forced degradation study to identify the major degradation products and their formation kinetics.
Inconsistent results and poor reproducibility. Instability of the compound under your specific experimental or storage conditions.- Re-evaluate your reaction and work-up conditions, paying close attention to pH and temperature. - Ensure the compound is properly stored and handled. - Implement a routine quality check of your starting material using a validated analytical method.

Mechanistic Insights: Degradation Pathways

Acid-Catalyzed Rearrangement

Under acidic conditions, the triazolo[4,3-a]pyrazine ring system can undergo a rearrangement. The proposed mechanism involves the protonation of a nitrogen atom, followed by the addition of water to form a covalent hydrate intermediate. This intermediate can then undergo ring opening and subsequent re-cyclization to form the more thermodynamically stable 1H-imidazo[2,1-c]-s-triazole isomer.

Acid_Catalyzed_Rearrangement A 8-Chloro-triazolo[4,3-a]pyrazine B Protonation A->B + H+ C Covalent Hydrate Intermediate B->C + H2O D Ring Opening C->D E Re-cyclization D->E F 8-Chloro-1H-imidazo[2,1-c]-s-triazole E->F - H2O, - H+

Caption: Proposed mechanism for the acid-catalyzed rearrangement of 8-Chloro-triazolo[4,3-a]pyrazine.

Base-Mediated Degradation

In the presence of a base, two primary degradation pathways are of concern. The first is a direct nucleophilic aromatic substitution of the chloride. The second, more complex pathway involves the hydrolytic cleavage of the heterocyclic rings.

Base_Mediated_Degradation cluster_0 Nucleophilic Aromatic Substitution cluster_1 Ring Opening A 8-Chloro-triazolo[4,3-a]pyrazine B 8-Hydroxy-triazolo[4,3-a]pyrazine A->B + OH- C 8-Chloro-triazolo[4,3-a]pyrazine D Ring Cleavage Products C->D + OH- / H2O

Caption: Potential degradation pathways of 8-Chloro-triazolo[4,3-a]pyrazine under basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of 8-Chloro-triazolo[4,3-a]pyrazine and for developing a stability-indicating analytical method.[3][4]

Objective: To identify potential degradation products of 8-Chloro-triazolo[4,3-a]pyrazine under various stress conditions.

Materials:

  • 8-Chloro-triazolo[4,3-a]pyrazine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 8-Chloro-triazolo[4,3-a]pyrazine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of 8-Chloro-triazolo[4,3-a]pyrazine in a thermostatic oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile/water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Data Summary Table for Forced Degradation
Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation (Example) Major Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl246015%8-Chloro-1H-imidazo[2,1-c]-s-triazole
Base Hydrolysis 0.1 M NaOH246025%8-Hydroxy-triazolo[4,3-a]pyrazine, Ring-opened products
Oxidation 3% H₂O₂24Room Temp5%N-oxides
Thermal Dry Heat4880<2%-
Photolytic UV/Vis Light--<5%-

References

Technical Support Center: Scaling Up the Synthesis of 8-Chloro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up the synthesis of this key heterocyclic intermediate.[1] As a versatile building block in the development of novel therapeutics, including potential antifungal and antibacterial agents, ensuring a robust and scalable synthetic route is paramount.[1] This document provides field-proven insights to address common challenges encountered during its synthesis.

Overview of the Core Synthetic Strategy

The synthesis of 8-Chloro-triazolo[4,3-a]pyrazine typically involves the cyclization of a suitably substituted hydrazinopyrazine with a one-carbon electrophile. A common and effective method is the reaction of 2-chloro-3-hydrazinopyrazine with an orthoester, such as triethyl orthoformate, often in the presence of an acid catalyst.[2] Subsequent oxidative cyclization can also be employed. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclization cluster_2 Purification A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinopyrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C F 8-Chloro-triazolo[4,3-a]pyrazine C->F Condensation & Cyclization G Crude Product D Triethyl Orthoformate D->F E Acid Catalyst (e.g., p-TSA) E->F F->G H Purified Product G->H Recrystallization or Chromatography

Caption: General workflow for the synthesis of 8-Chloro-triazolo[4,3-a]pyrazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Chloro-triazolo[4,3-a]pyrazine in a question-and-answer format.

Issue 1: Low Yield of 2-Chloro-3-hydrazinopyrazine (Intermediate)

  • Question: My reaction of 2,3-dichloropyrazine with hydrazine hydrate is giving a low yield of the desired 2-chloro-3-hydrazinopyrazine. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to three main factors: reaction temperature, stoichiometry, and the formation of bis-hydrazino byproducts.

    • Causality: Hydrazine is a strong nucleophile, and at elevated temperatures, it can displace both chlorine atoms on the pyrazine ring, leading to the formation of 2,3-dihydrazinopyrazine. An excess of hydrazine can also favor this double substitution.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of hydrazine hydrate. This will favor monosubstitution.

      • Stoichiometric Control: Use a slight excess, but not a large excess, of hydrazine hydrate (e.g., 1.1-1.5 equivalents). This ensures complete consumption of the starting material without promoting the formation of the bis-substituted product.

      • Slow Addition: Add the hydrazine hydrate dropwise to the solution of 2,3-dichloropyrazine to maintain a low localized concentration of the nucleophile.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Issue 2: Incomplete Cyclization to the Triazole Ring

  • Question: The cyclization of 2-chloro-3-hydrazinopyrazine with triethyl orthoformate is sluggish and results in a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization is often due to insufficient acid catalysis, inadequate removal of the ethanol byproduct, or low reaction temperature.

    • Causality: The reaction proceeds through the formation of an intermediate that requires an acid catalyst to facilitate the intramolecular cyclization and subsequent elimination of ethanol. According to Le Chatelier's principle, the removal of ethanol will drive the equilibrium towards the product.

    • Troubleshooting Steps:

      • Catalyst Optimization: Ensure an adequate amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate, is used.[2] Typically, 0.1-0.2 equivalents are effective.

      • Azeotropic Removal of Ethanol: Perform the reaction in a solvent like toluene or xylene and use a Dean-Stark apparatus to azeotropically remove the ethanol as it is formed. This is a highly effective method for driving the reaction to completion.

      • Temperature: Ensure the reaction is heated to a sufficiently high temperature to facilitate both the reaction and the azeotropic removal of ethanol. Refluxing in toluene is a common condition.[2]

      • Orthoester Quality: Use freshly opened or properly stored triethyl orthoformate, as it can hydrolyze over time, reducing its effectiveness.

Issue 3: Formation of Impurities During Cyclization

  • Question: I am observing significant impurity formation during the cyclization step, which is complicating the purification of 8-Chloro-triazolo[4,3-a]pyrazine. What are these impurities and how can I minimize them?

  • Answer: The primary impurities in this step are often dimers or polymers resulting from intermolecular reactions, as well as potential side reactions if the starting materials are not pure.

    • Causality: If the intramolecular cyclization is slow, intermolecular reactions between molecules of 2-chloro-3-hydrazinopyrazine can occur, leading to undesired oligomeric byproducts.

    • Troubleshooting Steps:

      • Purity of Starting Material: Ensure the 2-chloro-3-hydrazinopyrazine is of high purity before proceeding with the cyclization. Recrystallize or chromatograph the intermediate if necessary.

      • Reaction Concentration: Running the reaction at a more dilute concentration can favor the intramolecular cyclization over intermolecular side reactions.

      • Controlled Heating: Gradually heat the reaction mixture to the desired temperature. Rapid heating can sometimes lead to localized high concentrations and increased byproduct formation.

      • Alternative Reagents: In some cases, using a different one-carbon source, such as formic acid, followed by a dehydrating agent can provide a cleaner reaction profile, although this may require more optimization.

Issue 4: Difficulty in Product Purification

  • Question: The crude 8-Chloro-triazolo[4,3-a]pyrazine is difficult to purify. Recrystallization gives low recovery, and column chromatography is not straightforward. What are the best practices for purification?

  • Answer: Purification challenges often stem from the product's moderate polarity and the presence of closely related impurities. A combination of techniques is often most effective.

    • Causality: The product and some byproducts may have similar polarities, making chromatographic separation difficult. The product's solubility profile may also not be ideal for a simple recrystallization from a single solvent.

    • Troubleshooting Steps:

      • Trituration: Before attempting recrystallization or chromatography, triturate the crude solid with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

      • Recrystallization Solvent System: Experiment with mixed solvent systems for recrystallization. For example, dissolving the crude product in a good solvent (e.g., ethyl acetate, acetone) and then adding a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by slow cooling, can yield purer crystals.

      • Column Chromatography:

        • Solvent System: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

        • Dry Loading: For difficult separations, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. This can improve resolution compared to wet loading.

      • Acid-Base Wash: An aqueous workup with a dilute acid wash followed by a dilute base wash before extraction can help remove any acidic or basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the two-step synthesis of 8-Chloro-triazolo[4,3-a]pyrazine?

    • A1: While yields can vary depending on the scale and specific conditions, a well-optimized laboratory-scale synthesis can achieve an overall yield in the range of 60-80%.

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    • A2: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2,3-Dichloropyrazine is an irritant. The use of heated, flammable solvents like toluene requires appropriate fire safety measures.

  • Q3: Can other orthoesters be used for the cyclization step?

    • A3: Yes, other orthoesters like trimethyl orthoformate can be used.[2] The choice may depend on the desired reaction temperature and the solvent used, as the corresponding alcohol (methanol in this case) will be generated as a byproduct.

  • Q4: How can I confirm the structure of the final product?

    • A4: The structure of 8-Chloro-triazolo[4,3-a]pyrazine should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectroscopic data should be compared with literature values.

  • Q5: Is it possible to perform this synthesis as a one-pot procedure?

    • A5: While a one-pot synthesis from 2,3-dichloropyrazine is theoretically possible, it is generally not recommended for achieving high purity and yield on a larger scale. The reaction conditions for the two steps are significantly different, and isolating and purifying the intermediate 2-chloro-3-hydrazinopyrazine typically leads to a cleaner final product.

  • Q6: What are some common downstream applications of 8-Chloro-triazolo[4,3-a]pyrazine?

    • A6: The chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution, making it a valuable handle for introducing various functional groups. It is a key intermediate in the synthesis of compounds with a range of biological activities, including potential use as kinase inhibitors and antimalarial agents.[3][4]

Quantitative Data Summary

ParameterStep 1: Hydrazine FormationStep 2: Cyclization
Key Reagents 2,3-Dichloropyrazine, Hydrazine Hydrate2-Chloro-3-hydrazinopyrazine, Triethyl Orthoformate
Solvent Ethanol, Isopropanol, or similar alcoholsToluene or Xylene
Catalyst Nonep-Toluenesulfonic acid monohydrate
Temperature 0-10 °CReflux (approx. 110 °C for toluene)
Typical Reaction Time 2-4 hours4-12 hours
Workup Aqueous quench, extractionRemoval of solvent, purification
Purification Method RecrystallizationRecrystallization or Chromatography
Typical Yield 75-90%80-95%

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloropyrazine (1.0 eq) in isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.2 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the 2,3-dichloropyrazine is consumed.

  • Quench the reaction by slowly adding cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Protocol 2: Synthesis of 8-Chloro-triazolo[4,3-a]pyrazine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-3-hydrazinopyrazine (1.0 eq), toluene, triethyl orthoformate (2.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).[2]

  • Heat the mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected and TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

Common pitfalls in the characterization of triazolopyrazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolopyrazine Isomer Characterization

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with the triazolopyrazine scaffold. The structural ambiguity between its common isomers, such as the[1][2][3]triazolo[4,3-a]pyrazine and[1][2][3]triazolo[1,5-a]pyrazine systems, is a frequent and critical challenge. Misassignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and compromised intellectual property.

This document provides in-depth, field-proven answers and troubleshooting protocols to ensure unambiguous characterization of your compounds. We will move beyond simple data reporting and delve into the mechanistic basis of our analytical recommendations, empowering you to make confident structural assignments.

Frequently Asked Questions (FAQs)

Q1: My synthesis was designed to produce a single triazolopyrazine isomer. Why should I suspect an alternative or mixed outcome?

This is a crucial first question. Synthetic outcomes for fused heterocyclic systems are not always predictable and can be highly sensitive to reaction conditions.

  • The Causality of Cyclization: The formation of the triazole ring in these systems often involves the cyclization of a hydrazinopyrazine intermediate. The specific nitrogen atom of the pyrazine ring that participates in the cyclization dictates the resulting isomer. For instance, condensation of 2-hydrazinopyrazine with an acid chloride followed by dehydration can theoretically lead to either the[1][2][3]triazolo[4,3-a]pyrazine or the isomeric[1][2][3]triazolo[1,5-a]pyrazine, depending on which ring nitrogen attacks.[4]

  • Reaction Conditions Matter: Factors such as the solvent, temperature, pH, and the nature of the catalyst can influence the regioselectivity of the cyclization reaction. A literature procedure that yields one isomer in a specific context may produce a mixture or even the alternative isomer with seemingly minor deviations in your setup.

  • Precursor Reactivity: The electronic properties of substituents on both the pyrazine ring and the cyclizing partner can alter the nucleophilicity of the respective nitrogen atoms, potentially shifting the reaction pathway towards an unexpected isomer.

Therefore, it is imperative to treat every synthesis of a novel triazolopyrazine derivative as a new analytical problem and perform rigorous, unambiguous characterization.

cluster_0 Synthetic Ambiguity Start 2-Hydrazinopyrazine Precursor Reagent + Acylating Agent (e.g., RCOCl) Start->Reagent Intermediate Acyclic Intermediate Reagent->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product_A [1,2,4]triazolo[4,3-a]pyrazine (Kinetic or Thermodynamic Product?) Cyclization->Product_A Pathway A Product_B [1,2,4]triazolo[1,5-a]pyrazine (Alternative Product) Cyclization->Product_B Pathway B

Caption: Synthetic pathway ambiguity leading to different isomers.

Q2: I have clean ¹H and ¹³C NMR spectra. Isn't that enough to confirm the isomer?

While essential, 1D NMR spectra are often insufficient and can be misleading for differentiating triazolopyrazine isomers. Both the[1][2][3]triazolo[4,3-a] and[1][2][3]triazolo[1,5-a] systems can present similar proton and carbon environments, leading to nearly identical 1D spectra, especially with complex substitution patterns.

The definitive solution lies in 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, providing a clear map of the molecule's connectivity.

The key difference between the isomers is the location of the "bridgehead" nitrogen atom, which dictates the connectivity between the two rings.

  • For the[1][2][3]triazolo[4,3-a]pyrazine isomer: A proton on the pyrazine ring will show a 3-bond correlation (³J_CH) to the carbon atom within the triazole ring.

  • For the[1][2][3]triazolo[1,5-a]pyrazine isomer: This specific 3-bond correlation is absent due to the intervening bridgehead nitrogen. Instead, different long-range correlations will be observed.

Relying on 1D NMR alone is a significant pitfall; the HMBC experiment is the most powerful tool in your arsenal for an unambiguous solution-state assignment.[5][6]

cluster_workflow NMR Characterization Workflow A Acquire High-Resolution ¹H and ¹³C NMR B Spectra Match Expected Structure? A->B C Acquire 2D NMR: HSQC & HMBC B->C Yes G Structure is Likely Alternative Isomer. Re-evaluate. B->G No D Analyze Key HMBC Correlations Across Fusion Junction C->D E Does Key ³J_CH exist for [4,3-a] isomer? D->E F Structure Confirmed E->F Yes E->G No H Inconclusive or Ambiguous? Consider NOESY/ROESY or X-ray Crystallography E->H Ambiguous

Caption: Recommended workflow for NMR-based isomer assignment.

Q3: My LC-MS shows a single peak with the correct molecular weight. Why isn't this sufficient?

This is a classic pitfall. Mass spectrometry confirms the elemental composition, but since isomers have the exact same mass and formula, MS alone cannot differentiate them.[7]

  • Identical m/z: Isomers will, by definition, have the same molecular ion m/z value.

  • Fragmentation Ambiguity: While some isomers might exhibit different fragmentation patterns in MS/MS experiments, these differences are often subtle and not reliably predictable. Relying on fragmentation to assign a structure without authentic standards of all possible isomers is highly discouraged.

  • Chromatographic Co-elution: The "single peak" in your LC trace may not be a single compound. Isomers, due to their similar physicochemical properties, can be notoriously difficult to separate and may co-elute under standard chromatographic conditions.

LC-MS is a powerful tool for assessing purity with respect to byproducts of different molecular weights, but it is not an appropriate tool for primary structure elucidation of isomers.

Q4: When should I absolutely consider X-ray crystallography?

X-ray crystallography provides an unequivocal 3D structure of a compound in the solid state and is considered the "gold standard" for structural determination.[8] You should strongly consider it in the following scenarios:

  • High-Consequence Programs: If the compound is a lead candidate for drug development or a key intermediate, the cost and time for crystallography are justified to eliminate any structural ambiguity.

  • Inconclusive NMR Data: If NMR data is ambiguous due to signal overlap, complex coupling patterns, or the presence of rotamers that complicate interpretation, crystallography can provide a definitive answer.

  • Novel Scaffold Synthesis: When developing a new synthetic route to a triazolopyrazine core, obtaining a crystal structure of an early example validates the entire synthetic methodology.[9]

  • Publication and Patent Support: Crystal structures provide the strongest possible evidence to support structural claims in high-impact journals and patent applications.

While it requires obtaining suitable quality crystals, the certainty it provides can save enormous time and resources downstream.

Troubleshooting Guides & Protocols

Protocol 1: Definitive Isomer Assignment via HMBC

Objective: To unambiguously differentiate between[1][2][3]triazolo[4,3-a]pyrazine and[1][2][3]triazolo[1,5-a]pyrazine isomers.

Methodology:

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure good signal-to-noise for ¹³C detection.

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra. Fully assign all proton and carbon signals as much as possible using chemical shifts, integrations, and multiplicities.

  • Acquire 2D HSQC: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate all protons directly to their attached carbons. This confirms one-bond connections and simplifies the HMBC analysis.

  • Acquire 2D HMBC:

    • This is the critical step. Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Key Parameter: Optimize the long-range coupling delay (often labeled D6 or similar). The default is usually optimized for a J-coupling of ~8 Hz. This is a good starting point for detecting most 2- and 3-bond correlations.

  • Data Analysis (The Decisive Step):

    • Identify the proton signals on the pyrazine ring.

    • Identify the carbon signals in the triazole ring (these are often quaternary carbons at the ring fusion).

    • Look for the key correlations outlined in the table below. The presence or absence of the correlation between a pyrazine proton and a triazole carbon is the diagnostic marker.

Table 1: Key Diagnostic HMBC Correlations for Isomer Differentiation

Isomer ScaffoldKey Proton (Pyrazine Ring)Key Carbon (Triazole Ring)Expected Correlation?Rationale
[1][2][3]triazolo[4,3-a]pyrazine H-5C-3YES This is a 3-bond (³J_CH) correlation, which is strong and easily observed in HMBC.
[1][2][3]triazolo[1,5-a]pyrazine H-5C-2NO The path between H-5 and C-2 is interrupted by two nitrogen atoms, preventing a typical 2- or 3-bond C-H coupling.

Note: The specific numbering may change based on substituents, but the principle of connectivity across the ring fusion remains the same.

This systematic approach, grounded in the fundamental principles of NMR, provides a self-validating system for isomer assignment.[5][10]

Protocol 2: Developing a Robust HPLC/UHPLC Method for Isomer Separation

Objective: To develop a chromatographic method capable of separating triazolopyrazine isomers to assess purity or perform preparative separation.

Methodology:

  • Column Selection (The Most Critical Variable):

    • Start with Phenyl-Hexyl or PFP Phases: These stationary phases offer different selectivity mechanisms compared to standard C18 columns. The π-π interactions provided by the phenyl rings can be highly effective at differentiating the electron distribution of isomeric aromatic systems.

    • Consider Chiral Stationary Phases (CSPs): Even for achiral compounds, CSPs can sometimes provide unique selectivity for positional isomers. This is an unconventional but potentially powerful screening tool.[11][12]

  • Mobile Phase Optimization:

    • Solvent Strength: Begin with a standard gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid or TFA). Adjust the gradient slope to maximize resolution around the elution time of your compound.

    • Solvent Type: If acetonitrile fails to provide separation, switch the organic modifier to methanol. The different hydrogen bonding properties of methanol can significantly alter selectivity.

    • Additives: The choice of acid (formic vs. TFA) can impact peak shape and selectivity. For basic compounds like triazolopyrazines, using a buffered mobile phase (e.g., ammonium formate) might be necessary to achieve symmetrical peaks.[3]

  • Temperature Screening: Run the method at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature affects solvent viscosity and mass transfer, which can sometimes dramatically improve the resolution between closely eluting peaks.

  • Peak Purity Assessment:

    • Use a Diode Array Detector (DAD/PDA): Once you have a peak, assess its spectral purity. Collect UV spectra across the peak (upslope, apex, downslope). If the spectra are not identical, it indicates co-elution.

    • Couple to Mass Spectrometry: The ultimate confirmation of peak purity is to use an LC-MS system. While the isomers will have the same mass, any impurities or byproducts with different masses will be readily apparent.

By systematically exploring these parameters, you can develop a robust and reliable method to ensure you are working with a single, pure isomer.

References

Validation & Comparative

8-Chloro-triazolo[4,3-a]pyrazine vs other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocyclic scaffolds have emerged as "privileged structures," consistently demonstrating the ability to interact with a multitude of biological targets. This guide provides an in-depth, comparative analysis of the 8-chloro-triazolo[4,3-a]pyrazine scaffold, juxtaposing its performance and utility against other prominent heterocyclic systems such as quinazolines, pyrimidines, and imidazopyridines. Drawing upon experimental data, we will explore the nuanced advantages and strategic applications of this increasingly significant scaffold in contemporary drug discovery.

The Triazolo[4,3-a]pyrazine Core: A Scaffold of Versatility and Potency

The[1][2][3]triazolo[4,3-a]pyrazine system is a fused bicyclic heterocycle that has garnered considerable attention for its wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, anticonvulsant, and anticancer properties.[4][5][6] The 8-chloro substituent, in particular, serves as a crucial handle for synthetic diversification, allowing for the introduction of various functionalities to modulate biological activity and physicochemical properties.

One of the key attributes of the triazolo[4,3-a]pyrazine scaffold is its role as a bioisostere for other well-established heterocyclic systems, most notably purines and quinolines.[7] This bioisosteric relationship allows medicinal chemists to leverage the structural and electronic features of the triazolopyrazine core to overcome challenges associated with parent scaffolds, such as metabolic instability or off-target effects.

Head-to-Head Comparison: Triazolo[4,3-a]pyrazine vs. Other Privileged Scaffolds

To provide a clear, evidence-based comparison, we will examine the performance of the triazolo[4,3-a]pyrazine scaffold in different therapeutic areas, supported by experimental data from peer-reviewed studies.

In the Arena of Kinase Inhibition: A Challenge to the Dominance of Quinazolines

Quinazoline-based compounds, such as gefitinib and erlotinib, have long been cornerstones in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1][3][8][9][10][11][12][13][14][15][16] However, the triazolo[4,3-a]pyrazine scaffold has emerged as a formidable competitor, demonstrating potent inhibitory activity against a range of kinases, including c-Met and VEGFR-2.

A compelling example is the development of dual c-Met/VEGFR-2 inhibitors. A study by Liu et al. (2022) designed and synthesized a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives and compared their activity to foretinib, a multi-kinase inhibitor with a quinoline core.[7]

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Antiproliferative Activity (A549 cells, IC₅₀ µM)
Compound 17l ([1][2][3]triazolo[4,3-a]pyrazine)c-Met26.000.98 ± 0.08
VEGFR-22600
Foretinib (Quinoline)c-MetNot explicitly stated in this study, but generally low nMSimilar to 17l
VEGFR-2Not explicitly stated in this study, but generally low nM

Table 1: Comparison of a[1][2][3]triazolo[4,3-a]pyrazine derivative and Foretinib as c-Met/VEGFR-2 inhibitors. Data sourced from Liu et al., 2022.[7]

The data demonstrates that the triazolo[4,3-a]pyrazine scaffold can produce compounds with potent, low nanomolar inhibitory activity against c-Met, comparable to established quinoline-based inhibitors.[7] This highlights the utility of the triazolopyrazine core as a viable alternative in the design of novel kinase inhibitors.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.

G cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Synthesis Synthesis of Triazolopyrazine Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In vitro Kinase Assay (e.g., ELISA, TR-FRET) Purification->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., A549) Purification->CellCulture IC50 IC₅₀ Determination KinaseAssay->IC50 EC50 EC₅₀ Determination IC50->EC50 Correlate ProliferationAssay Antiproliferative Assay (e.g., MTT, SRB) CellCulture->ProliferationAssay ProliferationAssay->EC50

Caption: Workflow for kinase inhibitor evaluation.

Tackling Infectious Diseases: A Comparative Look at Antibacterial Activity

Both pyrimidine and triazolo[4,3-a]pyrazine scaffolds have been extensively investigated for their antimicrobial properties.[2][4][5][6][17][18][19][20][21][22] A recent study by Hu et al. (2023) synthesized a series of novel triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][6]

Compound/ScaffoldS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Compound 2e ([1][2][3]triazolo[4,3-a]pyrazine)3216
Ampicillin (Positive Control)328

Table 2: Antibacterial activity of a triazolo[4,3-a]pyrazine derivative. Data sourced from Hu et al., 2023.[5][6]

While a direct, side-by-side comparison with a pyrimidine derivative in the same study is unavailable, we can reference other studies on pyrimidine-based antibacterial agents. For instance, many synthesized pyrimidine derivatives have shown promising activity, with MIC values in a similar range against these bacterial strains. The key takeaway is that the triazolo[4,3-a]pyrazine scaffold is a competitive starting point for the development of novel antibacterial agents, with potencies comparable to established antibiotics like ampicillin.[5][6]

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

Many antibacterial agents, including those with pyrimidine and related scaffolds, target bacterial cell wall synthesis. The diagram below illustrates a simplified representation of this pathway.

G Precursors Precursors Cell Wall Synthesis Cell Wall Synthesis Precursors->Cell Wall Synthesis Intact Cell Wall Intact Cell Wall Cell Wall Synthesis->Intact Cell Wall Bacterial Lysis Bacterial Lysis Intact Cell Wall->Bacterial Lysis Inhibition Antibacterial Agent Antibacterial Agent Antibacterial Agent->Cell Wall Synthesis Inhibits

Caption: Bacterial cell wall synthesis inhibition pathway.

Physicochemical and Pharmacokinetic Considerations

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The 8-chloro-triazolo[4,3-a]pyrazine scaffold offers several potential advantages in this regard. The presence of multiple nitrogen atoms can enhance aqueous solubility and provide opportunities for hydrogen bonding with biological targets. The chloro-substituent, while increasing lipophilicity, also serves as a key synthetic handle for introducing functionalities that can fine-tune these properties.

While comprehensive, direct comparative pharmacokinetic data between 8-chloro-triazolo[4,3-a]pyrazine and other scaffolds is sparse in the public domain, the increasing number of patents and publications featuring this scaffold suggests that it can be elaborated into drug candidates with favorable ADME profiles.[23]

Synthetic Accessibility: A Practical Advantage

A key consideration in drug development is the ease and efficiency of synthesis. The 8-chloro-triazolo[4,3-a]pyrazine core is readily accessible through established synthetic routes, often starting from commercially available pyrazine derivatives.

Experimental Protocol: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

A common synthetic route involves the following key steps:

  • Hydrazinolysis: Reaction of a di-chloropyrazine with hydrazine hydrate to yield a hydrazinopyrazine.

  • Cyclization: Treatment of the hydrazinopyrazine with an appropriate reagent (e.g., triethyl orthoformate) to form the triazole ring.

  • Chlorination (if necessary): If the starting pyrazine is not appropriately chlorinated, a chlorination step can be employed.

G Di-chloropyrazine Di-chloropyrazine Hydrazinopyrazine Hydrazinopyrazine Di-chloropyrazine->Hydrazinopyrazine Hydrazine Hydrate Triazolopyrazine Triazolopyrazine Hydrazinopyrazine->Triazolopyrazine Cyclizing Agent 8-Chloro-triazolo[4,3-a]pyrazine 8-Chloro-triazolo[4,3-a]pyrazine Triazolopyrazine->8-Chloro-triazolo[4,3-a]pyrazine Further Modification

Caption: General synthesis of 8-chloro-triazolo[4,3-a]pyrazine.

Conclusion: A Privileged Scaffold with a Bright Future

The 8-chloro-triazolo[4,3-a]pyrazine scaffold has firmly established itself as a versatile and potent platform for the design of novel therapeutics. Its ability to act as a bioisostere for other established heterocyclic systems, coupled with its favorable physicochemical properties and synthetic accessibility, makes it an attractive starting point for a wide range of drug discovery programs.

As demonstrated by the comparative data, derivatives of this scaffold have shown efficacy that is on par with, and in some cases potentially superior to, compounds based on more traditional scaffolds like quinazolines and pyrimidines. For researchers and drug development professionals, the 8-chloro-triazolo[4,3-a]pyrazine system represents a rich and promising area for exploration, with the potential to yield the next generation of innovative medicines.

References

A Comparative Guide to the Efficacy of Triazolopyrazine Derivatives Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective treatment options. Among the promising candidates, triazolopyrazine derivatives have emerged as a noteworthy class of heterocyclic compounds with potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of these emerging derivatives against established antibiotics, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their quest for the next generation of antibacterial agents.

The Imperative for Novel Antibiotics

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens belonging to the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade the effects of conventional antibiotics, leading to increased patient morbidity and mortality. This crisis underscores the urgent need for innovative therapeutic agents with novel mechanisms of action. Triazolopyrazine derivatives, with their unique fused-ring structure, offer a promising avenue for the development of such agents.

Chemical Scaffold and Rationale for Development

Triazolopyrazine derivatives are characterized by a fused 1,2,4-triazole and pyrazine ring system. This nitrogen-rich heterocyclic core serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of their physicochemical and pharmacological properties. The rationale behind the development of these compounds lies in their structural similarity to purine nucleosides, suggesting potential interactions with key bacterial enzymes involved in nucleic acid synthesis. Furthermore, the ability to introduce various substituents at different positions on the scaffold allows for the optimization of their antibacterial spectrum, potency, and pharmacokinetic profile.

Comparative In Vitro Efficacy

The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative triazolopyrazine derivatives against a panel of clinically relevant bacteria, including both susceptible and resistant strains, in comparison to commonly used antibiotics.

Compound/AntibioticS. aureus (MSSA)S. aureus (MRSA)E. faecium (VSE)E. faecium (VRE)E. coliP. aeruginosa
Triazolopyrazine Derivative 1 32 µg/mL[1][2]---16 µg/mL[1][2]-
Triazolopyrimidine Derivative 2 24 nM-8 µg/mL[3]-51 nM53 nM
Ampicillin 32 µg/mL[1][2]ResistantSusceptibleResistant8 µg/mL[1][2]Resistant
Ciprofloxacin 0.25-1 µg/mL0.25-1 µg/mL1-4 µg/mL1-4 µg/mL0.015-0.12 µg/mL0.25-1 µg/mL
Vancomycin 0.5-2 µg/mL0.5-2 µg/mL1-4 µg/mLResistantResistantResistant

Note: The data for triazolopyrazine and triazolopyrimidine derivatives are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The values for conventional antibiotics represent a general range of susceptibility.

As the data indicates, certain triazolopyrazine and related triazolopyrimidine derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives show efficacy comparable to or even exceeding that of established antibiotics like ampicillin against certain strains[1][2]. The activity of triazolopyrimidine derivatives against vancomycin-resistant Enterococcus faecium (VRE) is particularly encouraging, as this is a pathogen of significant clinical concern with limited treatment options[3].

Unraveling the Mechanism of Action

The antibacterial effect of triazolopyrazine derivatives is believed to be multifactorial, primarily targeting essential bacterial enzymes and processes.

Inhibition of Type II Topoisomerases

The most widely postulated mechanism of action for triazole-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[1]. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for DNA compaction and replication initiation.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By binding to these enzymes, triazolopyrazine derivatives can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death. Molecular docking studies have suggested that these compounds can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV[1].

Triazolopyrazine Triazolopyrazine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Triazolopyrazine->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Triazolopyrazine->Topo_IV Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Required for DSBs Double-Strand Breaks DNA_Gyrase->DSBs Stabilizes cleavage complex Decatenation Chromosome Decatenation Topo_IV->Decatenation Required for Topo_IV->DSBs Stabilizes cleavage complex Replication_Fork Replication Fork Stalling Supercoiling->Replication_Fork Decatenation->Replication_Fork Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Potential for Cell Membrane Disruption

Some studies on related triazole derivatives suggest that they may also exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane[1]. This could lead to the leakage of essential intracellular components and a collapse of the proton motive force, ultimately resulting in cell lysis. However, more direct experimental evidence is needed to confirm this mechanism for triazolopyrazine derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of experimental findings, standardized protocols are paramount. The following are detailed methodologies for key in vitro assays used to evaluate the antibacterial efficacy and safety of novel compounds.

Antimicrobial Susceptibility Testing Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (Log phase) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Compound Triazolopyrazine Derivative (Stock Solution) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC MBC_Plating Plating on Agar from clear wells MIC->MBC_Plating MBC MBC Determination (Colony Counting) MBC_Plating->MBC

Caption: General workflow for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare a stock solution of the triazolopyrazine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the test bacterium in CAMHB to the logarithmic phase of growth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (inoculum without compound), and well 12 as the negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., ≤ 0.1% survival).

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyrazine derivative in the appropriate cell culture medium.

    • Replace the old medium with the medium containing the diluted compound and incubate for 24-48 hours. Include untreated cells as a control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Resistance Development and Future Outlook

A critical aspect of any new antimicrobial agent is its propensity for resistance development. The primary mechanisms of bacterial resistance to antibiotics include enzymatic degradation of the drug, alteration of the drug's target, and active efflux of the drug from the bacterial cell[4]. For compounds targeting DNA gyrase and topoisomerase IV, resistance typically arises from point mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE)[4].

While specific data on resistance development to triazolopyrazine derivatives is still emerging, their novel scaffold may be less susceptible to existing resistance mechanisms that affect other antibiotic classes. Furthermore, if these compounds indeed have multiple modes of action, it could be more challenging for bacteria to develop resistance. Future studies should focus on serial passage experiments to determine the frequency of resistance development and to characterize the genetic basis of any observed resistance.

The in vivo efficacy of promising triazolopyrazine derivatives also needs to be established in animal models of infection. These studies will provide crucial information on their pharmacokinetic and pharmacodynamic properties, as well as their overall therapeutic potential.

Conclusion

Triazolopyrazine derivatives represent a promising class of antibacterial agents with the potential to address the growing threat of antimicrobial resistance. Their potent in vitro activity against a range of bacteria, including some multidrug-resistant strains, coupled with a potentially novel mechanism of action, makes them attractive candidates for further development. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon as we collectively strive to populate the antimicrobial pipeline with effective and durable new therapies. The journey from a promising scaffold to a clinically useful antibiotic is long and arduous, but the initial evidence for triazolopyrazine derivatives certainly warrants continued and intensified investigation.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Triazolopyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile framework for interacting with a diverse range of biological targets. A key position for derivatization on this scaffold is the 8-position, where modifications can significantly impact potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 8-substituted triazolopyrazines and related isosteres, offering insights for researchers and professionals in drug development.

The Strategic Importance of the 8-Position

The 8-position of the triazolopyrazine nucleus often projects into a key binding pocket of the target protein. Substituents at this position can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for molecular recognition and biological activity. The strategic exploration of substitutions at this position is a cornerstone of lead optimization for this class of compounds.

Comparative SAR Analysis Across Different Biological Targets

The versatility of the triazolopyrazine scaffold is evident from the diverse range of biological targets it can be engineered to inhibit. The following sections compare the SAR of 8-substituted derivatives against several important target classes.

Adenosine Receptor Antagonists

The pyrazolo-triazolo-pyrimidine core, a close analog of triazolopyrazine, has been extensively studied for its adenosine receptor antagonist activity. In the context of human A3 adenosine receptor antagonists, it has been observed that small alkyl groups at the N8 position, combined with an N5-(4-methoxy)phenylcarbamoyl substitution, yield the most potent and selective compounds[1]. There is an interesting inverse correlation between the molecular volume of substituents at the N8 position and their A3 affinities; as the size of the substituent increases, the affinity decreases[1].

For A2A adenosine receptor antagonists, an aralkyl chain at the N7 position is crucial for high potency and selectivity[1]. While the focus of this particular study was on the N7 position, it highlights the interplay of different substitution points in defining the overall pharmacological profile.

Compound ID8-Position SubstituentTargetActivity (Ki)Reference
18 MethylHuman A3 Adenosine ReceptorHigh Affinity[1]
- Increasing Molecular VolumeHuman A3 Adenosine ReceptorDecreased Affinity[1]
Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists

Derivatives of 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazine have been identified as potent and orally bioavailable CRF1 receptor antagonists, with potential applications as anxiolytic or antidepressant drugs. This research led to the discovery of a compound that is a potent and selective CRF1 antagonist (hCRF1 IC50 = 6.1 ± 0.6 nM) and has advanced to clinical trials[2].

Compound ID8-Position SubstituentTargetActivity (IC50)Reference
13-15 Substituted PyridylHuman CRF1 Receptor6.1 ± 0.6 nM[2]
Kinase Inhibitors

The triazolopyrazine and related heterocyclic cores are prominent scaffolds for kinase inhibitors.

c-Met/VEGFR-2 Inhibitors: A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2. One of the most promising compounds from this series exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively. This compound also showed potent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM[4].

Bruton's Tyrosine Kinase (BTK) Inhibitors: 8-Amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible BTK inhibitors for the treatment of rheumatoid arthritis. The selectivity of these compounds is achieved through specific hydrogen bonding interactions with Ser538 and Asp539 in the kinase hinge region and hydrophobic interactions in the back pocket[5].

Compound Class8-Position SubstituentTarget(s)Activity (IC50)Reference
[1][2][3]triazolo[4,3-a]pyrazinesVaried (structure not specified)c-Met / VEGFR-226.0 nM / 2.6 µM[4]
8-Amino-imidazo[1,5-a]pyrazinesAminoBTKPotent Inhibition[5]
Phosphodiesterase (PDE) Inhibitors

PDE2A Inhibitors: Triazolopyridopyrazine-based derivatives have been synthesized as potent inhibitors of phosphodiesterase 2A (PDE2A). One of the lead compounds demonstrated an IC50 value of 1.99 nM for PDE2A with almost 1000-fold selectivity over PDE10A[6]. Docking studies suggest that the tricyclic core of these inhibitors fits into the hydrophobic clamp of the PDE2A active site[6].

Compound Class8-Position SubstituentTargetActivity (IC50)SelectivityReference
TriazolopyridopyrazinesFluoro-containing derivativesPDE2A1.99 nM~1000-fold vs PDE10A[6]

Experimental Workflows and Methodologies

General Synthesis of 8-Substituted Triazolopyrazines

The synthesis of 8-substituted triazolopyrazines often begins with a commercially available pyrazine derivative. A common synthetic route involves the following key steps:

Synthesis_Workflow A Starting Material (e.g., 2,3-dichloropyrazine) B Nucleophilic Substitution (with Hydrazine Hydrate) A->B C Intermediate 1 (Hydrazinopyrazine) B->C D Cyclization (e.g., with Triethoxymethane) C->D E Key Intermediate ([1,2,4]triazolo[4,3-a]pyrazine) D->E F Substitution at 8-position (e.g., with 4-aminophenol) E->F G Final 8-Substituted Product F->G

Caption: General synthetic workflow for 8-substituted triazolopyrazines.

Step-by-Step Protocol:

  • Hydrazine Substitution: 2,3-dichloropyrazine is reacted with hydrazine hydrate in a suitable solvent like ethanol to yield a hydrazinopyrazine intermediate[4].

  • Triazole Ring Formation: The hydrazinopyrazine intermediate is then cyclized, for example, with triethoxymethane, to form the core[1][2][3]triazolo[4,3-a]pyrazine ring system[4].

  • Substitution at the 8-Position: The final step involves the substitution at the 8-position. This can be achieved through various reactions, such as nucleophilic aromatic substitution with an appropriate amine or phenol, to introduce the desired substituent[4].

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Kinase_Assay_Workflow A Prepare Assay Plate (Enzyme, Substrate, ATP) B Add Test Compound (Varying Concentrations) A->B C Incubate at Room Temperature B->C D Stop Reaction C->D E Measure Kinase Activity (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50 values) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Setup: The kinase, its specific substrate, and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The synthesized triazolopyrazine derivatives are added to the wells at a range of concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a detection reagent.

  • Signal Detection: The kinase activity is quantified by measuring a signal, such as luminescence or fluorescence, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The data is plotted to generate dose-response curves, from which the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

A Representative Signaling Pathway: c-Met

The c-Met receptor tyrosine kinase is a key target for many triazolopyrazine-based inhibitors due to its role in cancer cell proliferation, survival, and metastasis.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 8-Substituted Triazolopyrazine Inhibitor Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and the point of intervention for inhibitors.

Conclusion and Future Directions

The 8-position of the triazolopyrazine scaffold is a critical determinant of biological activity and selectivity. This guide has highlighted how modifications at this position can be tailored to achieve potent inhibition of diverse targets, including adenosine receptors, CRF1, various kinases, and phosphodiesterases. The SAR trends discussed herein underscore the importance of rational drug design in optimizing the therapeutic potential of this versatile heterocyclic system. Future research will likely focus on exploring novel substitutions at the 8-position to further enhance potency, selectivity, and drug-like properties, as well as to overcome resistance mechanisms.

References

A Head-to-Head Comparison of Triazolopyrazine Analogs in Antimalarial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimalarial drug resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the promising candidates are the 1,2,4-triazolo[4,3-a]pyrazine (triazolopyrazine) analogs, a class of compounds extensively investigated by the Open Source Malaria (OSM) consortium as their "Series 4" molecules.[1][2][3] This guide provides a comprehensive head-to-head comparison of a selection of these analogs, synthesizing data from various studies to aid researchers and drug developers in this critical field.

The Triazolopyrazine Scaffold: A Privileged Structure in Antimalarial Drug Discovery

The triazolopyrazine scaffold has emerged as a significant area of interest in antimalarial research due to its demonstrated potency against multiple strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][3] A key advantage of this series is its proposed novel mechanism of action, which involves the inhibition of the P. falciparum ATPase, PfATP4.[1][3] This enzyme is believed to function as a Na+/H+-ATPase, crucial for maintaining sodium homeostasis within the parasite.[1][3] By disrupting this essential process, triazolopyrazine analogs induce a fatal increase in the parasite's intracellular sodium concentration and acid load, leading to growth inhibition and cell death.[1][3] Furthermore, many analogs within this series have shown low cytotoxicity against mammalian cell lines, indicating a promising therapeutic window.[1][2][3]

In Vitro Antimalarial Activity: A Comparative Analysis

The following tables summarize the in vitro antimalarial activity and cytotoxicity of a selection of triazolopyrazine analogs from the OSM Series 4, highlighting the impact of various chemical modifications on their biological activity. The data is compiled from studies that utilized late-stage functionalization techniques to diversify the core scaffold.[1][2][3]

Table 1: Antimalarial Activity of Methylated and Ether-Linked Triazolopyrazine Analogs

CompoundR GroupP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)HEK293 Cytotoxicity IC50 (µM)
1 H>20>20>80
2 OCH2Ph0.3Not Reported>80
8 CH3 (at C-8)>20>20>80
10 CH3 (at C-5)>20>20>80
11 CH3 (at C-6)~20~20>80
13 OCH2Ph with CH3 (at C-8)11.1Not Reported>80

Data sourced from Johnson et al., 2021.[1][2]

Observations from Table 1:

  • The unsubstituted parent scaffold 1 shows minimal antimalarial activity.

  • The introduction of a benzyloxy ether at the C-3 position (compound 2 ) dramatically increases potency against the 3D7 strain.[2]

  • Methylation at various positions on the pyrazine ring (compounds 8 , 10 , 11 ) generally leads to a significant reduction in antimalarial potency compared to the ether-linked analog 2 .[2]

  • Methylation of the potent ether compound 2 at the C-8 position (compound 13 ) results in a 37-fold decrease in potency, highlighting a critical structure-activity relationship at this position.[2]

Table 2: Antimalarial Activity of Fluorinated Triazolopyrazine Analogs

CompoundR Group (at C-8)P. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)HEK293 Cytotoxicity IC50 (µM)
4 H0.20.2>80
5 H1.20.9>80
6 H0.30.3>80
10 CF31.31.0>80
11 CF2H1.71.4>80
12 CF2Me>80>80>80

Data sourced from Lum et al., 2023.[3][4]

Observations from Table 2:

  • The ether-linked compounds 4 , 5 , and 6 (unsubstituted at C-8) exhibit potent antimalarial activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains.[3]

  • Introduction of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups at the C-8 position (compounds 10 and 11 ) results in a noticeable reduction in potency compared to the unsubstituted ether-linked analogs.[3][4]

  • The incorporation of a difluoroethyl (CF2Me) group at the C-8 position (compound 12 ) completely abolishes antimalarial activity.[3][4]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key SAR trends for the triazolopyrazine scaffold:

  • The C-3 Position: Substitution at this position with groups like a benzyloxy ether is crucial for potent antimalarial activity.

  • The C-8 Position: This position is highly sensitive to substitution. While some modifications are tolerated, many, including methylation and certain fluorinated groups, lead to a significant decrease or complete loss of activity.[3][4] This suggests that the steric and electronic properties of the substituent at C-8 are critical for target engagement.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Step-by-Step Protocol:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, gentamicin, and sodium bicarbonate at 37°C in a controlled gas environment (5% CO2, 1% O2, 94% N2).

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of the diluted compound solutions to 50 µL of parasite culture (2% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plates for 72 hours under the same conditions as parasite culture.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour and then measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., HEK293).

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Add serially diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

Antimalarial_Assay_Workflow cluster_culture Parasite & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P_Culture P. falciparum Culture Assay_Plate Prepare 96-well Assay Plate P_Culture->Assay_Plate Serial_Dilution Compound Serial Dilution Serial_Dilution->Assay_Plate Incubation 72h Incubation Assay_Plate->Incubation Lysis_Stain Lysis & SYBR Green I Staining Incubation->Lysis_Stain Fluorescence Read Fluorescence Lysis_Stain->Fluorescence IC50_Calc IC50 Calculation Fluorescence->IC50_Calc

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_measurement Viability Measurement Cell_Culture HEK293 Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound Add Compounds to Cells Cell_Seeding->Add_Compound Compound_Dilution Compound Serial Dilution Compound_Dilution->Add_Compound Incubate_48h 48h Incubation Add_Compound->Incubate_48h MTT_Addition Add MTT Reagent Incubate_48h->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance IC50_Analysis IC50 Analysis Read_Absorbance->IC50_Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion and Future Directions

The 1,2,4-triazolo[4,3-a]pyrazine scaffold remains a highly promising starting point for the development of novel antimalarial drugs. The head-to-head comparison of analogs reveals critical structure-activity relationships, particularly the importance of substitution at the C-3 position and the detrimental effect of many substitutions at the C-8 position. The favorable cytotoxicity profiles of the most potent compounds warrant further investigation.

Future research should focus on exploring a wider range of substitutions at the C-3 position to optimize potency and delving into analogs with modifications at other positions of the triazolopyrazine core. Furthermore, comprehensive in vivo efficacy studies in relevant animal models and detailed ADME/Tox profiling of the most promising candidates are essential next steps to translate these in vitro findings into clinically viable antimalarial therapies. The open-source nature of much of this research provides a valuable platform for collaborative efforts to accelerate the discovery of new drugs to combat malaria.

References

A Comparative Guide to Validating the Mechanism of Action of a Novel Triazolopyrazine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of a novel triazolopyrazine-based kinase inhibitor, hereafter referred to as TPZ-Novel . We will compare its performance against a well-established, on-market inhibitor, Competitor-A , to provide a clear benchmark for its potency, selectivity, and cellular activity.

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Validating the precise MOA is paramount to building a robust preclinical data package and predicting clinical success. This process moves beyond simple affinity measurements to confirm target engagement in a physiological context, elucidate downstream pathway effects, and genetically verify on-target activity.[3][4][5]

Part 1: Foundational Target Identification and Selectivity Profiling

The initial step in validating a novel inhibitor is to understand its potency and selectivity across the human kinome. Kinases are a large family of enzymes, and off-target activity can lead to unforeseen toxicity or a misleading interpretation of phenotypic results.[6][7][8]

Causality of Experimental Choice: A broad biochemical screen is the most effective method to create a comprehensive, unbiased profile of a compound's activity.[8] This allows for the simultaneous assessment of on-target potency and potential off-target liabilities. We utilize a large, representative kinase panel to establish a Selectivity Score, providing a quantitative measure of the inhibitor's specificity.

Comparative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of TPZ-Novel and Competitor-A against the primary target kinase and a selection of relevant off-target kinases from a 400+ kinase panel screen.

Kinase TargetTPZ-Novel IC50 (nM)Competitor-A IC50 (nM)Fold Selectivity (TPZ-Novel)
Primary Target Kinase 5.2 8.1 -
Off-Target Kinase 1850250163x
Off-Target Kinase 2>10,0001,200>1923x
Off-Target Kinase 32,100980404x

Experimental Protocol: Biochemical Kinase Profiling

Objective: To determine the IC50 values of TPZ-Novel and Competitor-A against a broad panel of human kinases.[9][10]

Methodology:

  • Assay Platform: Utilize a radiometric assay (e.g., [33P]-ATP filter binding) or a fluorescence-based platform like TR-FRET.[9]

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of TPZ-Novel and Competitor-A in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction: In a suitable assay plate, combine the kinase, the specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the diluted compounds to the reaction mixture. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and a suitable positive control inhibitor or no-enzyme wells as a "full inhibition" control (100% inhibition).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence).

  • Data Analysis: Convert raw data to percent inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Confirming Target Engagement in a Cellular Milieu

While biochemical assays are crucial, they do not account for cell permeability, efflux pumps, or intracellular competition with high concentrations of ATP.[11] Therefore, confirming that the inhibitor binds its intended target in a live, intact cell is a critical validation step.[12][13] We will employ two orthogonal, industry-standard methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Causality of Experimental Choice: CETSA provides a label-free assessment of target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15] The NanoBRET™ assay offers a highly sensitive, real-time measurement of compound binding in live cells, allowing for quantitative determination of intracellular affinity.[16][17][18] Using both provides orthogonal evidence, strengthening the confidence in the observed target engagement.[4]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells B 2. Treat with TPZ-Novel or Vehicle (DMSO) A->B C 3. Harvest & Resuspend Cells B->C D 4. Heat Aliquots across a Temperature Gradient C->D E 5. Lyse Cells & Separate Soluble/Aggregated Fractions D->E F 6. Quantify Soluble Target (e.g., Western Blot, ELISA) E->F G 7. Plot Melt Curve & Determine Thermal Shift (ΔTm) F->G

Caption: CETSA workflow for assessing target engagement in intact cells.

Comparative Data: Cellular Target Engagement

Assay MethodParameter MeasuredTPZ-NovelCompetitor-A
CETSAThermal Shift (ΔTm, °C)+ 4.8 °C+ 3.5 °C
NanoBRET™Intracellular IC50 (nM)4592

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantitatively measure the binding affinity of TPZ-Novel to its target kinase in live cells.[11][16][19]

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of TPZ-Novel and Competitor-A. Add the compounds to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer (which also binds the target kinase) and the NanoLuc® substrate to the wells.

  • BRET Measurement: Incubate for 2 hours at 37°C. Measure the BRET signal (ratio of tracer emission to NanoLuc® emission) using a luminometer. The unlabeled compound (TPZ-Novel) will displace the tracer, leading to a decrease in BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Part 3: Quantifying Downstream Pathway Modulation

Confirming target engagement is necessary but not sufficient. A robust MOA validation must demonstrate that target binding translates into the desired functional consequence: the inhibition of the downstream signaling pathway.[20][21] This is typically assessed by measuring the phosphorylation status of a known, direct substrate of the target kinase.[22][23]

Causality of Experimental Choice: Quantitative phosphoproteomics provides an unbiased, global view of how the inhibitor alters cellular signaling networks.[20][21][24] This powerful technique can confirm the intended on-target effect (decreased substrate phosphorylation) and simultaneously uncover potential off-target signaling effects or compensatory pathway activation, offering a much deeper mechanistic insight than a simple Western blot.

Signaling Pathway Diagram: Inhibition of Target Kinase Pathway

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response TPZ TPZ-Novel TPZ->TargetKinase Inhibition

Caption: TPZ-Novel inhibits the Target Kinase, preventing substrate phosphorylation.

Comparative Data: Functional and Phenotypic Assays

AssayParameter MeasuredTPZ-NovelCompetitor-A
Substrate Phosphorylation (MSD)p-Substrate EC50 (nM)52115
Cell Proliferation AssayGI50 (nM)65140

Experimental Protocol: Substrate Phosphorylation Immunoassay (Meso Scale Discovery)

Objective: To measure the dose-dependent inhibition of target kinase substrate phosphorylation in a cellular context.

Methodology:

  • Cell Culture & Starvation: Plate cells (e.g., A549) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat cells with a serial dilution of TPZ-Novel or Competitor-A for 2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the relevant growth factor (e.g., EGF, HGF) for 15 minutes.

  • Cell Lysis: Aspirate media and lyse the cells directly in the plate with a complete lysis buffer containing protease and phosphatase inhibitors.

  • Immunoassay: Add lysates to a multi-spot MSD plate pre-coated with a capture antibody for the total substrate protein.

  • Detection: Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (labeled with an electrochemiluminescent tag).

  • Plate Reading: Read the plate on an MSD instrument. The signal is generated by electrochemiluminescence and is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Normalize the phospho-substrate signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the EC50.

Part 4: Definitive On-Target Validation with CRISPR-Cas9

The most rigorous method to confirm that a compound's phenotypic effect is due to the inhibition of its intended target is through genetic validation.[25][][27] CRISPR-Cas9 technology allows for the precise knockout of the target gene.[28][29] The principle is simple: if TPZ-Novel's anti-proliferative effect is truly on-target, then genetically removing the target should render the cells insensitive to the drug.

Causality of Experimental Choice: This genetic approach provides the highest level of evidence for on-target activity.[25][29] By comparing the drug's effect in wild-type cells versus knockout cells, we can definitively attribute the observed phenotype to the modulation of the specific target, effectively ruling out confounding off-target effects.

Logic Diagram: CRISPR-Cas9 Target Validation

CRISPR_Logic WT_Cells Wild-Type Cells (Target Kinase Present) TPZ_Treat_WT + TPZ-Novel WT_Cells->TPZ_Treat_WT KO_Cells CRISPR KO Cells (Target Kinase Absent) TPZ_Treat_KO + TPZ-Novel KO_Cells->TPZ_Treat_KO WT_Result Result: Inhibition of Proliferation TPZ_Treat_WT->WT_Result KO_Result Result: No Inhibition of Proliferation TPZ_Treat_KO->KO_Result Conclusion Conclusion: Effect is ON-TARGET WT_Result->Conclusion KO_Result->Conclusion

Caption: Logic flow for validating on-target effect using CRISPR-Cas9 knockout.

Comparative Data: Genetic Validation

Cell LineTreatmentEffect on ProliferationConclusion
Wild-Type (Target+/+)TPZ-NovelSensitive (GI50 = 65 nM)-
CRISPR Knockout (Target-/-)TPZ-NovelResistant (GI50 > 10,000 nM)ON-TARGET

Conclusion

This multi-tiered validation strategy provides a robust and comprehensive confirmation of the mechanism of action for the novel triazolopyrazine inhibitor, TPZ-Novel. Through a systematic comparison with the established Competitor-A, we have demonstrated that TPZ-Novel exhibits:

  • Superior Potency and Selectivity: TPZ-Novel shows greater potency against the primary target and a cleaner off-target profile in biochemical assays.

  • Enhanced Cellular Target Engagement: It demonstrates more effective target binding in an intact cell environment, as confirmed by two orthogonal methods.

  • Potent Downstream Pathway Inhibition: The superior cellular engagement translates directly to more potent inhibition of the target's downstream signaling and a stronger anti-proliferative effect.

  • Verified On-Target Activity: The anti-proliferative effect of TPZ-Novel is definitively linked to its intended target, as confirmed by CRISPR-Cas9 knockout studies.

Collectively, this body of evidence establishes TPZ-Novel as a highly potent, selective, and validated inhibitor of its target kinase, with a profile superior to the existing competitor. This rigorous MOA validation provides a strong foundation for its continued development as a potential therapeutic agent.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 8-Chloro-triazolo[4,3-a]pyrazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for precise intervention in dysregulated cellular signaling. The 8-Chloro-triazolo[4,3-a]pyrazine scaffold has garnered significant interest as a privileged structure in the design of novel kinase inhibitors, with derivatives showing promise against key oncogenic drivers such as c-Met and VEGFR-2. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth exploration of the cross-reactivity profiling of 8-Chloro-triazolo[4,3-a]pyrazine based kinase inhibitors, offering a comparative analysis with other kinase inhibitors and detailing the experimental methodologies crucial for a comprehensive understanding of their selectivity.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[1] This homology presents a significant challenge in developing truly selective inhibitors. A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex pharmacological profile. Understanding this cross-reactivity is not merely an academic exercise; it is a critical step in drug development that informs efficacy, toxicity, and the potential for drug resistance.

The triazolo[4,3-a]pyrazine core has been identified as a valuable pharmacophore in the development of kinase inhibitors.[2] Modifications to this scaffold have led to potent inhibitors of clinically relevant kinases.[3][4] However, a thorough assessment of their kinome-wide selectivity is paramount to advancing these compounds from promising leads to clinical candidates.

Deciphering the Kinase Interaction Map: Methodologies for Cross-Reactivity Profiling

A robust evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining biochemical and cellular assays. These methods provide a comprehensive picture of how an inhibitor interacts with the kinome.

Biochemical Assays: A Purified Perspective

Biochemical assays utilize purified recombinant kinases to assess the direct interaction between an inhibitor and its potential targets in a controlled, cell-free environment.

  • Radiometric Assays: Considered a gold standard, these assays, such as the KinaseProfiler™ service, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. A reduction in substrate phosphorylation in the presence of an inhibitor provides a direct measure of its inhibitory activity.[5]

  • Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated light-producing reaction. A decrease in luminescence indicates kinase inhibition.

  • Competitive Binding Assays: Platforms like KINOMEscan® from DiscoverX employ a competition-based binding assay. In this system, a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR. This method provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration, offering a true thermodynamic assessment of the interaction.[6]

Experimental Protocol: KINOMEscan® Competitive Binding Assay

This protocol outlines the general steps involved in a large-scale kinase inhibitor profiling experiment using the KINOMEscan® platform.

  • Kinase Preparation: A comprehensive panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test inhibitor (e.g., an 8-Chloro-triazolo[4,3-a]pyrazine derivative) is incubated with the kinase and the immobilized ligand. The inhibitor and the immobilized ligand compete for binding to the kinase's active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR, which detects the DNA tag on the kinase.

  • Data Analysis: The amount of kinase detected is compared to a control reaction without the inhibitor. A lower signal indicates stronger binding of the inhibitor to the kinase. The results are often expressed as a percentage of control or converted to a dissociation constant (Kd).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow of a KINOMEscan® competitive binding assay."

Cellular Assays: Validating in a Biological Context

While biochemical assays are invaluable for initial screening, cellular assays are essential to confirm that an inhibitor can engage its target within the complex environment of a living cell.

  • Target Engagement Assays: Technologies like the NanoBRET™ assay measure the binding of an inhibitor to its target kinase in live cells. This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Phosphorylation-Specific Western Blotting: This technique is used to assess the functional consequence of target engagement. By treating cells with the inhibitor and then measuring the phosphorylation status of the kinase's downstream substrates, one can determine if the inhibitor is effectively blocking the signaling pathway in a cellular context.

Comparative Cross-Reactivity Profiles

To illustrate the importance of comprehensive profiling, we will compare the known cross-reactivity profile of Foretinib , a multi-kinase inhibitor targeting c-Met and VEGFR-2, with a hypothetical profile for a novel 8-Chloro-triazolo[4,3-a]pyrazine based inhibitor, which we will refer to as Compound X .

Foretinib is known to be a potent inhibitor of c-Met and VEGFR family kinases but also interacts with a significant number of other kinases.[7] This polypharmacology contributes to both its therapeutic effects and its side-effect profile.

Compound X represents a hypothetical, next-generation inhibitor based on the 8-Chloro-triazolo[4,3-a]pyrazine scaffold, designed for improved selectivity against c-Met and VEGFR-2.

Table 1: Comparative Kinome Scan Data (% of Control @ 1 µM)

Kinase TargetForetinib (% of Control)Compound X (Hypothetical, % of Control)Kinase Family
c-MET 0.5 0.8 Tyrosine Kinase
VEGFR2 (KDR) 1.2 1.5 Tyrosine Kinase
ABL15.585.2Tyrosine Kinase
ALK25.892.1Tyrosine Kinase
AURKA45.198.5Serine/Threonine Kinase
BRAF89.399.0Serine/Threonine Kinase
EGFR75.695.3Tyrosine Kinase
FLT33.175.4Tyrosine Kinase
KIT4.880.1Tyrosine Kinase
PDGFRB6.288.9Tyrosine Kinase
RET8.791.7Tyrosine Kinase
SRC15.493.2Tyrosine Kinase

Data for Foretinib is illustrative and based on publicly available information. Data for Compound X is hypothetical to demonstrate the concept of improved selectivity.

This table highlights that while both compounds potently bind to their primary targets, the hypothetical Compound X shows significantly less interaction with a panel of off-target kinases compared to Foretinib. This improved selectivity could translate to a better safety profile in a clinical setting.

dot graph G { layout=neato; node [shape=circle, style=filled, width=0.5, height=0.5, label=""];

} caption: "Kinase interaction map of Foretinib vs. hypothetical Compound X."

Interpreting Cross-Reactivity Data: From Numbers to Insights

The output of a kinome scan is a vast dataset that requires careful interpretation. Key considerations include:

  • Potency of Off-Target Interactions: It is crucial to assess the potency of off-target binding. An interaction with a Kd in the nanomolar range is more likely to be physiologically relevant than one in the micromolar range.

  • Therapeutic Window: The selectivity of an inhibitor should be considered in the context of its on-target potency. A highly potent inhibitor may still have a favorable therapeutic window even with some off-target activity, provided the on-target inhibition is achieved at a much lower concentration.

  • Biological Function of Off-Targets: The potential clinical implications of inhibiting off-target kinases depend on their biological roles. Inhibition of a kinase involved in a critical physiological process could lead to significant toxicity. Conversely, inhibiting a kinase that contributes to a resistance pathway could be beneficial.

Future Directions and Conclusion

The development of kinase inhibitors with tailored selectivity profiles is a key objective in modern drug discovery. The 8-Chloro-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the design of such inhibitors. By employing a comprehensive suite of cross-reactivity profiling assays, researchers can gain a deep understanding of the kinome-wide interactions of these compounds. This knowledge is essential for optimizing lead compounds, predicting potential liabilities, and ultimately developing safer and more effective targeted therapies for cancer and other diseases. The continuous refinement of profiling technologies will further empower scientists to navigate the complexities of the kinome and design the next generation of precision medicines.

References

A Senior Application Scientist's Guide to the In Vivo Efficacy of Lead Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vivo efficacy of lead triazolopyrazine and its isomeric triazolopyrimidine compounds across various therapeutic areas, including oncology, infectious diseases, and inflammation. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from preclinical studies to offer a clear perspective on the performance of these promising heterocyclic compounds. We will delve into the causality behind experimental designs, present detailed protocols for key in vivo models, and provide a comparative analysis of efficacy data to inform future research and development.

Introduction: The Therapeutic Potential of Triazolopyrazines and Triazolopyrimidines

The triazolopyrazine and triazolopyrimidine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Their unique chemical properties allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. In recent years, several lead compounds from these series have advanced to in vivo efficacy studies, showing significant promise in treating complex diseases. This guide will focus on a selection of these lead compounds, comparing their in vivo performance and the experimental frameworks used for their evaluation.

In Vivo Efficacy in Oncology

Triazolopyrimidine and triazolopyrazine derivatives have emerged as potent anticancer agents, targeting various signaling pathways implicated in tumor growth, proliferation, and drug resistance. Here, we compare the in vivo efficacy of several lead compounds in established preclinical cancer models.

Multi-Targeted Kinase Inhibitors in Solid Tumors

Compound 13c , a novel triazolopyrimidine hybrid, has demonstrated significant in vivo antitumor activity. It acts as a multi-targeted agent, inhibiting key proteins involved in cancer progression, including EGFR, HER-2, and ARO.[1][2]

The in vivo anticancer efficacy of compound 13c was evaluated in a solid tumor model using Ehrlich Ascites Carcinoma (EAC) cells implanted in female albino mice.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

  • Animal Model: Female albino mice (20-25 g) are used.

  • Tumor Cell Implantation: EAC cells (2.5 x 10^6 cells) are injected intramuscularly into the right thigh of each mouse.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., DMSO).

    • Compound 13c Group: Receives a specified dose of compound 13c (e.g., 10 mg/kg).

    • Positive Control Group: Receives a standard-of-care chemotherapeutic agent (e.g., 5-fluorouracil at 20 mg/kg).

  • Dosing Regimen: Treatment is initiated after the tumors reach a palpable size and is administered daily for a specified period (e.g., 10 days).

  • Efficacy Evaluation:

    • Tumor volume is measured every other day using a digital caliper, calculated using the formula: Volume = 0.5 * Length * Width^2.

    • At the end of the study, the percentage of tumor growth inhibition is calculated.

Comparative Efficacy Data:

CompoundDose (mg/kg)Animal ModelTumor Growth Inhibition (%)Reference
13c 10EAC Solid Tumor (Mice)Significant, comparable to positive control[1][2]
5-Fluorouracil 20EAC Solid Tumor (Mice)Standard[1][2]

Note: Specific quantitative data for tumor growth inhibition by compound 13c was not available in the provided search results.

Overcoming Multidrug Resistance with P-glycoprotein Inhibitors

WS-716 , a triazolo[1,5-a]pyrimidine derivative, has shown remarkable efficacy in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy.

Mechanism of Action: P-glycoprotein Inhibition

The following diagram illustrates the mechanism of P-gp mediated multidrug resistance and its inhibition by compounds like WS-716.

cluster_cell Cancer Cell Pgp P-gp Efflux Pump Drug Chemotherapy Drug Pgp->Drug Drug->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Effect WS716 WS-716 WS716->Pgp Inhibition

Caption: P-gp inhibition by WS-716 to overcome multidrug resistance.

WS-716 was evaluated in vivo for its ability to restore the sensitivity of paclitaxel-resistant tumors to paclitaxel.

Experimental Protocol: Paclitaxel-Resistant Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Paclitaxel-resistant cancer cells (e.g., SW620/Ad300) are subcutaneously injected.

  • Treatment Groups:

    • Vehicle Control

    • Paclitaxel alone

    • WS-716 alone

    • Paclitaxel + WS-716

  • Dosing Regimen: Once tumors are established, treatments are administered according to a defined schedule.

  • Efficacy Evaluation: Tumor growth is monitored over time.

Targeting Key Cancer Signaling Pathways

Triazolopyrazine derivatives are also being developed to target specific signaling pathways that are dysregulated in cancer, such as the STAT3 and c-Met/VEGFR-2 pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Inhibitor Triazolopyrazine STAT3 Inhibitor Inhibitor->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by triazolopyrazine compounds.

c-Met and VEGFR-2 Signaling Pathways

The c-Met and VEGFR-2 pathways are crucial for tumor angiogenesis and metastasis. Dual inhibition of these pathways is a promising strategy for cancer therapy.

cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet cMet_path Downstream Signaling (Proliferation, Invasion) cMet->cMet_path VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_path Downstream Signaling (Angiogenesis) VEGFR2->VEGFR2_path Inhibitor Triazolopyrazine c-Met/VEGFR-2 Inhibitor Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group Group and Dose (Vehicle, Test Compound, Standard) Acclimatize->Group Inject_Carrageenan Inject Carrageenan into Paw Group->Inject_Carrageenan Measure_Edema Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Inject_Carrageenan->Measure_Edema Analyze Calculate % Inhibition of Edema Measure_Edema->Analyze End End Analyze->End

References

A Head-to-Head Comparison: Novel Triazolopyrazine Derivatives Versus Foretinib in Targeting MET and VEGFR-2 Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the concurrent inhibition of the MET (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways represents a compelling strategy to counteract tumor growth, angiogenesis, and metastasis. Foretinib, a multi-kinase inhibitor, has been a significant benchmark in this area, targeting both of these critical receptor tyrosine kinases.[1] However, the quest for agents with improved potency, selectivity, and pharmacological properties is perpetual. This guide provides a comprehensive benchmark analysis of a promising new series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, directly comparing their performance against foretinib.

This analysis is centered on the work of Liu et al. (2022), who designed and synthesized these novel compounds using foretinib as a lead for structural optimization.[4] We will dissect the biochemical and cellular data, provide detailed experimental protocols for reproducing these findings, and offer insights into the causal relationships between chemical structure and biological activity.

The Rationale for Dual MET/VEGFR-2 Inhibition

The MET and VEGFR-2 pathways are pivotal drivers of malignancy. Dysregulation of the MET pathway is implicated in numerous cancers, promoting cell proliferation, survival, and invasion.[5] Simultaneously, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply to sustain growth.[4] A dual-inhibition strategy, therefore, offers a multi-pronged attack on the tumor and its microenvironment.

Below is a diagram illustrating the targeted signaling pathways.

MET_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF MET MET Receptor HGF->MET Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway MET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway MET->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Migration Migration & Invasion PI3K_AKT_mTOR->Migration PLCg_PKC->Migration Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Foretinib Foretinib Foretinib->MET Foretinib->VEGFR2 Triazolopyrazine New Triazolopyrazine Derivatives Triazolopyrazine->MET Triazolopyrazine->VEGFR2

Caption: Dual inhibition of MET and VEGFR-2 pathways.

Biochemical Potency: A Head-to-Head Kinase Inhibition Analysis

The cornerstone of evaluating any kinase inhibitor is its direct enzymatic inhibition. The novel triazolopyrazine derivatives were assessed for their ability to inhibit c-Met and VEGFR-2 kinase activity, with foretinib as the positive control. The data clearly indicates that the structural modifications, particularly the replacement of the quinoline core with a triazolopyrazine scaffold, yielded compounds with potent inhibitory activity.[4]

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
Foretinib 19.02.1
Compound 17a 55.0Not Reported
Compound 17e 77.0Not Reported
Compound 17l 26.02.6

Data sourced from Liu et al., 2022.[4]

The most promising derivative, compound 17l , demonstrated an IC₅₀ of 26.00 nM against c-Met, comparable to foretinib's 19.0 nM.[4] Notably, its activity against VEGFR-2 was also in a similar micromolar range to foretinib.[4] This indicates that the triazolopyrazine scaffold successfully maintains the dual-inhibitory profile.

Cellular Activity: Antiproliferative Effects in Cancer Cell Lines

To translate biochemical potency into a cellular context, the antiproliferative effects of the new derivatives were evaluated against a panel of human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast cancer), and Hela (cervical carcinoma).

Table 2: Antiproliferative Activity (IC₅₀, µM)

CompoundA549MCF-7Hela
Foretinib 0.95 ± 0.111.02 ± 0.151.25 ± 0.21
Compound 17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25

Data sourced from Liu et al., 2022.[4]

The results are striking: compound 17l exhibits antiproliferative activity that is nearly identical to that of foretinib across all three cell lines.[4] This demonstrates that the potent enzymatic inhibition translates directly to a robust cellular response, effectively halting the growth of cancer cells in vitro.

Further investigation into the mechanism of action for compound 17l in A549 cells revealed that it induces G0/G1 phase cell cycle arrest and promotes late-stage apoptosis, confirming its role in disrupting fundamental cellular processes required for tumor growth.[4]

On-Target Validation: Western Blot Analysis

To confirm that the observed cellular effects were a direct result of inhibiting the MET pathway, Western blot analysis was performed on A549 cells treated with compound 17l. The results verified a dose-dependent reduction in the phosphorylation of c-Met, confirming that the compound effectively engages its intended target within the cell.[4]

Western_Blot_Workflow Cell_Culture 1. A549 Cell Culture & Treatment Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-MET, c-MET, GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Standard Western Blot workflow for target validation.

Pharmacokinetic and Safety Profiles: A Comparative Overview

While the cited study on the novel triazolopyrazine derivatives did not include in vivo pharmacokinetic (PK) or extensive toxicity data, we can infer some potential characteristics and compare them to the known profile of foretinib.

Foretinib:

  • Pharmacokinetics: Foretinib is orally bioavailable, with time to maximum concentration occurring at approximately 4 hours post-dose.[6][7] Its clearance can be affected by factors such as liver function and patient ethnicity.[1][2]

  • Safety and Toxicity: Common adverse events associated with foretinib include fatigue, hypertension, diarrhea, and nausea.[6][8] Dose-limiting toxicities have been identified as hypertension, dehydration, and diarrhea.[6]

Novel Triazolopyrazine Derivatives:

  • Predicted Pharmacokinetics: The triazolopyrazine core is often utilized in drug design to improve pharmacokinetic parameters.[4] Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for similar triazolopyrazine derivatives have suggested good oral bioavailability and the ability to cross biological barriers.[9]

  • Hemolytic Toxicity: An initial safety assessment of compound 17l showed low hemolytic toxicity, suggesting a favorable preliminary safety profile.[4]

Further in vivo studies are necessary to fully characterize the PK and safety profile of these new derivatives and determine if they offer an improved therapeutic window compared to foretinib.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

In Vitro Kinase Assay (Generic Protocol)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing a direct measure of potency (IC₅₀). It is a critical first step in inhibitor characterization.

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and the specific kinase (e.g., recombinant c-Met or VEGFR-2) and its substrate.

  • Compound Dilution: Create a serial dilution of the test compounds (foretinib and triazolopyrazine derivatives) in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂.[4]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

Causality: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation. It is used to determine the concentration at which an inhibitor reduces cell viability by 50% (GI₅₀ or IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.[2] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[5][8]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis

Causality: This technique is used to detect specific proteins in a sample and is crucial for confirming that an inhibitor is hitting its intended target (target engagement) by observing changes in the phosphorylation status of the target protein and its downstream effectors.

  • Sample Preparation: Culture and treat cells as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Gel Electrophoresis (SDS-PAGE): Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein into the wells of a polyacrylamide gel and separate them by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-MET, anti-total-MET, and a loading control like anti-GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST to remove unbound primary antibodies. Then, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

The novel[1][2][3]triazolo[4,3-a]pyrazine derivatives, particularly compound 17l, have emerged as highly promising dual inhibitors of MET and VEGFR-2. The head-to-head comparison demonstrates that these compounds exhibit biochemical and cellular activities that are on par with the established benchmark, foretinib. The strategic replacement of the quinoline core with a triazolopyrazine scaffold has successfully yielded a new chemical entity with a strong potential for further development.

The next critical steps will involve comprehensive in vivo evaluation. Xenograft studies in animal models will be essential to assess the antitumor efficacy, pharmacokinetic profile, and safety of these new derivatives in a physiological system. Should these studies yield positive results, this new class of compounds could represent a significant advancement in the development of targeted therapies for cancers driven by MET and VEGFR signaling.

References

A Researcher's Guide to the Cytotoxicity of Triazolopyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is perpetually seeking scaffolds that offer both potency and selectivity. Among these, the triazolopyrazine core has emerged as a privileged structure, forming the foundation of numerous kinase inhibitors investigated for their therapeutic potential.[1] This guide provides a comparative analysis of the cytotoxic profiles of different triazolopyrazine analogs, supported by experimental data from recent literature. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for assessing their cytotoxic effects, and visualize the complex biological and experimental pathways involved.

The Mechanism of Action: Targeting Oncogenic Kinases

Triazolopyrazine derivatives frequently exert their cytotoxic effects by acting as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways involved in proliferation, survival, and apoptosis.[1] Dysregulation of these pathways is a hallmark of cancer.

Many potent triazolopyrazine analogs have been designed to target key receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), or non-receptor kinases like those in the EGFR pathway.[2][3] By blocking the ATP-binding pocket of these kinases, the analogs prevent the phosphorylation and activation of downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2][4][5]

Below is a diagram illustrating the inhibition of a generic RTK signaling pathway by a triazolopyrazine analog.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/ERK) RTK->Downstream Activates Triazolo Triazolopyrazine Analog Triazolo->RTK Inhibits ATP ATP ATP->RTK Effects Cell Proliferation & Survival Downstream->Effects

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of triazolopyrazine analogs is highly dependent on the specific chemical substitutions on the core structure. These modifications influence the compound's binding affinity to the target kinase, its cell permeability, and its overall stability. The following table summarizes the in vitro cytotoxicity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of several recently developed analogs against various human cancer cell lines.

Compound IDR-Group Modifications (Key Features)Cell LineIC50 (µM)Reference
Compound 17l 4-methyl-5-(trifluoromethyl)-1H-pyrazole linkerA549 (Lung)0.98 ± 0.08[2]
MCF-7 (Breast)1.05 ± 0.17[2]
HeLa (Cervical)1.28 ± 0.25[2]
Compound 16g Fluorinated phenoxy groupA549 (Lung)3.56 ± 0.31[2]
Compound 16a Non-fluorinated phenoxy group (parent)A549 (Lung)6.25 ± 0.53[2]
Compound 1 Pyrazolo[4,3-e] fused systemHCC1937 (Breast)7.01 ± 0.23[3]
HeLa (Cervical)11.23 ± 0.44[3]
Compound RB7 Trifluoromethyl group on dihydro-triazolo coreHT-29 (Colon)6.59 (approx.)[6]
Compound 3b (R)-enantiomer, tetrazolo fused systemMCF-7 (Breast)0.25 ± 0.03[7]
MDA-MB-231 (Breast)0.15 ± 0.02[7]
MCF-10A (Normal Breast)2.3 ± 0.04[7]
Structure-Activity Relationship (SAR) Insights:
  • Effect of Halogenation: A clear trend can be observed in the work by Gong et al. (2022), where the introduction of a fluorine atom to the phenoxy group enhances cytotoxic activity.[2] For example, compound 16g (IC50 = 3.56 µM in A549) is significantly more potent than its non-fluorinated parent compound 16a (IC50 = 6.25 µM).[2] This is a common strategy in medicinal chemistry to improve binding interactions and metabolic stability.

  • Linker and Heterocyclic Systems: The nature of the heterocyclic systems fused to or linked with the triazolopyrazine core is critical. Compound 17l , which incorporates a pyrazole linker, demonstrates potent, single-digit micromolar activity across multiple cell lines.[2] Similarly, the pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][8]triazine derivative 3b shows exceptional potency, with IC50 values in the nanomolar range against breast cancer cells.[7]

  • Stereochemistry: The cytotoxic effect can be stereospecific. In one study, the (R)-enantiomers of pyrazolotriazine derivatives were found to be slightly more potent than their (S)-enantiomer counterparts.[7]

  • Tumor Selectivity: A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. Compound 3b demonstrates promising selectivity, with an IC50 value against normal MCF-10A breast cells that is over 15 times higher than its IC50 against MDA-MB-231 cancer cells.[7] Furthermore, a separate study on a different series of triazolopyrazine analogs found no cytotoxicity against the normal human embryonic kidney cell line (HEK293) at concentrations up to 80 µM, indicating a high therapeutic index for that series.[9][10]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to comparing novel compounds. The MTT and LDH assays are two of the most common methods employed.

Workflow for In Vitro Cytotoxicity Screening

The general workflow for testing compound cytotoxicity is a multi-step process requiring careful planning and execution.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture & Harvest Cancer Cells B 2. Seed Cells into 96-Well Plate A->B C 3. Allow Cells to Adhere (24h) B->C D 4. Prepare Serial Dilutions of Triazolopyrazine Analogs C->D E 5. Treat Cells with Compounds (Include Vehicle & Positive Controls) D->E F 6. Incubate for 48-72 Hours E->F G 7. Perform Cytotoxicity Assay (e.g., MTT or LDH) F->G H 8. Measure Signal (Absorbance) G->H I 9. Calculate % Viability & Determine IC50 Values H->I

Caption: A typical workflow for assessing compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of a cell, which is proportional to the number of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[12]

  • Principle: Measures mitochondrial dehydrogenase activity in viable cells.

  • Causality: A decrease in metabolic activity is an early indicator of cellular stress or apoptosis. Choosing a 48- or 72-hour incubation period allows the compound's effects to manifest over several cell cycles.

  • Self-Validation: The protocol's integrity relies on proper controls.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. This accounts for any solvent-induced toxicity.

    • Untreated Control: Represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working.

    • Blank Control: Media without cells to provide a background reading.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine analogs. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[11]

  • Principle: Measures the release of LDH from cells with damaged plasma membranes.

  • Causality: LDH release is a direct marker of cytolysis or necrosis. It complements the MTT assay by measuring a different cell death mechanism.

  • Self-Validation:

    • Spontaneous LDH Release: Supernatant from untreated cells, measures baseline cell death.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer, represents 100% cytotoxicity.

    • Vehicle Control: To assess solvent effect on membrane integrity.

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[11]

Conclusion and Future Outlook

The triazolopyrazine scaffold remains a highly valuable starting point for the development of novel anticancer agents. The data clearly indicate that strategic modifications, such as halogenation and the introduction of specific heterocyclic linkers, can dramatically enhance cytotoxic potency against a range of cancer cell lines.[2] More importantly, evidence of selectivity for cancer cells over normal cells suggests that a favorable therapeutic window can be achieved.[7][9]

Future research should focus on optimizing the pharmacokinetic properties of the most potent analogs and evaluating their efficacy in in vivo models. A deeper understanding of their off-target effects and resistance mechanisms will also be critical for their potential clinical translation. The systematic application of the robust cytotoxicity assays detailed in this guide will continue to be essential for identifying the next generation of triazolopyrazine-based cancer therapies.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Chloro-triazolo[4,3-a]pyrazine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

Understanding the Hazard Profile: Why Caution is Paramount

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is classified with the following hazards:

  • Harmful if swallowed. [3][4]

  • Causes skin irritation. [3][5]

  • Causes serious eye irritation. [3][5]

  • May cause respiratory irritation. [3][5]

These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE) during handling and disposal.

Table 1: Hazard and Safety Information Summary
Hazard StatementGHS ClassificationRecommended PPE
Harmful if swallowedAcute Toxicity, Oral (Category 4)Nitrile gloves, lab coat
Causes skin irritationSkin Irritation (Category 2)Nitrile gloves, lab coat
Causes serious eye irritationEye Irritation (Category 2A)Safety glasses with side shields or goggles
May cause respiratory irritationSpecific Target Organ Toxicity – Single Exposure (Category 3)Use in a well-ventilated area or fume hood

The Principle of Complete Destruction: Why Incineration is the Gold Standard

The recommended and most environmentally sound method for the disposal of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is incineration at a licensed hazardous waste facility .[5][6] The rationale for this directive is rooted in the chemical structure of the molecule.

The presence of a chlorinated heterocyclic ring means that incomplete combustion or other disposal methods (like landfilling) could lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins or other chlorinated byproducts. High-temperature incineration, when performed in a specially designed and permitted facility, ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride. The acidic gases generated, such as hydrogen chloride, are then neutralized in a scrubber system before being released.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure safety and compliance from the point of waste generation to its final collection.

Part 1: In-Lab Waste Collection and Segregation
  • Designate a Specific Waste Container: All waste containing 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, including pure compound, contaminated consumables (e.g., weighing boats, pipette tips), and solutions, must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is a suitable choice for solid waste. For solutions, ensure the container material is compatible with the solvent system.

  • Strict Segregation is Key: Do not mix waste containing 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine with other waste streams unless their compatibility has been verified. In particular, avoid mixing with:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

    • Strong Acids and Bases: While the reactivity with strong acids and bases is not extensively documented, as a best practice for halogenated compounds, such mixing should be avoided to prevent potential hydrolysis or other reactions that could generate hazardous byproducts.

  • Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The full chemical name: "8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine"

    • The concentration or quantity

    • The date of accumulation

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant, harmful)

Part 2: Storage and Preparation for Pickup
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, well-ventilated, and have secondary containment to capture any potential leaks.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under EPA hazardous waste codes for chlorinated organic compounds, such as the F-series (from non-specific sources) or K-series (from specific sources) if it meets the criteria. Your EHS department will make the final determination, but being aware of this regulatory context is crucial for ensuring compliance.

The Question of In-Lab Neutralization

While in-lab neutralization can be a viable option for some chemical waste, there is no established and validated protocol for the chemical deactivation of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine in a standard laboratory setting.

Some research has explored nucleophilic substitution reactions on the triazolopyrazine scaffold, such as amination, where the chlorine atom is displaced.[1][7] However, these are synthetic procedures and are not designed for waste disposal. Attempting to adapt such a procedure for disposal without rigorous validation could be dangerous, potentially leading to incomplete reactions, the generation of unknown and hazardous byproducts, and exposure to other hazardous reagents.

Therefore, in the absence of a validated and peer-reviewed deactivation protocol, in-lab treatment of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is not recommended. The most trustworthy and authoritative approach is to manage it as hazardous waste and transfer it to a facility equipped for its complete destruction.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Caption: Disposal Workflow Diagram

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, the path of disposal is clear and dictated by its chemical properties. By adhering to a stringent protocol of waste segregation, proper labeling, and ultimate destruction via high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of a chemical builds a foundation of trust and demonstrates a dedication to safety that extends beyond the product itself.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.